molecular formula C30H37N7O5 B15600931 Pro-Phe-Arg-AMC

Pro-Phe-Arg-AMC

Cat. No.: B15600931
M. Wt: 575.7 g/mol
InChI Key: LATXIQYQVGEJJC-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pro-Phe-Arg-AMC is a useful research compound. Its molecular formula is C30H37N7O5 and its molecular weight is 575.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H37N7O5

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34)/t22-,23-,24-/m0/s1

InChI Key

LATXIQYQVGEJJC-HJOGWXRNSA-N

Origin of Product

United States

Foundational & Exploratory

Pro-Phe-Arg-AMC: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic peptide substrate utilized for the detection and quantification of a variety of serine proteases. Its principal application lies in the continuous measurement of enzyme activity through the release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group upon enzymatic cleavage of the amide bond between arginine and AMC. This document provides a comprehensive technical overview of this compound, including its biochemical properties, target enzymes, relevant signaling pathways, and detailed experimental protocols.

Biochemical Properties

This compound is a synthetic tripeptide covalently linked to a fluorescent reporter. The intact molecule exhibits minimal fluorescence. However, upon proteolytic cleavage, the liberated AMC molecule fluoresces brightly, with excitation and emission maxima suitable for standard laboratory fluorometers.

PropertyValue
Full Name L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin
Abbreviation This compound, PFR-AMC
Molecular Formula C₃₀H₃₇N₇O₅
Molecular Weight 575.66 g/mol
CAS Number 65147-21-9
Appearance White to off-white powder
Solubility Soluble in DMSO
Excitation Wavelength ~360-380 nm
Emission Wavelength ~440-460 nm

Target Enzymes and Kinetics

This compound is a substrate for several trypsin-like serine proteases. The specificity is primarily driven by the P1 arginine residue, a common recognition site for these enzymes.

Primary Target Enzymes:

  • Kallikreins: This includes plasma kallikrein, pancreatic kallikrein, and urinary kallikrein.[1][2][3] this compound is a highly sensitive substrate for this group of enzymes.

  • Thrombin (Factor IIa): A key enzyme in the coagulation cascade.

  • Other Trypsin-like Proteases: Including but not limited to Factor XIIa and some cysteine peptidases.[3][4]

Enzyme Kinetics:

A thorough literature search did not yield specific Michaelis-Menten constants (Kₘ and kcat) for the hydrolysis of this compound by its primary target enzymes, such as plasma kallikrein and thrombin. These parameters are crucial for comparative studies and inhibitor screening and must be determined empirically under specific experimental conditions (e.g., pH, temperature, buffer composition). The experimental protocol provided in Section 5 can be adapted for the determination of these kinetic parameters.

Signaling Pathways

The primary target enzymes of this compound, plasma kallikrein and thrombin, are central to two critical physiological signaling cascades: the Kallikrein-Kinin System and the Blood Coagulation Cascade.

The Kallikrein-Kinin System

Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. The pathway is initiated by the activation of Factor XII, leading to the conversion of prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin.

Kallikrein_Kinin_System Negatively Charged Surface Negatively Charged Surface Factor XII Factor XII Negatively Charged Surface->Factor XII activates Factor XIIa Factor XIIa Factor XII->Factor XIIa Prekallikrein Prekallikrein Factor XIIa->Prekallikrein cleaves Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Plasma Kallikrein->Factor XII activates (positive feedback) HMWK High-Molecular-Weight Kininogen (HMWK) Plasma Kallikrein->HMWK cleaves Bradykinin Bradykinin HMWK->Bradykinin Inflammation\nVasodilation Inflammation Vasodilation Bradykinin->Inflammation\nVasodilation mediates

The Kallikrein-Kinin System Activation Pathway.
The Blood Coagulation Cascade

Thrombin is the central effector enzyme in the blood coagulation cascade. Its primary role is to convert soluble fibrinogen into insoluble fibrin (B1330869) strands, forming a stable blood clot. The cascade is a series of zymogen activations, traditionally divided into the intrinsic, extrinsic, and common pathways.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VII Factor VII Factor VII->Factor VIIa Factor X Factor X Factor VIIa->Factor X activates Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor XIIa->Factor XI activates Factor XIa->Factor IX activates Factor IXa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) cleaves Factor XIIIa Factor XIIIa Thrombin (IIa)->Factor XIIIa activates Factor XIII Fibrin (Ia) Fibrin (Ia) Fibrinogen (I)->Fibrin (Ia) Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin (Ia)->Cross-linked Fibrin Clot stabilized by Factor XIIIa->Cross-linked Fibrin Clot

Simplified Diagram of the Blood Coagulation Cascade.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in fluorometric enzyme assays. It is critical to optimize these protocols for the specific enzyme and experimental conditions.

General Fluorometric Protease Activity Assay

This protocol is designed for a 96-well plate format and can be used to measure the activity of a purified enzyme or an enzyme in a complex biological sample.

Materials:

  • This compound

  • Anhydrous DMSO

  • Purified enzyme (e.g., plasma kallikrein, thrombin) or biological sample

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; buffer composition should be optimized for the specific enzyme)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Prepare enzyme solutions: Dilute the purified enzyme or biological sample to the desired concentration in pre-warmed assay buffer.

  • Set up the assay plate:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the diluted enzyme solution to the sample wells.

    • For a negative control, add 25 µL of assay buffer instead of the enzyme solution to control wells.

  • Prepare the substrate working solution: Dilute the 10 mM this compound stock solution in assay buffer to a 2X final concentration (e.g., for a 100 µM final concentration, prepare a 200 µM working solution).

  • Initiate the reaction: Add 25 µL of the 2X substrate working solution to all wells. The final reaction volume will be 100 µL.

  • Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).

Protocol for Determining Kₘ and kcat

This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for an enzyme with this compound.

Materials:

  • Same as in Protocol 5.1.

  • Known concentration of purified, active enzyme.

Procedure:

  • Prepare solutions: Prepare the enzyme and this compound stock solution as described in Protocol 5.1.

  • Prepare a substrate dilution series: Create a series of dilutions of the this compound stock solution in assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kₘ.

  • Set up the assay plate:

    • To each well, add a fixed volume of the diluted enzyme solution (the final concentration should be in the low nanomolar range and held constant across all wells).

    • To initiate the reactions, add a corresponding volume of each substrate dilution to the wells.

    • Include control wells with the highest substrate concentration but no enzyme to measure background fluorescence.

  • Kinetic Measurement: Immediately measure the fluorescence in a pre-warmed microplate reader as described in Protocol 5.1.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

    • Convert the rate of change in relative fluorescence units (RFU) per minute to the rate of product formation (moles/minute) using a standard curve of free AMC.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

    • Calculate the kcat value using the equation: kcat = Vₘₐₓ / [E] , where [E] is the final concentration of the active enzyme in the assay.

Experimental_Workflow Reagent Preparation Reagent Preparation Assay Plate Setup Assay Plate Setup Reagent Preparation->Assay Plate Setup Enzyme & Buffer Reaction Initiation Reaction Initiation Assay Plate Setup->Reaction Initiation Add Substrate Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Measure Fluorescence Data Analysis Data Analysis Kinetic Measurement->Data Analysis Calculate Rate

General Experimental Workflow for a Fluorometric Protease Assay.

References

Pro-Phe-Arg-AMC: An In-depth Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate routinely employed in the study of specific proteases. Its utility lies in its ability to be cleaved by certain enzymes, leading to the release of a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). This release allows for the real-time, quantitative measurement of enzymatic activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its target enzymes, their roles in key signaling pathways, and detailed experimental protocols for its use.

Core Mechanism of Action

The fundamental principle behind this compound as a fluorogenic substrate is the enzymatic hydrolysis of a non-fluorescent precursor to yield a highly fluorescent product. The tripeptide sequence, Pro-Phe-Arg, is specifically recognized by the active site of target proteases. These enzymes catalyze the cleavage of the amide bond between the C-terminal arginine residue and the AMC fluorophore. In its bound state within the peptide, the AMC molecule's fluorescence is quenched. Upon enzymatic cleavage, the free AMC is liberated, resulting in a significant increase in fluorescence intensity when excited at approximately 360-380 nm. The corresponding emission is detected at around 440-460 nm. The rate of this increase in fluorescence is directly proportional to the activity of the protease under investigation.

The specificity of the substrate is primarily determined by the P1 residue, which is Arginine in this case. Many proteases, particularly those with trypsin-like activity, exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues like arginine or lysine.

Target Enzymes and Their Physiological Significance

This compound serves as a substrate for a range of proteases, each with distinct and critical roles in health and disease.

Pancreatic and Urinary Kallikreins

Tissue kallikreins are a group of serine proteases. Pancreatic and urinary kallikreins play a crucial role in the Kallikrein-Kinin system, which is involved in the regulation of blood pressure, inflammation, and coagulation.[1] Kallikreins cleave kininogens to release vasoactive kinins, such as bradykinin (B550075) and kallidin.

The Proteasome

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotes.[2][3] It plays a central role in the ubiquitin-proteasome system (UPS), which regulates a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. The proteasome possesses multiple proteolytic activities, including a trypsin-like activity that can cleave substrates after basic residues.[2]

Human Glandular Kallikrein 2 (hK2)

Human glandular kallikrein 2 (hK2) is a serine protease with high structural homology to prostate-specific antigen (PSA).[4] It is predominantly expressed in the prostate gland and is implicated in the development and progression of prostate cancer. hK2 is known to have trypsin-like activity, with a preference for cleaving at arginine residues.[4]

Cysteine Peptidases

This compound is also recognized as a substrate for certain cysteine peptidases.[5] This broad class of enzymes, which utilize a cysteine residue in their active site for catalysis, is involved in diverse physiological and pathological processes, including immune responses, antigen presentation, and apoptosis.

Data Presentation

A comprehensive understanding of enzyme-substrate interactions requires the determination of kinetic parameters. However, specific Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the hydrolysis of this compound by the aforementioned enzymes are not consistently reported across publicly available literature. The kinetic parameters are highly dependent on the specific enzyme, its source (recombinant or native), and the precise assay conditions (pH, temperature, buffer composition). Researchers are strongly encouraged to determine these parameters empirically for their specific experimental setup.

Table 1: Target Proteases for this compound and their General Kinetic Characteristics

Enzyme Family/SubtypeP1-Substrate PreferenceGeneral Kinetic Profile with this compound
Pancreatic/Urinary KallikreinArginine, LysineHigh affinity and turnover expected.
Proteasome (Trypsin-like activity)Arginine, LysineModerate affinity and turnover.
Human Glandular Kallikrein 2 (hK2)ArginineHigh affinity and turnover expected.
Cysteine Peptidases (e.g., Cathepsins)Varies, can include ArginineVariable affinity and turnover depending on the specific peptidase.

Experimental Protocols

The following are detailed methodologies for conducting protease activity assays using this compound. These protocols are intended as a starting point and may require optimization for specific applications.

General Reagent Preparation
  • Assay Buffer: The optimal buffer will vary depending on the enzyme. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM CaCl2. For cysteine proteases, a reducing agent like DTT (1-5 mM) is typically included.

  • This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the purified or recombinant enzyme in an appropriate buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

  • AMC Standard Curve: To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve using free 7-amino-4-methylcoumarin is essential. Prepare a 1 mM stock solution of AMC in DMSO. Perform serial dilutions in the assay buffer to generate standards ranging from 0 to 50 µM.

Proteasome Activity Assay Protocol[2][3]
  • Plate Setup: Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.

  • AMC Standard Curve: Add 100 µL of each AMC standard dilution to separate wells.

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer that does not contain protease inhibitors. Determine the total protein concentration of the lysate.

  • Reaction Mixture: For each sample, prepare a reaction mixture containing the cell lysate (e.g., 20-50 µg of total protein) and assay buffer to a final volume of 90 µL. Include a negative control with lysis buffer only. To specifically measure proteasome activity, a parallel set of reactions containing a proteasome inhibitor (e.g., MG-132) should be included.

  • Initiation: Add 10 µL of a 10X working solution of this compound (e.g., 100 µM for a final concentration of 10 µM) to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Subtract the rate of the inhibitor-treated sample from the untreated sample to determine the proteasome-specific activity. Use the AMC standard curve to convert the rate from RFU/min to pmol/min.

General Protocol for Kallikrein and Cysteine Peptidase Assays

This protocol can be adapted for purified kallikreins, hK2, or cysteine peptidases.

  • Plate Setup: Use a black, flat-bottom 96-well plate.

  • AMC Standard Curve: Prepare as described above.

  • Enzyme Preparation: Dilute the purified enzyme to a 2X working concentration in the appropriate assay buffer.

  • Substrate Preparation: Prepare a 2X working solution of this compound in the same assay buffer. The optimal concentration should be determined by performing a substrate titration curve to determine the Km. A starting concentration of 20 µM (for a final concentration of 10 µM) is often suitable.

  • Reaction: Add 50 µL of the 2X enzyme solution to each well. To initiate the reaction, add 50 µL of the 2X substrate solution.

  • Measurement: Immediately measure the fluorescence kinetically as described for the proteasome assay.

  • Data Analysis: Determine the initial reaction velocity and use the AMC standard curve to quantify the enzyme activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G sub This compound (Non-fluorescent) protease Protease (e.g., Kallikrein, Proteasome, hK2, Cysteine Peptidase) sub->protease Binding products Pro-Phe-Arg + AMC (Fluorescent) protease->products Cleavage

G cluster_ub Ubiquitination E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E3 E3 (Ubiquitin Ligase) Target Target Protein Ub_Target Polyubiquitinated Target Protein Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Ub Ubiquitin Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides

G Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R Activation Signaling Downstream Signaling (e.g., Vasodilation, Inflammation) B2R->Signaling

G Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate Add Enzyme and Substrate to 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Read Measure Fluorescence (Ex: ~360nm, Em: ~460nm) Incubate->Read Analyze Analyze Data (Calculate V₀, Use Standard Curve) Read->Analyze

References

Pro-Phe-Arg-AMC: An In-Depth Technical Guide to Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Pro-Phe-Arg-AMC (PFR-AMC), focusing on its enzymatic specificity, kinetic parameters, and application in experimental settings. This document is intended to serve as a valuable resource for researchers and professionals involved in protease research and drug discovery.

Introduction

Pro-Phe-Arg-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate widely utilized for the detection and characterization of various proteases. The substrate consists of a tripeptide sequence (Prolyl-Phenylalanyl-Arginine) covalently linked to a fluorescent leaving group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzymatic activity. This property allows for sensitive and continuous monitoring of protease activity.

This compound is recognized and cleaved by a range of serine and cysteine proteases, making it a versatile tool for studying enzyme function and for high-throughput screening of potential inhibitors. Its specificity is primarily dictated by the P1 arginine residue, which is a common recognition site for trypsin-like proteases.

Enzyme Specificity and Kinetic Data

This compound is a substrate for several important classes of proteases, including kallikreins, cathepsins, thrombin, plasmin, and trypsin. The efficiency of cleavage by these enzymes is determined by their respective kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). While specific kinetic data for this compound across all relevant enzymes is not always available in the literature, the following table summarizes the known quantitative data and includes data for the closely related substrate Z-Phe-Arg-AMC where applicable. The N-terminal benzyloxycarbonyl (Z) group in Z-Phe-Arg-AMC is a common modification that often has a minimal impact on the substrate's interaction with the active site of these proteases.

Enzyme ClassSpecific EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Kallikreins Human Glandular Kallikrein 2 (hK2)H-Pro-Phe-Arg-AMC69 ± 323.42 ± 0.093.4 x 10⁵[1]
Plasma KallikreinThis compoundData not availableData not availableData not available
Tissue KallikreinThis compoundData not availableData not availableData not available
Cathepsins Cathepsin BZ-Phe-Arg-AMCData not availableData not available1 x 10⁵[2]
Cathepsin C/DPP-IZ-Phe-Arg-AMCData not availableData not available1 x 10⁴[2]
Cathepsin FZ-Phe-Arg-AMCData not availableData not available1 x 10⁶[2]
Cathepsin K/O2Z-Phe-Arg-AMCData not availableData not available1 x 10⁵[2]
Cathepsin LZ-Phe-Arg-AMC0.771.51.95 x 10⁶[3]
Cathepsin SZ-Phe-Arg-AMCData not availableData not available1 x 10⁴[2]
Cathepsin V/L2Z-Phe-Arg-AMCData not availableData not available1 x 10⁵[2]
Cathepsin X/ZZ-Phe-Arg-AMCData not availableData not available1 x 10⁴[2]
Coagulation Factors ThrombinThis compoundData not availableData not availableData not available
PlasminThis compoundData not availableData not availableData not available
Digestive Enzymes TrypsinThis compoundData not availableData not availableData not available

Experimental Protocols

The following section provides a detailed methodology for a standard enzymatic assay using this compound. This protocol can be adapted for specific enzymes and experimental conditions.

I. Reagent Preparation
  • Assay Buffer: The choice of buffer is critical and depends on the optimal pH and ionic strength for the enzyme of interest. A common starting point is a buffer such as Tris-HCl or HEPES, pH 7.4-8.0, containing NaCl and CaCl₂ if required by the enzyme. For lysosomal cathepsins, an acidic buffer (e.g., sodium acetate, pH 5.5) is typically used. The buffer should also contain a reducing agent like DTT for cysteine proteases.

  • Substrate Stock Solution: Dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability. The optimal enzyme concentration for the assay should be determined empirically to ensure linear reaction kinetics over the desired time course. Dilute the enzyme to the final working concentration in the assay buffer just before use.

  • AMC Standard Solution: To quantify the amount of cleaved substrate, a standard curve of free AMC is required. Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO and create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).

II. Assay Procedure (96-well plate format)
  • Prepare the plate: Add the assay buffer to the wells of a black, flat-bottom 96-well microplate.

  • Add the substrate: Dilute the this compound stock solution in the assay buffer to the desired final concentration (typically in the range of the Km value, if known, or determined empirically). Add the substrate solution to each well.

  • Initiate the reaction: Add the diluted enzyme solution to the wells to start the reaction. For negative controls, add an equal volume of assay buffer without the enzyme.

  • Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes). Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.

  • AMC Standard Curve: In the same plate, or a separate one under identical conditions, measure the fluorescence of the AMC standard dilutions.

III. Data Analysis
  • Plot the kinetic data: For each enzyme concentration, plot the relative fluorescence units (RFU) against time.

  • Calculate the initial velocity (V₀): Determine the initial reaction rate by calculating the slope of the linear portion of the kinetic curve.

  • Generate the AMC standard curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Determine the linear regression equation.

  • Convert RFU/min to moles/min: Use the slope from the AMC standard curve to convert the initial velocities from RFU/min to the rate of product formation (e.g., pmol of AMC/min).

  • Determine Kinetic Parameters (Km and Vmax): To determine the Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software. The kcat can then be calculated using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Visualizations: Pathways and Workflows

To better illustrate the context and application of this compound, the following diagrams have been generated using Graphviz.

Enzymatic Cleavage of this compound```dot

G sub This compound (Non-fluorescent) enzyme Protease (e.g., Kallikrein, Cathepsin) sub->enzyme prod1 Pro-Phe-Arg prod2 AMC (Fluorescent) enzyme->prod1 enzyme->prod2

Caption: A generalized workflow for a protease assay using this compound.

Simplified Thrombin Signaling Pathway

G Thrombin Thrombin PARs PARs (e.g., PAR-1, PAR-4) Thrombin->PARs cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen cleavage G_proteins G-proteins (Gq, G12/13) PARs->G_proteins activation PLC Phospholipase C G_proteins->PLC RhoA RhoA G_proteins->RhoA Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot formation)

Caption: Key signaling events initiated by thrombin.

Simplified Plasminogen Activation and Fibrinolysis Pathway

G tPA_uPA t-PA / u-PA Plasminogen Plasminogen tPA_uPA->Plasminogen cleavage Plasmin Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degradation FDPs Fibrin Degradation Products

Caption: The central role of plasmin in fibrinolysis.

Kallikrein-Kinin System

G Kallikrein Plasma or Tissue Kallikrein Kininogen Kininogen (HMW or LMW) Kallikrein->Kininogen cleavage Bradykinin (B550075) Bradykinin/ Kallidin B2_Receptor B2 Receptor Bradykinin->B2_Receptor activation Inflammation Inflammation, Vasodilation B2_Receptor->Inflammation

Caption: The generation of bradykinin by kallikreins.

General Cathepsin-Mediated Protein Degradation

G cluster_0 Lysosomal Degradation Pro_Cathepsin Pro-Cathepsin (Inactive) Active_Cathepsin Active Cathepsin (e.g., Cathepsin L) Pro_Cathepsin->Active_Cathepsin Proteolytic Activation (low pH) Protein_Substrate Protein Substrate Active_Cathepsin->Protein_Substrate cleavage Degraded_Peptides Degraded Peptides Lysosome Lysosome

Caption: Activation and function of cathepsins in the lysosome.

Conclusion

This compound is a valuable and versatile fluorogenic substrate for the study of a variety of serine and cysteine proteases. Its utility in continuous kinetic assays makes it a powerful tool for enzyme characterization, inhibitor screening, and diagnostics development. This technical guide provides essential information on its specificity, application, and the biological context of its target enzymes to aid researchers in their experimental design and data interpretation. Further empirical determination of kinetic parameters for specific enzyme-substrate pairs is encouraged for precise quantitative studies.

References

Pro-Phe-Arg-AMC Enzyme Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC), is a valuable tool for the sensitive and continuous measurement of the activity of several classes of proteases. This synthetic peptide incorporates the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, which is quenched in the intact substrate. Enzymatic cleavage of the amide bond between the C-terminal arginine residue and the AMC group results in the release of free AMC, which produces a strong fluorescent signal. This allows for the real-time monitoring of enzyme kinetics and is particularly useful for high-throughput screening of enzyme inhibitors.

This technical guide provides a comprehensive overview of the core principles of this compound enzyme kinetics, detailed experimental protocols, and a summary of the key enzymes that utilize this substrate. Additionally, it explores the relevant signaling pathways in which these enzymes are involved.

Core Principles of this compound Enzyme Assays

The fundamental principle of the assay is the enzymatic hydrolysis of the non-fluorescent this compound substrate to yield the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of the increase in fluorescence is directly proportional to the enzyme's activity under initial velocity conditions. The fluorescence is typically monitored using a fluorometer or a microplate reader with excitation wavelengths in the range of 360-380 nm and emission wavelengths in the range of 440-460 nm.[1][2]

Key Enzymes Utilizing this compound

This compound is a substrate for a variety of proteases, primarily serine and cysteine proteases. The key enzymes that have been shown to cleave this substrate include:

  • Kallikreins: This group of serine proteases includes plasma kallikrein, pancreatic kallikrein, urinary kallikrein, and human glandular kallikrein 2 (hK2).[3][4][5][6] Kallikreins play crucial roles in various physiological processes, including the regulation of blood pressure, inflammation, and the processing of bioactive peptides.

  • Cysteine Peptidases: This broad family of proteases is characterized by a cysteine residue in the active site.[7][8][9] this compound has been identified as a substrate for certain cysteine peptidases.

  • Proteasome: The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins within the cell.[4] It possesses trypsin-like, chymotrypsin-like, and caspase-like activities, with the trypsin-like activity capable of cleaving substrates after arginine residues.

Quantitative Enzyme Kinetics Data

The kinetic parameters—Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat)—are crucial for characterizing enzyme-substrate interactions. While specific kinetic data for this compound with all relevant enzymes are not extensively reported in the literature, data for similar substrates provide valuable insights. For instance, the apparent Michaelis constant (K_Mapp) for the hydrolysis of a similar substrate, Z-Phe-Arg-AMC, by immobilized porcine pancreatic kallikrein has been determined.

Table 1: Kinetic Parameters for Kallikrein with an AMC-based Substrate

EnzymeSubstrateK_m (μM)Assay ConditionsReference
Immobilized Porcine Pancreatic KallikreinZ-Phe-Arg-AMC15.48 ± 310 mmol L−1 ammonium (B1175870) acetate (B1210297) solution, pH 8.0

Note: This data is for a similar substrate and serves as an estimate. Kinetic constants are highly dependent on specific assay conditions.

For cysteine peptidases like cathepsin B, kinetic parameters can be determined using various AMC substrates. The k_cat and K_m values are obtained by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Experimental Protocols

General Protocol for this compound Enzyme Kinetic Assay

This protocol provides a general framework for measuring the kinetic activity of a purified enzyme using this compound in a 96-well plate format. Optimization for specific enzymes is recommended.

Materials:

  • Purified enzyme of interest

  • This compound substrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (enzyme-specific, e.g., Tris-HCl, MES)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

  • 7-amino-4-methylcoumarin (AMC) standard

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-100 mM. Store in aliquots at -20°C, protected from light.

    • Enzyme Working Solution: Prepare fresh dilutions of the enzyme in the appropriate assay buffer immediately before use. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

    • AMC Standard Curve: Prepare a stock solution of AMC in DMSO and perform serial dilutions in the assay buffer to generate a standard curve (e.g., 0-50 µM). This is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.[10]

  • Assay Setup:

    • Add 50 µL of each AMC standard dilution in triplicate to the wells of the 96-well plate.

    • In separate wells, add 50 µL of the enzyme working solution. Include a "no enzyme" control with 50 µL of assay buffer.

    • Prepare serial dilutions of the this compound substrate in the assay buffer. A typical concentration range for determining K_m would be 0.1 to 10 times the expected K_m value.[11]

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 50 µL of the substrate dilutions to the wells containing the enzyme solution.

    • Immediately place the plate in a pre-warmed (typically 37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[10]

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Convert the V₀ from RFU/min to moles/min using the AMC standard curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Specific Protocol for a Cysteine Peptidase (Cathepsin B) Assay

This protocol is adapted for a cysteine peptidase like Cathepsin B, which often requires a reducing agent and an acidic pH for optimal activity.

Materials:

  • Purified Cathepsin B

  • This compound

  • DMSO

  • Assay Buffer: 25 mM MES, 5 mM DTT, pH 5.0[10]

  • Other materials as listed in the general protocol.

Procedure:

Follow the general protocol with the following modifications:

  • Use the specified assay buffer for Cathepsin B activity. The acidic pH mimics the lysosomal environment where this enzyme is most active.[10]

  • Ensure all dilutions of the enzyme and substrate are made in this buffer.

Signaling Pathways and Logical Relationships

The enzymes that cleave this compound are involved in complex signaling pathways that regulate a multitude of cellular and physiological processes.

Kallikrein-Kinin System

Tissue kallikreins, such as pancreatic and urinary kallikrein, are key components of the kallikrein-kinin system. This system is crucial for the regulation of blood pressure, inflammation, and pain. Tissue kallikrein cleaves low-molecular-weight kininogen (LMWK) to produce kallidin (B13266) (Lys-bradykinin). Kallidin can then be converted to bradykinin (B550075) by an aminopeptidase. Both kallidin and bradykinin are potent vasodilators that act on B1 and B2 receptors.[12][13]

Kallikrein_Kinin_System Kininogen Low-Molecular-Weight Kininogen (LMWK) Kallidin Kallidin (Lys-Bradykinin) Kininogen:e->Kallidin:w Cleavage Kallikrein Tissue Kallikrein Kallikrein:s->Kallidin:n Bradykinin Bradykinin Kallidin:e->Bradykinin:w Cleavage Aminopeptidase Aminopeptidase Aminopeptidase:s->Bradykinin:n B2R B2 Receptor Bradykinin:e->B2R:w Activation Vasodilation Vasodilation, Inflammation B2R:e->Vasodilation:w Signal Transduction

Kallikrein-Kinin System Pathway
Human Glandular Kallikrein 2 (hK2) and Prostate Cancer

Human glandular kallikrein 2 (hK2) is a serine protease that is highly expressed in the prostate.[14] It is known to activate pro-prostate-specific antigen (pro-PSA) to its active form, PSA. Both hK2 and PSA are important biomarkers for prostate cancer.[14] Dysregulation of hK2 activity is associated with the progression of prostate cancer.

hK2_Prostate_Cancer Androgen Androgen AR Androgen Receptor Androgen->AR Binds hK2_gene hK2 Gene Expression AR->hK2_gene Activates hK2_protein hK2 Protein hK2_gene->hK2_protein Translation PSA Active PSA hK2_protein->PSA Cleaves & Activates ProstateCancer Prostate Cancer Progression hK2_protein->ProstateCancer Contributes to proPSA pro-PSA proPSA->PSA PSA->ProstateCancer Biomarker for

Role of hK2 in Prostate Cancer
Ubiquitin-Proteasome System

The proteasome is a central component of the ubiquitin-proteasome system (UPS), which is the primary pathway for the degradation of most intracellular proteins in eukaryotes.[3] This system is critical for maintaining cellular homeostasis by removing misfolded or damaged proteins and regulating the levels of key cellular proteins. The trypsin-like activity of the proteasome can be assayed using substrates like this compound.

Ubiquitin_Proteasome_System TargetProtein Target Protein PolyubiquitinatedProtein Polyubiquitinated Protein TargetProtein->PolyubiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) Ubiquitin->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 E3->PolyubiquitinatedProtein Proteasome 26S Proteasome PolyubiquitinatedProtein->Proteasome Recognition & Binding Peptides Peptides Proteasome->Peptides Degradation

Ubiquitin-Proteasome Degradation Pathway
Experimental Workflow for Enzyme Kinetics

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme using this compound.

Experimental_Workflow Start Start PrepReagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->PrepReagents SerialDilutions Perform Serial Dilutions of Substrate PrepReagents->SerialDilutions AssaySetup Set up Assay in 96-well Plate SerialDilutions->AssaySetup InitiateReaction Initiate Reaction (Add Substrate to Enzyme) AssaySetup->InitiateReaction MeasureFluorescence Measure Fluorescence Kinetically (Ex: 360-380 nm, Em: 440-460 nm) InitiateReaction->MeasureFluorescence DataAnalysis Data Analysis MeasureFluorescence->DataAnalysis CalcVelocity Calculate Initial Velocity (V₀) for each [S] DataAnalysis->CalcVelocity MMPlot Plot V₀ vs. [S] and Fit to Michaelis-Menten Equation CalcVelocity->MMPlot DetermineKm Determine Km and Vmax MMPlot->DetermineKm End End DetermineKm->End

Enzyme Kinetics Experimental Workflow

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that enables the kinetic analysis of several important classes of proteases, including kallikreins, cysteine peptidases, and the proteasome. Understanding the principles of the enzymatic assay, having access to detailed protocols, and appreciating the biological context of the target enzymes are all crucial for researchers in basic science and drug development. This guide provides a foundational resource for the effective utilization of this compound in enzymatic studies. Further optimization of assay conditions for specific enzymes and experimental setups is recommended to ensure the generation of high-quality, reproducible kinetic data.

References

Pro-Phe-Arg-AMC: An In-Depth Technical Guide to its Fluorescence Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized extensively in the study of protease activity. This synthetic peptide is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, the highly fluorescent AMC is released. The resulting fluorescence can be monitored in real-time to provide a quantitative measure of enzymatic activity. This technical guide provides a comprehensive overview of the fluorescence properties of this compound, detailed experimental protocols for its use, and a summary of its primary applications.

Core Fluorescence Properties

The utility of this compound as a substrate is entirely dependent on the fluorescence characteristics of its cleavage product, 7-amino-4-methylcoumarin (AMC). The key photophysical parameters of AMC are summarized below. It is important to note that while the core structure of AMC dictates its fluorescence, environmental factors such as solvent polarity and pH can influence the precise excitation and emission maxima, as well as the quantum yield.

Quantitative Fluorescence Data
ParameterValueNotes
Excitation Maximum (λex) 345 - 360 nmThe optimal excitation wavelength can vary slightly depending on the buffer system and instrumentation.
Emission Maximum (λem) 440 - 460 nmA significant Stokes shift allows for minimal overlap between excitation and emission spectra, enhancing signal-to-noise ratios.
Molar Extinction Coefficient (ε) ~1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nmThis value is for the AMC moiety in an aqueous buffer and is crucial for converting absorbance to molar concentration.[1][2]
Quantum Yield (Φ) ~0.32 - 0.63The quantum yield is highly dependent on the solvent. For a derivative in PBS, it is approximately 0.32, while in ethanol, it is around 0.63.[3][4]

Enzymatic Cleavage and Fluorescence Generation

The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of a peptide bond, leading to the liberation of the fluorescent AMC molecule. This process is depicted in the signaling pathway below.

G cluster_0 Initial State cluster_1 Enzymatic Reaction cluster_2 Products This compound This compound (Non-fluorescent) Protease Protease (e.g., Kallikrein, Cathepsin B) This compound->Protease Substrate Binding Pro-Phe-Arg Pro-Phe-Arg Protease->Pro-Phe-Arg Cleavage AMC AMC (Fluorescent) Protease->AMC Release

Caption: Enzymatic cleavage of this compound by a target protease, resulting in the release of the fluorescent AMC molecule.

Applications in Enzyme Assays

This compound is a versatile substrate for a range of proteases that exhibit specificity for arginine at the P1 position. Its primary applications are in the characterization of enzyme kinetics, screening for enzyme inhibitors, and the diagnosis of diseases associated with altered protease activity.

Key Enzyme Targets:

  • Plasma Kallikrein: This serine protease is a key component of the contact activation system and plays a role in inflammation, blood pressure regulation, and coagulation. Assays using this compound are routinely used to measure plasma kallikrein activity.[5][6][7]

  • Human Glandular Kallikrein 2 (hK2): A chymotrypsin-like serine protease that is highly expressed in the prostate. This compound serves as a substrate for hK2, enabling studies of its activity and inhibition.[8]

  • Cysteine Peptidases: This broad class of proteases includes the cathepsins. This compound is a known substrate for several cathepsins, most notably Cathepsin B, which is involved in various physiological and pathological processes, including cancer progression.[9][10]

  • Factor XIIa: An active enzyme in the coagulation cascade. The enzymatic activity of Factor XII can be monitored using this fluorogenic substrate.

  • Trypsin-like Enzymes: Due to the presence of arginine at the P1 position, this compound can be cleaved by various trypsin-like serine proteases.

Experimental Protocols

The following sections provide detailed methodologies for conducting protease assays using this compound. These protocols can be adapted for specific enzymes and experimental goals.

General Protease Activity Assay Workflow

The following diagram illustrates a typical workflow for a protease activity assay using this compound in a 96-well plate format.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare Assay Buffer D Add Enzyme to Plate A->D B Prepare Enzyme Solution B->D C Prepare Substrate Solution F Initiate Reaction with Substrate C->F E Pre-incubate at Assay Temperature D->E E->F G Measure Fluorescence Kinetics F->G H Plot Fluorescence vs. Time G->H I Calculate Initial Velocity H->I

Caption: A generalized experimental workflow for conducting a protease assay using this compound.

Detailed Protocol for a Plasma Kallikrein Assay

This protocol is adapted for measuring plasma kallikrein-like activity in a 96-well format.

Materials:

  • This compound substrate

  • Tris-NaCl Buffer (e.g., 0.05 M Tris, pH 7.5, containing NaCl)

  • Plasma samples (collected with sodium citrate)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~350 nm and emission at ~450 nm

Procedure:

  • Sample Preparation: Centrifuge citrated blood at 2000 x g for 20 minutes to obtain platelet-poor plasma. Samples should be kept at room temperature to avoid cold activation of prekallikrein.[5]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the substrate stock solution to the desired working concentration in the Tris-NaCl buffer.

  • Assay Setup:

    • In a 96-well plate, add a specific volume of the Tris-NaCl buffer to each well.

    • Add a small volume of the plasma sample to the wells.

    • Include a blank control containing only buffer and substrate.

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the this compound working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation of ~350 nm and an emission of ~450 nm.

  • Data Analysis:

    • Plot the fluorescence units versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve. The activity is proportional to this rate.

Detailed Protocol for a Cathepsin B Assay

This protocol provides a framework for measuring the activity of purified or cellular Cathepsin B.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 40 mM citrate (B86180) phosphate (B84403) buffer pH 4.6 or Tris-HCl pH 7.2, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT)[9][10]

  • Purified Cathepsin B or cell lysate

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation (if necessary): For some preparations of Cathepsin B, a pre-incubation step in an activation buffer (e.g., containing a reducing agent like DTT) may be required.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the substrate to the desired final concentration (e.g., 40 µM) in the appropriate assay buffer.[10]

  • Assay Setup:

    • Add the diluted enzyme solution to the wells of a 96-well plate.

    • For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes).

  • Reaction Initiation:

    • Start the reaction by adding the diluted this compound solution to each well.

  • Fluorescence Measurement:

    • Monitor the fluorescence kinetically at an excitation of ~360 nm and an emission of ~460 nm at room temperature or 37°C.[9][10]

  • Data Analysis:

    • Calculate the rate of AMC release from the linear phase of the reaction progress curve.

Conclusion

This compound is a robust and sensitive tool for the study of a variety of proteases. Its well-characterized fluorescence properties, coupled with straightforward assay protocols, make it an invaluable substrate for researchers in both academic and industrial settings. By understanding the core principles of its fluorescence and the nuances of its application, scientists can effectively leverage this reagent for enzyme characterization, inhibitor screening, and the investigation of protease-related pathologies.

References

Pro-Phe-Arg-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin (Pro-Phe-Arg-AMC), is a pivotal tool in the study of serine proteases. Its utility spans basic research to drug discovery, enabling the sensitive and continuous measurement of enzymatic activity. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Discovery and History

The development of this compound is rooted in the broader effort to create sensitive and specific substrates for the study of proteases involved in critical physiological processes. In 1977, a seminal paper by T. Morita, H. Kato, S. Iwanaga, and colleagues described the synthesis and characterization of a series of fluorogenic peptide substrates, including this compound. Their work demonstrated that this compound is a highly sensitive substrate for pancreatic and urinary kallikreins, laying the foundation for its widespread use in the study of the kallikrein-kinin system and related enzymatic pathways.

Physicochemical Properties and Spectral Data

This compound is a tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence.

PropertyValue
Molecular Formula C₃₀H₃₇N₇O₅
Molecular Weight 575.66 g/mol
CAS Number 65147-21-9
Appearance White to off-white solid
Solubility Soluble in DMSO
Excitation Wavelength (Free AMC) 360-380 nm[1][2]
Emission Wavelength (Free AMC) 440-460 nm[1][2]

Enzyme Specificity and Kinetic Parameters

This compound is primarily recognized and cleaved by a range of serine proteases that exhibit trypsin-like specificity, cleaving at the C-terminal side of arginine residues. While it is a broad-spectrum substrate, it shows particular utility for the assay of various kallikreins.

EnzymeMichaelis Constant (K_m)Catalytic Constant (k_cat)Catalytic Efficiency (k_cat/K_m)
Plasma Kallikrein Data not consistently available for this compoundData not consistently available for this compoundData not consistently available for this compound
Pancreatic Kallikrein Data not consistently available for this compoundData not consistently available for this compoundData not consistently available for this compound
Urinary Kallikrein Data not consistently available for this compoundData not consistently available for this compoundData not consistently available for this compound
Trypsin Data not consistently available for this compoundData not consistently available for this compoundData not consistently available for this compound
Factor XIIa 0.27 µM (for plasminogen activation)[3]0.078 min⁻¹ (for plasminogen activation)[3]0.31 x 10⁶ M⁻¹·min⁻¹ (for plasminogen activation)[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through both liquid-phase and solid-phase peptide synthesis (SPPS) methodologies. SPPS is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (Fmoc/tBu strategy):

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids (Fmoc-Phe-OH and Fmoc-Pro-OH).

  • Coupling of 7-amino-4-methylcoumarin (AMC): Following the final deprotection step, couple 7-amino-4-methylcoumarin to the N-terminus of the peptide. This is a critical step that may require optimized coupling conditions.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain the final product as a white solid.

General Enzyme Assay Protocol

This protocol provides a general framework for measuring protease activity using this compound. Specific conditions may need to be optimized for each enzyme.

Materials:

  • Purified enzyme (e.g., plasma kallikrein, trypsin)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% bovine serum albumin)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store in aliquots at -20°C.

    • Prepare the appropriate assay buffer and equilibrate to the desired assay temperature (e.g., 37°C).

    • Prepare a dilution series of the enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells.

    • Include a "no-enzyme" control containing 25 µL of assay buffer instead of the enzyme solution.

  • Reaction Initiation:

    • Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the range of 10-100 µM).

    • To initiate the reaction, add 25 µL of the this compound working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to the assay temperature.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • To quantify the enzyme activity, a standard curve of free AMC should be prepared in the assay buffer.

Signaling Pathways and Biological Context

This compound is a valuable tool for studying enzymes involved in several critical signaling pathways, including the Kallikrein-Kinin System and the Blood Coagulation Cascade.

The Kallikrein-Kinin System

The kallikrein-kinin system is a cascade of proteins that plays a role in inflammation, blood pressure control, coagulation, and pain.[4][5][6][7] Plasma kallikrein, a key enzyme in this pathway, cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator bradykinin.

Kallikrein_Kinin_System Kallikrein-Kinin System HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Prekallikrein Prekallikrein Plasma_Kallikrein Plasma Kallikrein FactorXIIa Factor XIIa FactorXIIa->Prekallikrein Plasma_Kallikrein->HMWK Cleaves Inflammation Inflammation, Vasodilation, Pain Bradykinin->Inflammation

Caption: Overview of the Kallikrein-Kinin System.

The Blood Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot.[1][3][8][9][10] Several proteases that can be assayed using this compound, such as Factor XIIa and plasma kallikrein, are involved in the intrinsic pathway of coagulation.

Coagulation_Cascade Intrinsic and Common Pathways of Coagulation cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa Contact Activation FactorXI Factor XI FactorXIIa->FactorXI Activates FactorXIa Factor XIa FactorXI->FactorXIa FactorIX Factor IX FactorXIa->FactorIX Activates FactorIXa Factor IXa FactorIX->FactorIXa FactorX Factor X FactorIXa->FactorX Activates FactorVIIIa Factor VIIIa (Cofactor) FactorVIIIa->FactorIXa FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (II) FactorXa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin FactorVa Factor Va (Cofactor) FactorVa->FactorXa

Caption: Key steps of the intrinsic and common coagulation pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a protease assay using this compound.

Experimental_Workflow Protease Assay Workflow using this compound Reagent_Prep 1. Reagent Preparation Assay_Setup 2. Assay Setup Reagent_Prep->Assay_Setup Reaction_Init 3. Reaction Initiation Assay_Setup->Reaction_Init Fluorescence_Read 4. Fluorescence Measurement Reaction_Init->Fluorescence_Read Data_Analysis 5. Data Analysis Fluorescence_Read->Data_Analysis Results Results: Enzyme Activity Data_Analysis->Results

Caption: General workflow for a fluorometric protease assay.

Conclusion

This compound remains a cornerstone fluorogenic substrate for the study of serine proteases, particularly those within the kallikrein-kinin and coagulation systems. Its high sensitivity and well-characterized spectral properties make it an invaluable tool for enzyme kinetics, inhibitor screening, and a wide range of applications in biomedical research and drug development. This guide provides a comprehensive resource for researchers to effectively utilize this compound in their studies.

References

Pro-Phe-Arg-AMC for Kallikrein Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of the fluorogenic substrate Pro-Phe-Arg-AMC for the determination of kallikrein activity. It covers the core principles of the assay, detailed experimental protocols for both plasma and tissue kallikreins, and the relevant signaling pathways.

Introduction to Kallikreins and the this compound Substrate

Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. They are broadly classified into two main types: plasma kallikrein (KLKB1) and tissue kallikreins (KLKs). Accurate measurement of their enzymatic activity is vital for research and drug development.

The tripeptide substrate, Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin (this compound), is a highly sensitive and specific fluorogenic substrate used for this purpose. The sequence Pro-Phe-Arg mimics the natural cleavage site for many kallikreins. Upon enzymatic cleavage at the C-terminus of the Arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released. The rate of AMC liberation, measured fluorometrically, is directly proportional to the kallikrein activity. A colorimetric analogue, Pro-Phe-Arg-pNA (para-nitroanilide), which releases a yellow product upon cleavage, is also commonly used and will be referenced in the protocols.

Quantitative Data

Substrate Specifications
PropertyValue
Full NameL-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin
Common VariantsAcetate salt, HCl salt
Molecular FormulaC₃₃H₃₆N₆O₆ (for Z-Phe-Arg-AMC)
Molecular Weight~612.7 g/mol (for Z-Phe-Arg-AMC)
Excitation Wavelength360-380 nm
Emission Wavelength440-460 nm
StorageStore stock solutions at -20°C or -80°C.[1]
Kinetic Parameters
EnzymeSubstrate VariantKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Specific ActivityNotes and References
Human Glandular Kallikrein 2 (hK2)This compoundN/AN/AN/A>250 pmol/min/µgSpecific activity measured with recombinant hK2.[2] hK2 is known to cleave C-terminal to single or double Arginine residues.[3]
Human Tissue Kallikrein 1 (KLK1)This compoundN/AN/AN/AN/APrefers Arg at the P1 position and Phe/Leu at P2, making Pro-Phe-Arg a suitable sequence.[4]
Human Tissue Kallikrein 6 (KLK6)This compoundN/AN/AN/AN/AStrongly prefers Arg at P1 and Phe at P2.[4]
Plasma KallikreinH-D-Pro-Phe-Arg-pNAN/AN/AN/AMean for healthy adults: 86.4 (±32.4) µkat/LMeasured in plasma using a chromogenic substrate.[5]
Immobilized KallikreinZ-Phe-Arg-AMC15.48 ± 3N/AN/AN/AKMapp (apparent Km) determined for immobilized KLK.

Signaling Pathways Involving Kallikreins

The Plasma Kallikrein-Kinin System

Plasma kallikrein is a key component of the kallikrein-kinin system (KKS), which is involved in inflammation, blood coagulation, and blood pressure regulation. The pathway is initiated by the activation of Factor XII, leading to the conversion of prekallikrein to active plasma kallikrein. Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin.

Plasma_Kallikrein_Kinin_System cluster_activation Contact Activation cluster_kinin_generation Kinin Generation cluster_downstream Downstream Effects Prekallikrein Prekallikrein Plasma_Kallikrein Plasma_Kallikrein Factor_XII Factor_XII Factor_XIIa Factor_XIIa Factor_XII->Factor_XIIa Negative Surface Factor_XIIa->Plasma_Kallikrein Cleavage Plasma_Kallikrein->Factor_XIIa Positive Feedback HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin Plasma_Kallikrein->Bradykinin Acts on HMWK->Bradykinin Cleavage Bradykinin_Receptors Bradykinin Receptors (B1/B2) Effects Vasodilation Inflammation Pain Bradykinin->Effects Activates Bradykinin_Receptors->Effects Tissue_Kallikrein_PAR_Signaling TK Tissue Kallikrein (e.g., KLK1) PAR Protease-Activated Receptor (PAR) TK->PAR Cleavage & Activation G_Protein G-Protein Coupling PAR->G_Protein MAPK_Pathway MAPK Signaling (e.g., p38, p42/44) G_Protein->MAPK_Pathway Cellular_Response Inflammation Cell Proliferation Cytokine Production MAPK_Pathway->Cellular_Response Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Reagent_Prep Prepare Assay Buffer, Substrate Stock (in DMSO), and Enzyme/Sample Solutions Plate_Setup Design Plate Layout (Blanks, Controls, Samples) Reagent_Prep->Plate_Setup Add_Buffer_Sample Add Assay Buffer and Sample/Enzyme to Wells Plate_Setup->Add_Buffer_Sample Preincubation Pre-incubate Plate at Assay Temperature (e.g., 37°C) Add_Buffer_Sample->Preincubation Initiate_Reaction Initiate Reaction by Adding This compound Substrate Preincubation->Initiate_Reaction Kinetic_Read Immediately Read Fluorescence Kinetically (e.g., every 60s for 30-60 min) Ex: 380 nm, Em: 460 nm Initiate_Reaction->Kinetic_Read Data_Analysis Calculate Initial Velocity (V₀) (Slope of linear portion of curve) and Determine Kallikrein Activity Kinetic_Read->Data_Analysis

References

Pro-Phe-Arg-AMC: An In-depth Technical Guide to its Application as a Cysteine Peptidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) is a synthetic fluorogenic substrate widely utilized for the detection and characterization of cysteine peptidase activity. This tripeptide, linked to the fluorescent reporter group 7-amino-4-methylcoumarin (B1665955) (AMC), provides a sensitive and continuous assay for measuring the enzymatic activity of various proteases. Upon cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a peptidase, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. While this compound is a valuable tool for studying cysteine peptidases such as cathepsins, it is important to note its broader specificity, as it can also be hydrolyzed by other proteases including kallikreins and the proteasome.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and relevant signaling pathways associated with the use of this compound in cysteine peptidase research.

Mechanism of Action

The utility of this compound as a fluorogenic substrate lies in the quenching of the AMC fluorophore when it is part of the larger peptide. The enzymatic hydrolysis of the peptide bond between the P1 residue (Arginine) and the AMC group liberates the free AMC, which exhibits strong fluorescence upon excitation. The reaction can be monitored in real-time using a fluorometer, allowing for the determination of initial reaction velocities and subsequent kinetic analysis.

G cluster_reaction Enzymatic Cleavage of this compound This compound This compound (Non-fluorescent) Cysteine_Peptidase Cysteine Peptidase This compound->Cysteine_Peptidase Pro-Phe-Arg Pro-Phe-Arg Cysteine_Peptidase->Pro-Phe-Arg Cleavage AMC Free AMC (Fluorescent) Cysteine_Peptidase->AMC

Caption: Enzymatic cleavage of this compound by a cysteine peptidase.

Cysteine Peptidases Targeted by this compound

This compound is commonly employed to assay the activity of several members of the papain superfamily of cysteine peptidases. However, its specificity can vary, and it is often used as a substrate for:

  • Cathepsin B: A lysosomal cysteine protease involved in protein turnover.

  • Cathepsin L: A potent lysosomal endopeptidase with roles in antigen presentation and prohormone processing.[2]

  • Cathepsin K: A cysteine protease crucial for bone remodeling.

  • Cathepsin S: A key enzyme in the degradation of the invariant chain in antigen-presenting cells.[3][4][5][6]

  • Cruzain (or Cruzipain): The major cysteine peptidase of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[7][8][9][10][11][12][13][14]

  • Papain: A well-characterized cysteine peptidase from papaya latex, often used as a model enzyme.[15][16][17][18][19]

Quantitative Data: Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)pHReference
Human Cathepsin LZ-Phe-Arg-AMC0.771.51.95 x 1065.5[2]
Human Cathepsin BZ-Phe-Arg-AMC--High7.2[20]
Human Cathepsin BZ-Phe-Arg-AMC--Higher4.6[20]
Rat Cathepsin SZ-Phe-Arg-AMC----[21]
CruzainZ-Phe-Arg-AMC1.6--5.5[12][13]
PapainZ-Phe-Arg-AMC----[22][23]

Note: The kinetic parameters for Z-Phe-Arg-AMC are presented as a proxy due to the limited availability of comprehensive data for this compound. Researchers should perform their own kinetic analyses for the specific enzyme and conditions of interest.

Experimental Protocols

The following is a generalized, detailed protocol for a fluorometric assay of cysteine peptidase activity using this compound. This protocol can be adapted for various purified enzymes or cellular extracts.

1. Materials and Reagents:

  • This compound substrate

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • Purified cysteine peptidase or cell/tissue lysate

  • Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Microplate reader with fluorescence detection capabilities (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • Black, flat-bottom 96-well microplates

  • AMC standard for calibration curve

2. Preparation of Solutions:

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range, ideally around the Km value if known). Prepare fresh before each experiment.

  • Enzyme Solution: Dilute the purified enzyme or cell lysate in cold assay buffer to the desired concentration. Keep on ice until use.

  • AMC Standard Curve: Prepare a series of dilutions of free AMC in assay buffer (e.g., 0-50 µM) from a stock solution in DMSO.

3. Assay Procedure:

  • Plate Setup: Add assay buffer to all wells to be used.

  • AMC Standard Curve: In separate wells, add the different concentrations of the AMC standard dilutions in triplicate.

  • Enzyme Addition: Add the enzyme solution to the experimental wells. Include a "no enzyme" control containing only assay buffer.

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.

  • Initiate Reaction: Add the working substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements. Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

4. Data Analysis:

  • Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve. Determine the linear equation of the curve.

  • Calculate Reaction Rate: For each enzyme reaction, determine the initial rate of reaction (V0) from the linear portion of the fluorescence versus time plot. Convert the rate from fluorescence units/min to moles of AMC/min using the standard curve.

  • Determine Kinetic Parameters (Optional): To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

G cluster_workflow Experimental Workflow for Cysteine Peptidase Assay prep Reagent Preparation plate Plate Setup prep->plate enzyme_add Enzyme Addition plate->enzyme_add pre_incubate Pre-incubation enzyme_add->pre_incubate reaction_start Reaction Initiation pre_incubate->reaction_start measurement Fluorescence Measurement reaction_start->measurement analysis Data Analysis measurement->analysis

Caption: A typical experimental workflow for a fluorometric cysteine peptidase assay.

Signaling Pathways Involving Cysteine Peptidases

Cysteine peptidases are integral to numerous cellular signaling pathways, and their dysregulation is implicated in various diseases. This compound can be a valuable tool for studying the activity of these enzymes within these complex networks.

Cathepsin S in Immune Signaling

Cathepsin S plays a critical role in the adaptive immune response by mediating the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[3][4][5][6] This processing is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T helper cells.

G cluster_pathway Role of Cathepsin S in Antigen Presentation Antigen Exogenous Antigen Endosome Endosome/ Lysosome Antigen->Endosome Cathepsin_S Cathepsin S Endosome->Cathepsin_S Activation MHC_II_Ii MHC class II-Ii Complex MHC_II_Ii->Endosome CLIP CLIP Fragment MHC_II_Ii->CLIP Cathepsin_S->MHC_II_Ii Cleavage of Ii MHC_II_Peptide MHC class II- Peptide Complex CLIP->MHC_II_Peptide Peptide Loading T_Cell CD4+ T Cell Activation MHC_II_Peptide->T_Cell

Caption: Simplified pathway of Cathepsin S-mediated antigen presentation.

Cruzain in Trypanosoma cruzi Pathogenesis

Cruzain, the major cysteine peptidase of T. cruzi, is essential for the parasite's survival, replication, and invasion of host cells. It is involved in various processes, including the degradation of host proteins for nutrition, evasion of the host immune response, and differentiation between parasite life cycle stages.[7][8][9][10] One key mechanism involves cruzain-mediated cleavage of host kininogen to release bradykinin, which can trigger signaling pathways that facilitate parasite entry into host cells.[8]

G cluster_cruzain_pathway Cruzain-Mediated Host Cell Invasion by T. cruzi T_cruzi Trypanosoma cruzi Cruzain Cruzain T_cruzi->Cruzain Secretes Kininogen Host Kininogen Cruzain->Kininogen Cleaves Bradykinin Bradykinin Kininogen->Bradykinin B2R B2 Receptor Bradykinin->B2R Activates Signaling Host Cell Signaling B2R->Signaling Invasion Parasite Invasion Signaling->Invasion

Caption: Simplified pathway of Cruzain's role in T. cruzi invasion.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that serves as a fundamental tool for researchers studying cysteine peptidases. Its application in continuous kinetic assays allows for the detailed characterization of enzyme activity and the screening of potential inhibitors. While its broad specificity necessitates careful experimental design and data interpretation, particularly in complex biological samples, its utility in elucidating the roles of cysteine peptidases in health and disease is undeniable. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in cysteine peptidase research, from basic enzymatic characterization to the investigation of their functions in intricate cellular signaling pathways.

References

An In-Depth Technical Guide to Measuring Proteasome Activity with Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for measuring the trypsin-like activity of the proteasome using the fluorogenic substrate, Pro-Phe-Arg-7-amido-4-methylcoumarin (PFR-AMC).

Core Principle

The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes like cell cycle regulation, gene expression, and stress response.[1] The 20S catalytic core of the proteasome possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing) activity.[2]

The assay described herein measures the trypsin-like activity of the proteasome. It utilizes the fluorogenic peptide substrate Pro-Phe-Arg-AMC (PFR-AMC). When the proteasome cleaves the peptide bond after the Arginine (Arg) residue, it liberates the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The rate of AMC release, measured by its fluorescence, is directly proportional to the proteasome's trypsin-like activity. Free AMC exhibits excitation and emission maxima around 360-380 nm and 430-460 nm, respectively.[3]

Experimental Workflow

The general workflow for a proteasome activity assay using PFR-AMC involves preparing the cell or tissue lysate, incubating it with the substrate, and measuring the resulting fluorescence over time. A specific proteasome inhibitor is used as a negative control to distinguish proteasome-specific activity from that of other proteases.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis Lysate Prepare Cell/Tissue Lysate (e.g., homogenization, sonication) AddSample Add Lysate to Wells (Test and Control) Lysate->AddSample Buffer Prepare Assay Buffer (e.g., Tris-based, pH 7.5) Buffer->AddSample Substrate Prepare PFR-AMC Substrate (stock in DMSO, dilute in buffer) AddSubstrate Add PFR-AMC Substrate to all wells to start reaction Substrate->AddSubstrate Inhibitor Prepare Proteasome Inhibitor (e.g., MG-132 in DMSO) AddInhibitor Add Inhibitor (Control Wells) or Buffer (Test Wells) Inhibitor->AddInhibitor Standard Prepare AMC Standard Curve Calculate Calculate Rate of AMC Release (ΔRFU / time) Standard->Calculate AddSample->AddInhibitor AddInhibitor->AddSubstrate Measure Measure Fluorescence Kinetics (Ex: 360nm, Em: 460nm) at 37°C AddSubstrate->Measure Incubate Measure->Calculate Analyze Determine Specific Activity (nmol AMC/min/mg protein) Calculate->Analyze G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB - NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates pIkB_NFkB P-IκB - NF-κB IkB_NFkB->pIkB_NFkB Ub_pIkB Ub-P-IκB pIkB_NFkB->Ub_pIkB Ubiquitination Ub Ubiquitin Ub->Ub_pIkB Proteasome 26S Proteasome Ub_pIkB->Proteasome Targets for Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Cytokines, Chemokines) DNA->Transcription

References

The Fluorogenic Nature of Pro-Phe-Arg-AMC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) is a valuable tool in protease research and drug discovery. Its utility lies in the direct and sensitive measurement of the activity of specific proteases through the release of a fluorescent signal upon enzymatic cleavage. This technical guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, target enzymes, quantitative kinetic data, and detailed experimental protocols.

Core Principle: Fluorogenic Cleavage

The fundamental principle behind the fluorogenic nature of this compound is the enzymatic hydrolysis of the amide bond linking the C-terminal arginine residue of the peptide to the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. In its intact peptide-conjugated form, the fluorescence of AMC is quenched. Upon cleavage by a target protease, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence intensity is directly proportional to the rate of enzymatic activity.

The fluorescence of liberated AMC is typically measured with an excitation wavelength in the range of 340-380 nm and an emission wavelength between 440-460 nm.[1][2]

Target Enzymes and Signaling Pathways

This compound is a substrate for a variety of proteases, primarily serine proteases and certain cysteine proteases. The key target enzymes include:

  • Kallikreins: These are a subgroup of serine proteases that play crucial roles in various physiological processes, including inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the pro-inflammatory peptide bradykinin. Tissue kallikreins are involved in a variety of localized signaling events.

  • Proteasome: The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, a key process in cellular protein homeostasis. While this compound can be cleaved by the proteasome, more specific substrates are typically used to characterize its distinct chymotrypsin-like, trypsin-like, and caspase-like activities.

  • Cysteine Peptidases: This broad class of proteases, characterized by a cysteine residue in their active site, is involved in numerous cellular processes, including lysosomal protein degradation, antigen presentation, and apoptosis. Cathepsin B, a lysosomal cysteine protease, is known to cleave substrates with an arginine at the P1 position.

Quantitative Data: Enzyme Kinetics

The efficiency of this compound cleavage by its target enzymes can be quantified using Michaelis-Menten kinetics, which determines the Michaelis constant (Km) and the catalytic rate constant (kcat). While specific kinetic data for this compound is not always readily available for all target enzymes, data from structurally similar substrates provides valuable insights.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHReference
Plasma Kallikrein H-D-Pro-Phe-Arg-pNA*315 ± 16--7.5[3]
Cathepsin B Z-Phe-Arg-AMC 100 ± 101.2 ± 0.041.2 x 10⁴7.2[4]
Cathepsin B Z-Phe-Arg-AMC40 ± 31.3 ± 0.023.2 x 10⁴4.6[4]

*Note: H-D-Pro-Phe-Arg-pNA is a chromogenic substrate with the same peptide sequence as this compound. The Km value is expected to be similar due to identical enzyme-substrate binding. **Note: Z-Phe-Arg-AMC is a closely related fluorogenic substrate, providing a reasonable estimate of the kinetic parameters for this compound with Cathepsin B.

Experimental Protocols

General Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a purified protease or a biological sample containing the protease of interest.

Materials:

  • This compound substrate

  • Purified enzyme or biological sample (e.g., cell lysate, plasma)

  • Assay Buffer (e.g., for plasma kallikrein: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100)[3]

  • DMSO for substrate stock solution

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store in aliquots at -20°C, protected from light.

  • Prepare a working solution of the substrate by diluting the stock solution in the appropriate assay buffer. The final substrate concentration in the assay should ideally be at or above the Km value. A typical starting concentration is 10-100 µM.

  • Prepare the enzyme solution by diluting the purified enzyme or biological sample in the assay buffer to the desired concentration.

  • Set up the assay plate:

    • Add 50 µL of the enzyme solution to each well.

    • Include a "no-enzyme" control with 50 µL of assay buffer instead of the enzyme solution to measure background fluorescence.

    • Include a "no-substrate" control with the enzyme solution but without the substrate to check for intrinsic fluorescence of the enzyme preparation.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

  • Immediately measure the fluorescence in a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

  • Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 60 seconds).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • A standard curve of free AMC can be used to convert the relative fluorescence units (RFU) to the concentration of the product formed.

Determination of Kinetic Parameters (Km and kcat)

Procedure:

  • Follow the general assay protocol, but vary the concentration of the this compound substrate over a range (e.g., 0.1 to 10 times the estimated Km).

  • Keep the enzyme concentration constant and low enough to ensure initial velocity conditions.

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Km and Vmax.

  • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Visualizations

Fluorogenic_Cleavage This compound (Non-fluorescent) This compound (Non-fluorescent) Pro-Phe-Arg + AMC (Fluorescent) Pro-Phe-Arg + AMC (Fluorescent) This compound (Non-fluorescent)->Pro-Phe-Arg + AMC (Fluorescent) Protease (e.g., Kallikrein)

Caption: Enzymatic cleavage of this compound.

Kallikrein_Signaling_Pathway cluster_0 Plasma cluster_1 Cellular Response Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa HMWK HMWK Bradykinin Bradykinin HMWK->Bradykinin Kallikrein B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binds to Inflammation\nVasodilation Inflammation Vasodilation B2 Receptor->Inflammation\nVasodilation Activates

Caption: Simplified plasma kallikrein-kinin signaling pathway.

Proteasome_Workflow cluster_0 Ubiquitin-Proteasome System cluster_1 Assay Target Protein Target Protein Ubiquitinated Protein Ubiquitinated Protein Target Protein->Ubiquitinated Protein E1, E2, E3 Ligases 26S Proteasome 26S Proteasome Ubiquitinated Protein->26S Proteasome Recognition Peptide Fragments Peptide Fragments 26S Proteasome->Peptide Fragments Degradation Cleavage Cleavage 26S Proteasome->Cleavage this compound Fluorescence Fluorescence Cleavage->Fluorescence Release of AMC

Caption: Overview of the ubiquitin-proteasome degradation pathway and its assay.

References

Methodological & Application

Application Notes and Protocols for the Pro-Phe-Arg-AMC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of the fluorogenic substrate Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) in enzymatic assays. This assay is a valuable tool for studying the activity of various proteases, characterizing enzyme kinetics, and screening for potential inhibitors.

Introduction

The this compound assay is a continuous kinetic assay used to measure the activity of proteases that recognize and cleave the Pro-Phe-Arg peptide sequence. The substrate consists of this tripeptide covalently linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released. The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time. This method is highly sensitive and suitable for high-throughput screening applications.

This compound is a substrate for a variety of enzymes, including pancreatic and urinary kallikrein, proteasome, human glandular kallikrein 2 (hK2), cysteine peptidases, and Factor XII.[1][2][3][4]

Principle of the Assay

The fundamental principle of this assay lies in the enzymatic hydrolysis of a non-fluorescent substrate to produce a highly fluorescent product. The protease of interest recognizes the Pro-Phe-Arg sequence and cleaves the peptide bond, liberating free AMC. The fluorescence of the liberated AMC can be measured using a fluorometer, with excitation typically between 360-380 nm and emission between 440-460 nm.[5][6] The rate of the increase in fluorescence is proportional to the enzyme activity.

G cluster_reaction Enzymatic Reaction This compound This compound (Minimally Fluorescent) Products Pro-Phe-Arg + AMC (Highly Fluorescent) This compound->Products Cleavage Enzyme Protease Enzyme->Products

Diagram of the enzymatic cleavage of this compound.

Materials and Reagents

  • Substrate: this compound (MW: ~575.67 g/mol )[3][4]

  • Enzyme: Purified enzyme or biological sample containing the enzyme of interest.

  • Assay Buffer: The choice of buffer will depend on the optimal pH and ionic strength for the enzyme being studied. A common starting point is a buffer such as Tris-HCl or PBS.

  • Solvent for Substrate: High-quality, anhydrous DMSO is recommended for preparing the stock solution of this compound.[7]

  • Microplate: Black, clear-bottom 96-well or 384-well plates are recommended to minimize background fluorescence and well-to-well crosstalk.

  • Fluorescence Microplate Reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.[5][6]

  • AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve to quantify the amount of product formed.

Experimental Protocol

The following protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.

Reagent Preparation
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C, protected from light.[1][2] Avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The optimal concentration will need to be determined empirically. Store as recommended by the supplier. On the day of the experiment, prepare fresh dilutions of the enzyme in the assay buffer.

  • AMC Standard Curve: Prepare a 1 mM stock solution of AMC in DMSO. From this, create a series of dilutions in the assay buffer ranging from 0 to 50 µM.[6][8] These will be used to generate a standard curve.

Assay Procedure

G cluster_workflow Experimental Workflow A Prepare Reagents (Substrate, Enzyme, Buffer) B Add Enzyme Solution to Microplate Wells A->B C Add Inhibitor/Activator (if applicable) B->C D Pre-incubate at Assay Temperature C->D E Initiate Reaction with Substrate Solution D->E F Measure Fluorescence Kinetically E->F G Data Analysis F->G

Workflow for the this compound assay.

  • Set up the Microplate Reader: Pre-warm the microplate reader to the desired assay temperature (e.g., 25°C or 37°C). Set the excitation wavelength to ~360-380 nm and the emission wavelength to ~440-460 nm.

  • Prepare the Reaction Plate:

    • Add 50 µL of the diluted enzyme solution to the wells of the microplate.

    • Include appropriate controls:

      • No-Enzyme Control: 50 µL of assay buffer without the enzyme.

      • Substrate-Only Control: 50 µL of assay buffer.

    • If screening for inhibitors or activators, add the compounds to the appropriate wells and pre-incubate with the enzyme for a specified time.

  • Initiate the Reaction: To start the reaction, add 50 µL of a 2X working solution of this compound to each well. The final substrate concentration will need to be optimized, but a common starting point is at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Measure Fluorescence: Immediately place the plate in the microplate reader and begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.[6]

Data Presentation

The following table summarizes key quantitative data for the this compound assay.

ParameterValueEnzyme/Condition
Excitation Wavelength 360 - 380 nmAMC Fluorophore
Emission Wavelength 440 - 460 nmAMC Fluorophore
Substrate Solubility 50 mg/mL in MethanolThis compound
Storage Temperature -20°CThis compound

Note: Specific kinetic parameters such as Km and kcat are highly dependent on the specific enzyme and assay conditions and should be determined empirically.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the fluorescence readings from the no-enzyme control wells from all other readings to correct for background fluorescence and substrate autohydrolysis.

  • Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the slope of the line (fluorescence units per mole of AMC).

  • Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (fluorescence vs. time). The slope of this line represents the rate of fluorescence increase per unit of time.

  • Convert to Molar Rate: Use the slope from the AMC standard curve to convert the reaction velocity from fluorescence units/min to moles of AMC/min.

  • Enzyme Kinetics: To determine kinetic parameters like Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Troubleshooting

  • High Background Fluorescence:

    • Ensure the use of black microplates.

    • Check for contamination of reagents.

    • Measure and subtract autofluorescence from biological samples.[9]

  • No or Low Signal:

    • Confirm enzyme activity with a known positive control.

    • Check the expiration date and storage conditions of the substrate and enzyme.

    • Optimize enzyme and substrate concentrations.

  • Non-linear Reaction Progress Curves:

    • This could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or a shorter measurement time.

    • The inner filter effect can occur at high substrate concentrations, leading to non-linearity.[10] If suspected, perform the assay at lower substrate concentrations.

References

Pro-Phe-Arg-AMC Kinetic Assay: Application Notes and Protocols for Protease Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to setting up and performing a kinetic enzyme assay using the fluorogenic substrate L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC). This substrate is highly sensitive and is primarily used for the continuous measurement of the activity of serine proteases such as plasma kallikrein, pancreatic/urinary kallikreins, thrombin, and trypsin.

Principle of the Assay

The this compound kinetic assay is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the fluorescent reporter group, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon hydrolysis by a target protease, the free AMC molecule is liberated, resulting in a significant increase in fluorescence. This increase, monitored over time, is directly proportional to the enzyme's activity. The reaction can be measured using a fluorometer or a fluorescence microplate reader with excitation at approximately 360-380 nm and emission detection at 440-460 nm.

G Figure 1. Principle of the Fluorogenic Assay cluster_reaction Substrate This compound (Non-fluorescent) Products Pro-Phe-Arg + Free AMC (Highly Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Protease (e.g., Kallikrein, Thrombin)

Caption: Enzymatic cleavage of this compound by a protease releases free, fluorescent AMC.

Quantitative Data Summary

The following tables summarize key quantitative data for setting up the this compound assay. Note that optimal conditions, particularly enzyme and substrate concentrations, may vary depending on the specific enzyme, its purity, and the experimental goals.

Table 1: General Assay Parameters

ParameterRecommended ValueNotes
Excitation Wavelength360 - 380 nmOptimal wavelength may vary slightly between instruments.
Emission Wavelength440 - 460 nmA sufficient Stokes shift minimizes background from the substrate.
Assay Temperature25°C or 37°CEnsure temperature is stable and consistent for kinetic reads.
Stock Substrate SolventAnhydrous DMSOPrepare a high-concentration stock (e.g., 10 mM) and store at -20°C.[1]
Final DMSO Concentration< 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.

Table 2: Enzyme-Specific Kinetic Parameters and Assay Conditions

EnzymeTypical Final Conc.Recommended Assay BufferKm for this compound
Plasma Kallikrein 0.1 - 2 nM20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100Not explicitly reported; determination is recommended.
Thrombin 0.5 - 10 nM50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG 8000Not explicitly reported; determination is recommended.
Trypsin 0.1 - 5 nM50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% BSANot explicitly reported; determination is recommended.[2]

Note: While specific Km values for this compound are not consistently found in the literature, values for similar substrates suggest they are typically in the micromolar range. It is highly recommended to empirically determine the Km for your specific enzyme and assay conditions (see Protocol 4.3).

Table 3: Common Inhibitors for Target Proteases

Target EnzymeInhibitorTypical Potency (Ki or IC₅₀)
Plasma Kallikrein LanadelumabIC₅₀ ≈ 0.04 µM
EcallantideData varies; potent inhibitor
Thrombin ArgatrobanKi ≈ 39 nM
MelagatranKi ≈ 2 nM
HirudinKi in the pM range
Trypsin AprotininKi < 1 nM
BenzamidineKi ≈ 10-20 µM

Experimental Workflow

The general workflow for a kinetic assay using this compound involves reagent preparation, reaction setup in a microplate, and kinetic measurement of fluorescence. This workflow is suitable for enzyme characterization, inhibitor screening, and determining kinetic parameters.

G Figure 2. General Experimental Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, AMC Standard) B Prepare Serial Dilutions (AMC Standard, Inhibitor, or Substrate) A->B C Dispense Reagents into 96-Well Plate (Enzyme, Buffer, Inhibitor) B->C D Pre-incubate Plate (e.g., 5-10 min at Assay Temperature) C->D E Initiate Reaction (Add Substrate Solution) D->E F Kinetic Measurement (Read Fluorescence Over Time) E->F G Data Analysis (Calculate Initial Velocity, Plot Curves) F->G

Caption: Standard workflow for a protease kinetic assay using a fluorogenic substrate.

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer : Prepare the appropriate buffer for your enzyme of interest as detailed in Table 2. Ensure the pH is correctly adjusted at the intended assay temperature. Degas the buffer if necessary.

  • This compound Stock Solution (10 mM) : Dissolve the required amount of this compound powder in anhydrous DMSO. For example, for a molecular weight of ~636 g/mol , dissolve 6.36 mg in 1 mL of DMSO. Mix well. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Enzyme Stock Solution : Prepare a concentrated stock of the purified enzyme in a suitable, stable buffer (check supplier recommendations). Store in aliquots at -80°C. On the day of the experiment, thaw an aliquot on ice and prepare a working dilution in the assay buffer. The optimal final concentration should result in a linear increase in fluorescence over the desired measurement period (typically in the low nM range).[3]

  • AMC Standard Stock Solution (1 mM) : Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin (B1665955) in DMSO. Store in aliquots at -20°C, protected from light. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to moles of product.[4]

Protocol for Enzyme Activity Assay (96-Well Plate Format)

This protocol is a general guideline. Volumes can be adjusted for 384-well plates.

  • Prepare AMC Standard Curve :

    • Create a series of dilutions of the 1 mM AMC stock solution in assay buffer to generate standards ranging from 0 to 50 µM.[4]

    • In a black, clear-bottom 96-well plate, add 100 µL of each AMC standard dilution in triplicate. Also include wells with 100 µL of assay buffer only as a blank.

  • Prepare Reaction Wells :

    • Add 50 µL of assay buffer to the appropriate wells.

    • For inhibitor studies, add 25 µL of the inhibitor solution at various concentrations. For control wells (no inhibitor), add 25 µL of assay buffer with the same final solvent concentration (e.g., DMSO).

    • Add 25 µL of the diluted enzyme working solution to all wells except the "no enzyme" control. For the "no enzyme" control, add 25 µL of assay buffer.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate and Measure the Reaction :

    • Prepare a 4X working solution of the this compound substrate in assay buffer. The final concentration should be optimized (a starting point is often near the expected Km).

    • To start the reaction, add 25 µL of the 4X substrate solution to all wells, bringing the final volume to 100 µL.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity (Ex: 360-380 nm, Em: 440-460 nm) kinetically, with readings every 1-2 minutes for 15-60 minutes.[4] Ensure the readings are within the linear range of the instrument.

  • Data Analysis :

    • Standard Curve : Subtract the average fluorescence of the blank from all AMC standard readings. Plot the background-subtracted RFU against the AMC concentration (µM). Perform a linear regression to obtain the slope (RFU/µM).

    • Enzyme Kinetics : For each reaction well, plot RFU versus time (minutes).

    • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (typically the first 5-15 minutes). The units will be RFU/min.

    • Convert the initial velocity from RFU/min to µmol/min using the slope from the AMC standard curve.

      • Velocity (µmol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/µM)

Protocol for Determining Michaelis-Menten Constants (Km and Vmax)
  • Setup : Follow the enzyme activity protocol (4.2), but instead of varying inhibitor concentration, vary the substrate concentration.

  • Substrate Dilutions : Prepare a series of this compound dilutions in the assay buffer. A typical range would be 0.1 to 10 times the estimated Km.

  • Procedure : Perform the assay with a fixed, low concentration of enzyme and varying final concentrations of the substrate.

  • Data Analysis :

    • Calculate the initial velocity (V₀) in µmol/min for each substrate concentration.

    • Plot V₀ versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Signal Inactive enzymeUse a fresh enzyme preparation. Verify storage conditions.
Incorrect filter settingsConfirm excitation and emission wavelengths on the plate reader.
Substrate degradationPrepare fresh substrate dilutions from a frozen stock. Protect from light.
High Background Autohydrolysis of substrateRun a "no enzyme" control. If high, the substrate may be unstable in the buffer.
Contaminated reagentsUse fresh, high-purity water and buffer components.
Non-linear Kinetics Substrate depletion (>10%)Decrease the enzyme concentration or the reaction time used for velocity calculation.[6]
Enzyme instabilityAdd stabilizing agents like BSA or PEG to the assay buffer if compatible.
Inner filter effectOccurs at very high substrate/product concentrations. Dilute samples if necessary.

References

Preparation of Pro-Phe-Arg-AMC Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (Prolyl-Phenylalanyl-Arginine-7-amido-4-methylcoumarin) is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of various proteases, including human glandular kallikrein 2 (hK2) and certain cysteine peptidases.[1][2] The enzymatic cleavage of the peptide releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine enzyme kinetics. Proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).

Quantitative Data Summary

For consistent and accurate experimental results, precise preparation of the this compound stock solution is essential. The following table summarizes the key quantitative data for this substrate.

ParameterValueSource
Molecular Weight 635.71 g/mol (acetate salt)[1]
Chemical Formula C₃₂H₄₁N₇O₇ (acetate)[1]
CAS Number 2237216-30-5 (acetate)[1]
Appearance White to off-white solid[1]
Solubility in DMSO 100 mg/mL (157.30 mM)[1]
Recommended Stock Concentration 1-10 mM[3]
Excitation Wavelength (AMC) ~340-360 nm[4][5]
Emission Wavelength (AMC) ~440-460 nm[4][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound acetate (B1210297) salt (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening. This prevents condensation of moisture, which can affect the solubility and stability of the compound.[6]

  • Weigh the Peptide: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.36 mg of the peptide (Molecular Weight: 635.71 g/mol ).

  • Dissolve in DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the peptide. It is crucial to use a new or properly stored bottle of anhydrous DMSO as it is hygroscopic and absorbed water can significantly impact solubility.[1]

  • Ensure Complete Dissolution: Vortex the solution thoroughly to dissolve the powder. If necessary, sonicate the solution in an ultrasonic bath for a short period to facilitate complete dissolution.[1][7] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is highly recommended to aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes.[2][6][8]

  • Storage: Store the aliquots in a tightly sealed container to protect from moisture. For short-term storage (up to 1 month), a temperature of -20°C is recommended.[1][2][8] For long-term storage (up to 6 months), store at -80°C.[1][2][8]

Experimental Workflow Diagram

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Reagents (this compound and DMSO) to Room Temperature B Weigh this compound Powder A->B Prevent Condensation C Add Anhydrous DMSO B->C Precise Amount D Vortex Thoroughly C->D E Sonicate (Optional) D->E F Visually Inspect for Complete Dissolution D->F E->F G Aliquot into Single-Use Tubes F->G Ensure Homogeneity H Store at -20°C (Short-term) or -80°C (Long-term) G->H Avoid Freeze-Thaw Cycles

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Diagram

This compound is a substrate and does not directly participate in a signaling pathway. Instead, it is used to measure the activity of enzymes that may be part of a signaling cascade. The diagram below illustrates the general mechanism of action of this fluorogenic substrate.

G Mechanism of this compound Cleavage cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products Substrate This compound (Non-fluorescent) Cleavage Cleavage of Peptide Bond Substrate->Cleavage Enzyme Protease (e.g., hK2) Enzyme->Cleavage Peptide Pro-Phe-Arg Cleavage->Peptide Fluorophore AMC (Fluorescent) Cleavage->Fluorophore Measurement Fluorescence Detection Fluorophore->Measurement Ex: ~350 nm Em: ~450 nm

Caption: Enzymatic cleavage of this compound to produce a fluorescent signal.

References

Application Notes and Protocols: AMC Standard Curve for Pro-Phe-Arg-AMC Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Pro-Phe-Arg-7-amido-4-methylcoumarin (PFR-AMC) assay is a widely used method for measuring the activity of certain proteases. The substrate, Pro-Phe-Arg-AMC, is a synthetic peptide linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent because the fluorescence of the AMC group is quenched.[1] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence. This application note provides a detailed protocol for generating a standard curve for free AMC, which is essential for converting the relative fluorescence units (RFU) obtained from the enzymatic assay into the molar amount of cleaved substrate.

The fluorogenic substrate this compound is utilized in assays for enzymes such as pancreatic and urinary kallikreins and proteasomes.[2] The activity of these enzymes can be quantified by monitoring the release of free AMC.[3] Free AMC exhibits fluorescence with excitation wavelengths in the range of 340-380 nm and emission wavelengths between 440-460 nm.[3][4][5][6]

Data Presentation

Table 1: Example AMC Standard Curve Data

This table presents typical data for an AMC standard curve. The concentrations of AMC and the corresponding background-subtracted Relative Fluorescence Units (RFU) are shown. A plot of RFU versus AMC concentration should be linear and can be used to determine the concentration of AMC released in an enzyme kinetics experiment.

AMC Concentration (µM)Average RFUStandard Deviation
000
1.255,234157
2.510,450313
521,089632
1042,1501264
1563,2451897
2084,5002535

Experimental Protocols

Materials:

  • 7-Amino-4-methylcoumarin (AMC) standard (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0; buffer composition may need to be optimized for the specific enzyme)[7]

  • Black, clear-bottom 96-well microplate[8]

  • Fluorescence microplate reader with excitation and emission filters for AMC (Ex: 360-380 nm, Em: 440-460 nm)[3]

Protocol for Generating an AMC Standard Curve:

  • Preparation of AMC Stock Solution:

    • Prepare a 10 mM stock solution of AMC in DMSO.[9]

    • Protect the stock solution from light and store at -20°C.

  • Preparation of AMC Working Solutions:

    • Perform serial dilutions of the AMC stock solution in Assay Buffer to prepare a range of concentrations for the standard curve (e.g., 0 to 20 µM).[9] It is crucial to ensure the final DMSO concentration is consistent across all standards and subsequent enzyme assays and is typically kept low (e.g., <1%).

  • Plate Setup:

    • Add a defined volume (e.g., 100 µL) of each AMC working solution to triplicate wells of a black, clear-bottom 96-well plate.

    • Include a "blank" control containing only Assay Buffer (with the same final DMSO concentration) to determine the background fluorescence.[10]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 460 nm.[3][6] Note that optimal wavelengths may vary slightly depending on the instrument.

    • Record the fluorescence intensity for all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence readings of all AMC standard wells.

    • Plot the background-subtracted RFU against the corresponding AMC concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept. This equation will be used to convert RFU values from the enzymatic assay to the concentration of AMC produced.[10][11]

Mandatory Visualization

Enzymatic_Reaction This compound\n(Substrate, Low Fluorescence) This compound (Substrate, Low Fluorescence) Enzyme\n(e.g., Kallikrein) Enzyme (e.g., Kallikrein) This compound\n(Substrate, Low Fluorescence)->Enzyme\n(e.g., Kallikrein) Binds to Pro-Phe-Arg Pro-Phe-Arg Enzyme\n(e.g., Kallikrein)->Pro-Phe-Arg Cleavage Free AMC\n(High Fluorescence) Free AMC (High Fluorescence) Enzyme\n(e.g., Kallikrein)->Free AMC\n(High Fluorescence) Releases Standard_Curve_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis AMC_Stock Prepare AMC Stock Solution (DMSO) Serial_Dilutions Create Serial Dilutions of AMC in Assay Buffer AMC_Stock->Serial_Dilutions Plate_Setup Pipette Standards & Blanks into 96-well Plate Serial_Dilutions->Plate_Setup Fluorescence_Reading Measure Fluorescence (Ex: ~360nm, Em: ~460nm) Plate_Setup->Fluorescence_Reading Subtract_Blank Subtract Blank RFU from Standard RFU Fluorescence_Reading->Subtract_Blank Plot_Data Plot RFU vs. [AMC Concentration] Subtract_Blank->Plot_Data Linear_Regression Perform Linear Regression Plot_Data->Linear_Regression

References

Application Notes and Protocols for High-Throughput Screening with Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC), is a valuable tool for high-throughput screening (HTS) of various proteases. This substrate is particularly useful for identifying inhibitors of enzymes that exhibit trypsin-like specificity, cleaving at the C-terminal side of arginine residues. Upon enzymatic cleavage of the amide bond between arginine and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. This liberation of AMC results in a quantifiable increase in fluorescence intensity, providing a sensitive and continuous measure of enzyme activity. The assay's simplicity and robustness make it well-suited for automated HTS platforms in drug discovery and research.

This compound has been identified as a substrate for several key proteases, including:

  • Kallikreins (Plasma and Tissue): Serine proteases involved in the regulation of blood pressure, inflammation, and coagulation.[1]

  • Proteasome: A large protein complex responsible for degrading unneeded or damaged proteins, playing a critical role in cellular regulation.[2]

  • Human Glandular Kallikrein 2 (hK2): A serine protease primarily expressed in the prostate, involved in the processing of prostate-specific antigen (PSA).[3]

  • Cysteine Peptidases: A broad class of proteases that utilize a cysteine residue in their active site for catalysis.[4]

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns to identify and characterize inhibitors of these important enzyme targets.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate. The target protease recognizes the Pro-Phe-Arg sequence and cleaves the peptide bond between Arginine and AMC. This cleavage event releases the AMC fluorophore, which exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum at 440-460 nm. The rate of the increase in fluorescence is directly proportional to the activity of the enzyme. In an HTS setting, potential inhibitors will decrease the rate of AMC release, resulting in a lower fluorescence signal compared to uninhibited controls.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from HTS and follow-up studies using this compound. This data is for illustrative purposes to guide assay development and data analysis.

Table 1: Kinetic Parameters of this compound with Target Proteases

EnzymeSourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Plasma KallikreinHuman Plasma15503.3 x 10⁶
Tissue Kallikrein (e.g., hK2)Recombinant Human25301.2 x 10⁶
26S Proteasome (Trypsin-like activity)Purified Rabbit50102.0 x 10⁵

Table 2: IC₅₀ Values of Reference Inhibitors

Target EnzymeInhibitorIC₅₀ (nM)Assay Conditions
Plasma KallikreinAprotinin5010 µM this compound, 50 mM Tris pH 8.0, 100 mM NaCl, 30 min pre-incubation
26S ProteasomeMG-13220050 µM this compound, 20 mM HEPES pH 7.5, 1 mM DTT, 60 min pre-incubation
hK2Leupeptin100025 µM this compound, 50 mM Tris pH 7.5, 150 mM NaCl, 15 min pre-incubation

Table 3: HTS Assay Performance Metrics

ParameterValueComments
Z'-Factor0.75Indicates an excellent assay with a large separation between controls.[5]
Signal-to-Background15Robust signal window for hit identification.
Coefficient of Variation (%CV)< 5%High precision and reproducibility of the assay.

Signaling Pathways and Experimental Workflows

To provide a biological context for the targeted enzymes and a clear overview of the experimental procedures, the following diagrams are provided.

Signaling_Pathway_Kallikrein cluster_0 Kallikrein-Kinin System High Molecular Weight Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin High Molecular Weight Kininogen->Bradykinin Cleavage Plasma Kallikrein Plasma Kallikrein Plasma Kallikrein->High Molecular Weight Kininogen This compound This compound Plasma Kallikrein->this compound Assay Target Fluorescence (AMC) Fluorescence (AMC) This compound->Fluorescence (AMC) Cleavage

Kallikrein-Kinin System and Assay Principle.

Signaling_Pathway_Proteasome cluster_1 Ubiquitin-Proteasome System Target Protein Target Protein Polyubiquitinated Protein Polyubiquitinated Protein Target Protein->Polyubiquitinated Protein Ubiquitination (E1, E2, E3) Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated Protein 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Peptides Peptides 26S Proteasome->Peptides Degradation This compound This compound 26S Proteasome->this compound Assay Target Fluorescence (AMC) Fluorescence (AMC) This compound->Fluorescence (AMC) Cleavage

Ubiquitin-Proteasome System and Assay Principle.

HTS_Workflow cluster_2 High-Throughput Screening Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Dispensing Enzyme Addition Enzyme Addition Assay Plate Preparation->Enzyme Addition Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Pre-incubation Kinetic Read Kinetic Read Substrate Addition->Kinetic Read Reaction Initiation Data Analysis Data Analysis Kinetic Read->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

References

Application Note & Protocol: Fluorometric Assay for Proteasome Activity using Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1][2] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1][2][3] It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolytic) activities.[3][4] Dysregulation of the UPS has been implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome an important therapeutic target.[1]

This document provides a detailed protocol for a fluorometric assay to measure the trypsin-like activity of the proteasome using the synthetic peptide substrate Pro-Phe-Arg-7-amino-4-methylcoumarin (Pro-Phe-Arg-AMC). This assay is based on the principle that upon cleavage of the peptide bond by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting fluorescence intensity is directly proportional to the proteasomal activity. This assay can be adapted for use with purified proteasome preparations, cell lysates, and for high-throughput screening of potential proteasome inhibitors.

Principle of the Assay

The core of this assay is the enzymatic cleavage of a fluorogenic substrate by the proteasome. The substrate, this compound, is a non-fluorescent peptide conjugated to the fluorescent molecule AMC. In the presence of active proteasome, the substrate is cleaved, liberating free AMC. The free AMC molecule is fluorescent, and its fluorescence can be measured using a fluorometer. The rate of AMC release is proportional to the proteasome's enzymatic activity.

A specific proteasome inhibitor, such as MG-132, is used as a negative control to distinguish proteasome-specific activity from that of other proteases that may be present in the sample.[4]

Signaling Pathway

The following diagram illustrates the ubiquitin-proteasome pathway leading to protein degradation.

UbiquitinProteasomePathway Ubiquitin-Proteasome Protein Degradation Pathway cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Target Protein Target Protein E3 E3 Ubiquitin Ligase Target Protein->E3 Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->E3 Polyubiquitinated Protein Polyubiquitinated Target Protein E3->Polyubiquitinated Protein Ub chain transfer 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Peptides Peptides 26S Proteasome->Peptides ATP-dependent proteolysis Amino Acids Amino Acids Peptides->Amino Acids Further degradation

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
This compoundPeptaNova3096-v-20°C, protect from light
20S Proteasome (human erythrocytes)Boston BiochemE-360-80°C
MG-132 (Proteasome Inhibitor)Sigma-AldrichM7449-20°C
Proteasome Assay Buffer (2X)4°C
Dimethyl Sulfoxide (DMSO), anhydrousSigma-Aldrich276855Room Temperature
96-well black, flat-bottom microplateCorning3603Room Temperature
AMC (7-Amino-4-methylcoumarin) StandardSigma-AldrichA9891-20°C

Note: While this compound is specified, a more common substrate for the chymotrypsin-like activity of the proteasome is Suc-LLVY-AMC.[5][6][7] Researchers may consider this alternative for comparative studies.

Reagent Preparation

ReagentPreparation
Proteasome Assay Buffer (1X) Prepare a 1X working solution by diluting the 2X stock with an equal volume of sterile, deionized water. A typical 1X buffer composition is 25 mM HEPES (pH 7.5), 0.5 mM EDTA, and 0.05% NP-40.
This compound Stock Solution (10 mM) Dissolve the required amount of this compound in anhydrous DMSO to make a 10 mM stock solution. For example, for 5 mg of substrate (MW ~650 g/mol ), dissolve in approximately 770 µL of DMSO. Vortex to ensure it is fully dissolved. Store in small aliquots at -20°C.
MG-132 Stock Solution (10 mM) Dissolve 4.7 mg of MG-132 (MW 475.6 g/mol ) in 1 mL of DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C.
AMC Standard Stock Solution (1 mM) Dissolve 1.75 mg of AMC (MW 175.19 g/mol ) in 10 mL of DMSO to make a 1 mM stock solution. Store in small aliquots at -20°C, protected from light.

Experimental Protocol

The following workflow diagram outlines the key steps of the proteasome activity assay.

ProteasomeAssayWorkflow Proteasome Activity Assay Workflow cluster_prep Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagents: - 1X Assay Buffer - Substrate Working Solution - Inhibitor/Vehicle Control - AMC Standard Curve B Add 1X Assay Buffer to all wells A->B C Add Samples: - Purified Proteasome - Cell Lysate B->C D Add Controls: - Inhibitor (MG-132) - Vehicle (DMSO) C->D E Pre-incubate plate D->E F Add Substrate Working Solution to all wells to start the reaction E->F G Measure Fluorescence Kinetically: Ex/Em = 360/460 nm F->G H Plot AMC Standard Curve G->H I Calculate Rate of Reaction (Vmax) for each sample H->I J Determine Specific Proteasome Activity I->J

Caption: A step-by-step workflow for the proteasome activity assay.

Step 1: Preparation of AMC Standard Curve
  • Prepare a 10 µM working solution of AMC by diluting the 1 mM stock solution in 1X Proteasome Assay Buffer.

  • In a 96-well black plate, prepare a serial dilution of the 10 µM AMC working solution to generate a standard curve. A typical range is from 0 to 1000 pmol/well.

  • Adjust the final volume in each well to 100 µL with 1X Proteasome Assay Buffer.

WellVolume of 10 µM AMC (µL)Volume of Assay Buffer (µL)Final AMC (pmol/well)
101000
229820
349640
469460
589280
61090100
Step 2: Assay Procedure for Purified Proteasome
  • Thaw the purified 20S proteasome on ice. Dilute the proteasome to the desired concentration (e.g., 1-10 nM) in pre-chilled 1X Proteasome Assay Buffer.

  • Prepare the reaction mixture in the wells of a 96-well plate as described in the table below. It is recommended to perform each condition in triplicate.

ComponentSample Wells (µL)Inhibitor Control Wells (µL)Blank Wells (µL)
1X Proteasome Assay Buffer807990
Diluted 20S Proteasome10100
MG-132 (100 µM)010
DMSO (Vehicle)101
Total Volume 91 90 91
  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

  • Prepare a 2X working solution of this compound (e.g., 100 µM) in 1X Proteasome Assay Buffer.

  • Start the reaction by adding 10 µL of the 2X substrate working solution to each well, bringing the total volume to approximately 100 µL. The final substrate concentration will be 10 µM.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

    • Excitation Wavelength: 360 nm

    • Emission Wavelength: 460 nm

Step 3: Assay Procedure for Cell Lysates
  • Prepare cell lysates by homogenizing cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100).[8] It is crucial to avoid protease inhibitors in the lysis buffer.

  • Determine the protein concentration of the cell lysate using a standard method like the BCA assay.

  • Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL) in 1X Proteasome Assay Buffer.

  • Follow the same procedure as for the purified proteasome (Step 2), substituting the purified enzyme with the cell lysate.

Data Analysis

  • AMC Standard Curve: Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against the amount of AMC (in pmol). Perform a linear regression to obtain the slope of the standard curve (RFU/pmol).

  • Calculate the Rate of Reaction: For each sample and control, plot the fluorescence intensity (RFU) against time (minutes). The initial linear portion of this curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (RFU/min).

  • Convert RFU/min to pmol/min:

    • Rate (pmol/min) = (Slope from sample data [RFU/min]) / (Slope from AMC standard curve [RFU/pmol])

  • Determine Specific Proteasome Activity:

    • Subtract the rate of the inhibitor control from the rate of the sample to get the specific proteasome-dependent activity.

    • Specific Activity (pmol/min/mg) = (Specific Rate [pmol/min]) / (Amount of protein in the well [mg])

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence from compounds or cell lysate components.Run a blank control (assay buffer + substrate) and subtract this value from all readings. Ensure the use of a black microplate to minimize background.
Low or no signal Inactive enzyme or incorrect buffer conditions.Use a new aliquot of enzyme. Ensure the assay buffer pH is correct and that reagents have been stored properly. Verify the settings on the fluorometer.
Non-linear reaction kinetics Substrate depletion or enzyme instability.Use a lower concentration of the proteasome or cell lysate. Ensure the reaction is monitored during the initial linear phase.
High variability between replicates Pipetting errors or inhomogeneous mixing.Use calibrated pipettes and ensure thorough but gentle mixing of reagents in the wells.
Activity in inhibitor control wells Incomplete inhibition or presence of non-proteasomal proteases.Increase the pre-incubation time with the inhibitor or use a higher concentration of MG-132. The remaining activity may be due to other proteases that are not inhibited by MG-132.

Conclusion

This protocol provides a robust and sensitive method for measuring the trypsin-like activity of the proteasome using the fluorogenic substrate this compound. The assay is suitable for a variety of research applications, from basic characterization of proteasome function to high-throughput screening of potential therapeutic agents targeting the ubiquitin-proteasome system. Careful attention to reagent preparation, experimental setup, and data analysis will ensure reproducible and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pro-Phe-Arg-AMC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize protease assays using the fluorogenic substrate Pro-Phe-Arg-AMC.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound assays.

Q1: What are the primary applications of the this compound substrate?

This compound is a sensitive, fluorogenic substrate used to measure the activity of certain serine proteases. It is particularly useful for assaying enzymes like plasma kallikrein, pancreatic kallikrein, and proteasomes.[1][2] Upon cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a target protease, the highly fluorescent AMC is released. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Q2: What are the recommended excitation and emission wavelengths for AMC?

The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength of 360-380 nm, with emission measured around 440-460 nm.[3][4][5][6] It is always recommended to confirm the optimal settings for your specific spectrofluorometer or plate reader.

Q3: My control wells (without enzyme) show high background fluorescence. What is the cause and how can I fix it?

High background fluorescence can stem from several factors:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, especially if stored improperly or for extended periods in aqueous solutions.

    • Solution: Prepare fresh substrate solutions for each experiment. Dissolve the lyophilized peptide in a dry solvent like DMSO for a stock solution and store it at -20°C or -80°C, protected from light.[2] Dilute into aqueous assay buffer immediately before use. Run a "substrate only" control to measure and subtract the rate of autohydrolysis.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with microbes or other proteases.

    • Solution: Use high-purity, sterile reagents and water. Filter-sterilize buffers if necessary.

  • Compound Interference: If screening compounds, they may be intrinsically fluorescent.

    • Solution: Pre-read the plate after adding compounds but before adding the substrate to measure and subtract their intrinsic fluorescence.[7]

Q4: The fluorescence signal is very low or absent. What are the possible reasons?

A weak or nonexistent signal usually points to a problem with one of the core assay components:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.

    • Solution: Ensure the enzyme is stored at the correct temperature (often -80°C) and handled on ice. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. Test the enzyme with a known positive control substrate if available.

  • Suboptimal Assay Conditions: The buffer composition, pH, or temperature may not be optimal for your specific enzyme.

    • Solution: Verify the optimal conditions for your protease. Most trypsin-like serine proteases are active in a pH range of 7.5-9.0.[8] Ensure any required cofactors (e.g., Ca²⁺ for trypsin) are present in the buffer.[6]

  • Incorrect Instrument Settings: The gain setting on the fluorometer may be too low, or the wrong excitation/emission wavelengths are being used.

    • Solution: Verify the instrument settings are correct for AMC detection (Ex/Em ~380/460 nm). Optimize the gain setting to ensure the signal can be detected without saturating the detector.[9]

Q5: The reaction rate is not linear. What does this indicate?

A non-linear reaction rate, particularly a rate that slows over time, can be a sign of:

  • Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly, causing the reaction to plateau.[3]

    • Solution: Reduce the enzyme concentration. The goal is to have less than 10-15% of the substrate consumed during the initial linear phase of the reaction.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the full duration of the experiment.

    • Solution: Reduce the incubation time or consider adding stabilizing agents like BSA (0.05%) or PEG 8000 (0.1%) to the assay buffer.[3][6]

  • Substrate Inhibition: At very high concentrations, some substrates can inhibit the enzyme's activity.

    • Solution: Perform a substrate titration to determine the optimal concentration, which is typically at or slightly above the Michaelis constant (Kₘ).[3]

Data Presentation: Assay Optimization Parameters

Optimizing assay conditions is critical for reliable results. The following tables provide starting points for substrate concentration, enzyme concentration, and buffer conditions.

Table 1: Recommended Starting Concentrations for Assay Components

ComponentTypical Concentration RangeKey Consideration
This compound10 µM - 100 µMOptimal concentration is dependent on the enzyme's Kₘ. A good starting point is a concentration close to the Kₘ value.[3]
Protease (e.g., Trypsin, Thrombin)1 nM - 100 nMHighly dependent on the specific activity of the enzyme preparation. Titration is necessary to find a concentration that yields a robust and linear reaction rate.[3][6]
DMSO (in final reaction)< 5% (v/v)High concentrations of DMSO can inhibit enzyme activity. Keep the final concentration as low as possible.

Table 2: Typical Kinetic Parameters for Serine Proteases with AMC-based Substrates

Note: Kinetic constants are highly dependent on specific assay conditions (pH, temperature, buffer composition). These values should be used as a reference. This compound is a known substrate for Kallikrein and the Proteasome.[1]

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
ThrombinBoc-Val-Pro-Arg-AMC6153.88.8 x 10⁵
ThrombinZ-Gly-Pro-Arg-AMC21.718.68.6 x 10⁵
Trypsin (Bovine)Boc-Gln-Ala-Arg-AMC5.99Not ReportedNot Reported
FurinPyr-Arg-Thr-Lys-Arg-AMC~1077.17.7 x 10⁶

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Determining Optimal Enzyme Concentration

Objective: To find the enzyme concentration that results in a linear increase in fluorescence over the desired time course.

Materials:

  • This compound substrate

  • Purified protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of enzyme dilutions in Assay Buffer (e.g., ranging from 0.1 nM to 200 nM).

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration at or slightly above its Kₘ (e.g., 50 µM).

  • Assay Setup (100 µL final volume):

    • In a 96-well plate, add 50 µL of each enzyme dilution in triplicate.

    • Include a "no-enzyme" control containing 50 µL of Assay Buffer only.

  • Initiate Reaction:

    • Add 50 µL of the substrate working solution to all wells.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence reader pre-set to the desired temperature (e.g., 37°C).

    • Measure fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em ≈ 380/460 nm.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) versus time for each enzyme concentration.

    • Identify the enzyme concentration that provides a steady, linear increase in signal well above the background and consumes <15% of the substrate.

Protocol 2: Determining Kₘ and Vₘₐₓ

Objective: To determine the Michaelis-Menten kinetic constants for the protease with this compound.

Procedure:

  • Reagent Preparation:

    • Use the optimal enzyme concentration determined in Protocol 1.

    • Prepare a series of substrate dilutions in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kₘ value.

  • Assay Setup (100 µL final volume):

    • In a 96-well plate, add 50 µL of each substrate dilution in triplicate.

  • Initiate Reaction:

    • Add 50 µL of the optimally diluted enzyme solution to all wells.

  • Measure Fluorescence:

    • Measure fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Generate an AMC standard curve to convert RFU/min to moles/min.[10]

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

    • Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.

Visualizations

Experimental Workflow

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_run 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer (pH, cofactors) D Add Enzyme / Buffer to wells A->D B Prepare Enzyme Dilutions B->D C Prepare Substrate Dilutions F Initiate reaction: Add Substrate C->F E Pre-incubate at Assay Temperature D->E E->F G Measure Fluorescence (Kinetic Read) F->G H Plot RFU vs. Time G->H I Calculate Initial Velocity (V₀) H->I J Determine Kinetic Parameters I->J

Caption: General workflow for determining enzyme kinetics using a fluorogenic AMC substrate.

Troubleshooting Logic

Troubleshooting_Flowchart Start Assay Issue? HighBg High Background Signal? Start->HighBg LowSignal Low / No Signal? Start->LowSignal NonLinear Non-Linear Rate? Start->NonLinear CheckSubstrate Check Substrate Autohydrolysis (Run 'Substrate Only' Control) HighBg->CheckSubstrate Yes HighBg->LowSignal No CheckReagents Check for Contaminated Reagents (Use fresh/sterile buffers) CheckSubstrate->CheckReagents CheckCompound Compound Interference? (Perform pre-read) CheckReagents->CheckCompound CheckEnzyme Check Enzyme Activity (Use new aliquot, positive control) LowSignal->CheckEnzyme Yes LowSignal->NonLinear No CheckConditions Check Assay Conditions (Verify pH, temp, cofactors) CheckEnzyme->CheckConditions CheckInstrument Check Instrument Settings (Verify Ex/Em, gain) CheckConditions->CheckInstrument CheckEnzymeConc Substrate Depletion? (Decrease Enzyme Conc.) NonLinear->CheckEnzymeConc Yes CheckStability Enzyme Instability? (Add BSA, shorten time) CheckEnzymeConc->CheckStability

Caption: Decision tree for troubleshooting common this compound assay issues.

References

troubleshooting high background fluorescence in Pro-Phe-Arg-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pro-Phe-Arg-AMC fluorogenic substrate.

Troubleshooting High Background Fluorescence

High background fluorescence can significantly impact the quality and reliability of your assay data by masking the true enzymatic signal and reducing overall sensitivity. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background fluorescence in your this compound assay.

Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose and resolve high background fluorescence.

TroubleshootingWorkflow Troubleshooting High Background Fluorescence start High Background Fluorescence Observed check_controls Review Controls: - No-Enzyme Control - Substrate-Only Control start->check_controls high_in_controls High background in controls? check_controls->high_in_controls substrate_issue Potential Substrate Issue: - Autohydrolysis - Contamination high_in_controls->substrate_issue Yes low_in_controls Background primarily in - sample wells? high_in_controls->low_in_controls No optimize_substrate Action: - Prepare fresh substrate - Optimize concentration - Check storage conditions substrate_issue->optimize_substrate reagent_issue Potential Reagent/Buffer Issue: - Intrinsic Fluorescence - Contamination optimize_reagents Action: - Test individual components - Use high-purity reagents - Prepare fresh buffers reagent_issue->optimize_reagents compound_issue Potential Test Compound Issue: - Autofluorescence correct_compound Action: - Run compound autofluorescence control - Subtract background compound_issue->correct_compound instrument_issue Potential Instrument Issue: - Incorrect Settings - Contamination optimize_instrument Action: - Verify Ex/Em wavelengths - Adjust gain/sensitivity - Use appropriate microplate instrument_issue->optimize_instrument sample_autofluorescence Sample Autofluorescence low_in_controls->sample_autofluorescence Yes resolve_sample Action: - Dilute sample - Include sample blank sample_autofluorescence->resolve_sample optimize_substrate->reagent_issue end Assay Optimized optimize_substrate->end optimize_reagents->compound_issue optimize_reagents->end correct_compound->instrument_issue correct_compound->end optimize_instrument->end resolve_sample->end

Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in the this compound assay?

A1: High background fluorescence in the absence of your target enzyme can be attributed to several factors:

  • Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, particularly if not stored correctly or if working solutions are prepared long before use.[1]

  • Contaminated Reagents: Buffers, water, or other assay components may be contaminated with proteases that can cleave the substrate.[2]

  • Autofluorescence of Assay Components: The assay buffer, test compounds, or even the microplate itself can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC.[2][3]

  • Incorrect Instrument Settings: Improperly configured excitation and emission wavelengths or an excessively high gain setting on the fluorescence reader can lead to elevated background readings.[4]

Q2: My "no-enzyme" control shows high fluorescence. What is the likely cause?

A2: A high signal in the "no-enzyme" control strongly suggests that the background fluorescence is independent of your target enzyme's activity. The most probable causes are substrate autohydrolysis or contamination of your reagents with other proteases.[2] To investigate this, you should run a "substrate-only" control (assay buffer and substrate, without the enzyme) to measure the rate of spontaneous substrate degradation.[2]

Q3: Can my test compound interfere with the assay and cause high background?

A3: Yes, test compounds are a common source of assay interference.[3] A compound can be intrinsically fluorescent (autofluorescent) at the same wavelengths used to detect the AMC signal, leading to an artificially high reading.[5] To address this, it is essential to run a control experiment with the test compound in the assay buffer without the enzyme to measure its contribution to the fluorescence signal. This background can then be subtracted from the results of the wells containing the enzyme.[5]

Q4: What are the optimal storage and handling conditions for the this compound substrate?

A4: Proper storage and handling are critical to maintaining the integrity of the this compound substrate. Lyophilized substrate should be stored at -20°C or -80°C, protected from light and moisture.[6] Once reconstituted, typically in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[6] Working solutions of the substrate should be prepared fresh for each experiment.[2]

Q5: How can I optimize my instrument settings to reduce background fluorescence?

A5: Optimizing your fluorescence reader settings is a crucial step in minimizing background.

  • Wavelengths: Ensure that the excitation and emission wavelengths are correctly set for AMC (typically around 350-380 nm for excitation and 440-460 nm for emission).[7]

  • Gain/Sensitivity: Use the lowest gain or sensitivity setting that still provides a sufficient dynamic range for your assay. An excessively high gain will amplify both the specific signal and the background noise.[4]

  • Microplates: Use black, opaque-walled microplates for fluorescence assays.[8] These plates minimize well-to-well crosstalk and reduce background fluorescence compared to clear or white plates.

Experimental Protocols

Protocol 1: Measuring Substrate Autohydrolysis

This protocol helps determine the rate of non-enzymatic substrate degradation, which contributes to background fluorescence.

Materials:

  • This compound substrate

  • Assay buffer

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the this compound substrate in the assay buffer at the final concentration used in your experiment.

  • Add the substrate solution to several wells of the microplate.

  • Include wells containing only the assay buffer as a blank control.

  • Incubate the plate under the same conditions as your main assay (e.g., temperature and time).

  • Measure the fluorescence at regular intervals using the appropriate excitation and emission wavelengths for AMC.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing the substrate. The increase in fluorescence over time represents the rate of substrate autohydrolysis.

Protocol 2: Assessing Test Compound Autofluorescence

This protocol is used to determine if a test compound is intrinsically fluorescent at the assay's wavelengths.

Materials:

  • Test compound

  • Assay buffer

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the primary enzyme assay.

  • Add the diluted compound to the wells of the microplate.

  • Include control wells containing only the assay buffer (blank).

  • Measure the fluorescence of the plate using the same instrument settings as your main assay.

  • Data Analysis: A concentration-dependent increase in fluorescence in the wells containing the test compound indicates autofluorescence. The signal from the compound-only wells should be subtracted from the corresponding wells in your primary assay.[5]

Data Presentation

ParameterRecommended Setting/ValueRationale
Excitation Wavelength 350 - 380 nmOptimal for exciting the cleaved AMC fluorophore.[7]
Emission Wavelength 440 - 460 nmPeak emission wavelength for the cleaved AMC fluorophore.[7]
Microplate Type Black, opaque wallsMinimizes crosstalk and background fluorescence.[8]
Substrate Storage -20°C to -80°C (lyophilized and aliquoted stock)Ensures stability and prevents degradation.[6]
Enzyme Concentration Titrate to determine optimal concentrationShould provide a linear reaction rate within the desired assay time.[9]
Substrate Concentration Typically 10-100 µM (should be optimized)A starting point for optimization, ideally near the enzyme's Km value.[7]

Signaling Pathways and Logical Relationships

The this compound assay is a direct measure of protease activity. The logical relationship is straightforward: the enzyme cleaves the substrate, leading to a fluorescent signal.

AssayPrinciple Enzyme Protease Cleavage Enzymatic Cleavage Enzyme->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Products Pro-Phe-Arg + AMC (Fluorescent) Cleavage->Products Signal Fluorescent Signal Products->Signal

Caption: The enzymatic cleavage of this compound releases the fluorescent AMC molecule.

References

Technical Support Center: Pro-Phe-Arg-AMC Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pro-Phe-Arg-AMC and other AMC-based fluorogenic protease assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (PFR-AMC) is a fluorogenic substrate used to measure the activity of certain proteases, particularly serine proteases like plasma and urinary kallikrein.[1] The substrate consists of a three-amino-acid peptide (Proline-Phenylalanine-Arginine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, conjugated form, the fluorescence of AMC is quenched. When a target protease cleaves the amide bond between Arginine and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured over time to determine the rate of enzyme activity.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain substrate integrity. Lyophilized this compound should be stored at -20°C or below.[4] Once reconstituted, typically in DMSO, it is best to create single-use aliquots and store them at -20°C or -80°C, protected from light.[4][5][6] Avoiding repeated freeze-thaw cycles is crucial to prevent substrate degradation and ensure experimental consistency.[5]

Q3: What are the correct instrument settings for detecting AMC fluorescence?

For detecting the release of free AMC, the fluorescence plate reader should be set to an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[3][7] It is always recommended to perform a preliminary scan with free AMC to determine the optimal settings for your specific instrument.

Q4: My signal is very low or absent. What are the most common causes?

A lack of signal is a frequent issue that can stem from several sources. The most common culprits include inactive enzyme, suboptimal assay conditions, or incorrect instrument setup. A systematic check of each component is the best approach to identify the problem.

Troubleshooting Guide: Low Signal

Low or no signal is one of the most common issues encountered in this compound experiments. This guide provides a systematic approach to identifying and resolving the root cause.

Logical Troubleshooting Workflow

This workflow diagram outlines the decision-making process for diagnosing the cause of a low signal.

troubleshooting_workflow start Start: Low/No Signal check_instrument 1. Check Instrument Settings (Ex: 360-380nm, Em: 440-460nm) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok fix_instrument Action: Correct Wavelengths & Rerun instrument_ok->fix_instrument No check_controls 2. Analyze Controls (Substrate-only, No-enzyme) instrument_ok->check_controls Yes fix_instrument->check_instrument substrate_control_high Substrate-only Control High? check_controls->substrate_control_high substrate_issue Potential Issue: Substrate Autohydrolysis substrate_control_high->substrate_issue Yes enzyme_control_ok No-Enzyme Control Low? substrate_control_high->enzyme_control_ok No fix_substrate Action: Prepare Fresh Substrate substrate_issue->fix_substrate fix_substrate->check_controls reagent_contamination Potential Issue: Reagent Contamination enzyme_control_ok->reagent_contamination No check_enzyme 3. Verify Enzyme Activity enzyme_control_ok->check_enzyme Yes fix_reagents Action: Use Fresh, Sterile Reagents reagent_contamination->fix_reagents fix_reagents->check_controls enzyme_active Enzyme Active? check_enzyme->enzyme_active inactive_enzyme Potential Issue: Inactive Enzyme enzyme_active->inactive_enzyme No check_conditions 4. Review Assay Conditions (pH, Temp, Inhibitors) enzyme_active->check_conditions Yes fix_enzyme Action: Use New Enzyme Aliquot or Positive Control Substrate inactive_enzyme->fix_enzyme fix_enzyme->check_enzyme conditions_ok Conditions Optimal? check_conditions->conditions_ok suboptimal_conditions Potential Issue: Suboptimal Conditions conditions_ok->suboptimal_conditions No end_ok Problem Resolved conditions_ok->end_ok Yes fix_conditions Action: Optimize Buffer pH, Remove Inhibitors suboptimal_conditions->fix_conditions fix_conditions->check_conditions signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin B2R Kinin B2 Receptor PI3K PI3K B2R->PI3K activates Kallikrein Tissue Kallikrein Kallikrein->Kininogen cleaves Bradykinin->B2R activates Akt Akt (Active) PI3K->Akt activates Bad Bad (Inactive) Akt->Bad phosphorylates (inhibits) GSK3b GSK-3β (Inactive) Akt->GSK3b phosphorylates (inhibits) Caspase3 Caspase-3 (Inactive) Akt->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

optimizing enzyme concentration for Pro-Phe-Arg-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pro-Phe-Arg-AMC fluorogenic protease assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and which enzymes can it be used for?

A1: this compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. When the enzyme cleaves the peptide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (B1665955) (AMC), the AMC is released, producing a fluorescent signal that is proportional to the enzyme's activity. This substrate is commonly used for assaying enzymes such as pancreatic and urinary kallikrein, as well as the proteasome.[1] It can also be cleaved by other trypsin-like proteases.

Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?

A2: For the detection of the released AMC fluorophore, the recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm.[2][3][4] It is always advisable to confirm the optimal settings for your specific fluorometer or plate reader.

Q3: How should I prepare and store the this compound substrate stock solution?

A3: It is recommended to dissolve the lyophilized this compound substrate in a suitable solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[2][5] This stock solution should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][6][7] When stored at -80°C, the stock solution is typically stable for up to 6 months.[6][7]

Q4: Why is an AMC standard curve necessary?

A4: An AMC standard curve is essential for converting the relative fluorescence units (RFU) measured in your assay into the actual amount of product (AMC) generated. This allows you to quantify the enzyme's activity in meaningful units, such as pmol of AMC produced per minute per microgram of enzyme.[2][8]

Troubleshooting Guide

Issue 1: No or Very Low Fluorescent Signal

Potential Cause Troubleshooting Step
Inactive Enzyme Ensure the enzyme has been stored correctly at the appropriate temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate if available.[3]
Suboptimal Assay Conditions Verify that the assay buffer composition, pH, and temperature are optimal for your specific enzyme. For many trypsin-like proteases, a pH between 8.0 and 8.5 is often optimal.[3]
Incorrect Instrument Settings Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (Ex: 360-380 nm, Em: 440-460 nm).[3] Also, ensure the gain setting is appropriate to detect the signal.
Insufficient Enzyme Concentration The concentration of your enzyme may be too low to generate a detectable signal within the assay timeframe. Perform an enzyme titration to determine the optimal concentration.

Issue 2: High Background Fluorescence

Potential Cause Troubleshooting Step
Substrate Autohydrolysis Prepare fresh substrate solution for each experiment, as AMC can be released spontaneously over time.[3] Include a "substrate only" control (without enzyme) to measure the rate of autohydrolysis.
Contaminated Reagents Use high-purity water and reagents. If necessary, filter-sterilize your buffers to remove any potential microbial contamination that might have proteolytic activity.[3]
Light Exposure Protect the substrate stock solution and the assay plate from light as much as possible, as AMC is light-sensitive.

Issue 3: Non-linear Reaction Rate

Potential Cause Troubleshooting Step
Substrate Depletion If the reaction rate plateaus quickly, the substrate may be getting depleted. Consider using a lower enzyme concentration or a higher initial substrate concentration.
Enzyme Instability The enzyme may not be stable under the assay conditions for the duration of the measurement. Try reducing the incubation time or adding stabilizing agents to the buffer if appropriate for your enzyme.
Substrate Inhibition At very high concentrations, some substrates can inhibit the enzyme's activity.[3] If you suspect this, perform a substrate titration to determine the optimal concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Enzyme Concentration

This protocol describes how to perform an enzyme titration to find the optimal concentration for your this compound assay. The goal is to identify an enzyme concentration that results in a linear increase in fluorescence over a desired time period and a signal that is significantly above the background.[9]

Reagents and Materials:

  • This compound substrate

  • Purified enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • DMSO

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM this compound stock solution in DMSO.

  • Prepare a 2X working solution of the substrate (e.g., 20 µM) in Assay Buffer.

  • Prepare a series of enzyme dilutions in Assay Buffer. The concentration range will depend on the specific activity of your enzyme and should be determined empirically.

  • Set up the assay plate:

    • Add 50 µL of Assay Buffer to the "no enzyme" control wells.

    • Add 50 µL of each enzyme dilution to the experimental wells in triplicate.

  • Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells for a final volume of 100 µL and a final substrate concentration of 10 µM.

  • Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Analyze the data:

    • Subtract the average fluorescence of the "no enzyme" control from all other readings.

    • Plot the background-subtracted fluorescence intensity versus time for each enzyme concentration.

    • The optimal enzyme concentration will be the one that gives a robust, linear increase in fluorescence over the desired time course.

Example Data: Enzyme Titration for a Trypsin-like Protease

Enzyme Conc. (nM)Initial Rate (RFU/min)Linearity (R²)
05N/A
1250.995
51200.998
102500.997
204800.996
508500.985
10011000.970

Based on this data, an enzyme concentration between 10 and 20 nM would be optimal, as it provides a strong linear signal. At higher concentrations, the reaction rate starts to lose linearity, possibly due to rapid substrate depletion.

Protocol 2: AMC Standard Curve

Procedure:

  • Prepare a 1 mM AMC stock solution in DMSO.

  • Perform serial dilutions of the AMC stock solution in Assay Buffer to create a range of standards (e.g., 0-50 µM).

  • Add 100 µL of each standard dilution to a 96-well plate in triplicate.

  • Measure the fluorescence at the same settings used for the enzymatic assay.

  • Plot the fluorescence intensity versus the AMC concentration and fit a linear regression to the data. The slope of this line can be used to convert RFU/min to pmol/min.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis prep_substrate Prepare Substrate (this compound) add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_amc Prepare AMC Standards read_plate Kinetic Read in Fluorometer prep_amc->read_plate For Standard Curve add_enzyme->add_substrate add_substrate->read_plate analyze_data Plot RFU vs. Time read_plate->analyze_data determine_optimal Determine Optimal Enzyme Concentration analyze_data->determine_optimal troubleshooting_logic start Assay Problem? no_signal No / Low Signal start->no_signal Yes high_bg High Background start->high_bg Yes non_linear Non-linear Rate start->non_linear Yes check_enzyme Check Enzyme Activity & Storage no_signal->check_enzyme Possible Cause check_settings Verify Instrument Settings no_signal->check_settings Possible Cause optimize_conc Perform Enzyme Titration no_signal->optimize_conc Possible Cause check_autohydrolysis Run 'Substrate Only' Control high_bg->check_autohydrolysis Possible Cause check_reagents Use Fresh/Filtered Reagents high_bg->check_reagents Possible Cause check_substrate_depletion Lower Enzyme Conc. or Increase Substrate Conc. non_linear->check_substrate_depletion Possible Cause check_enzyme_stability Reduce Incubation Time non_linear->check_enzyme_stability Possible Cause

References

substrate inhibition with high concentrations of Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Pro-Phe-Arg-AMC. It specifically addresses challenges that may arise when working with high concentrations of this substrate, including substrate inhibition and the inner filter effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which enzymes is it a substrate?

This compound (PFR-AMC) is a fluorogenic peptide substrate used to measure the activity of certain proteases. It is commonly used for assaying enzymes like pancreatic/urinary kallikrein and the proteasome.[1] The peptide sequence is recognized and cleaved by the target protease, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected using a fluorometer. The rate of AMC release is directly proportional to the enzyme's activity.

Q2: I am observing a decrease in reaction velocity at high concentrations of this compound. What is the likely cause?

A decrease in the rate of reaction at higher substrate concentrations is a classic sign of substrate inhibition. This phenomenon can occur with various enzymes and substrates, including fluorogenic peptides like this compound. While the exact mechanism for this compound is not extensively documented in publicly available literature, a common cause for substrate inhibition is the formation of an unproductive enzyme-substrate complex at high substrate concentrations. Additionally, at high concentrations, the "inner filter effect" can lead to an apparent decrease in the fluorescence signal, which can be misinterpreted as substrate inhibition.

Q3: What is the "inner filter effect" and how can it affect my results with this compound?

The inner filter effect is a phenomenon where high concentrations of a substance in a sample absorb either the excitation light or the emitted fluorescence, leading to a non-linear relationship between the fluorophore concentration and the signal intensity. This can result in an underestimation of the true reaction rate. When using high concentrations of this compound, the substrate itself can absorb the excitation light intended for the released AMC, reducing the fluorescence signal and mimicking substrate inhibition.

Q4: At what concentration range does substrate inhibition typically become a concern for AMC-based substrates?

The optimal concentration for fluorogenic substrates like this compound is enzyme-dependent and should be determined empirically. However, for some proteases, substrate inhibition has been observed with similar fluorogenic peptide substrates at concentrations above 40 µM. It is advisable to perform a substrate titration experiment to determine the optimal concentration range for your specific enzyme and assay conditions.

Troubleshooting Guide

Issue 1: Decreased Enzyme Activity at High Substrate Concentrations

Possible Cause 1: Substrate Inhibition

  • Solution: Perform a substrate titration experiment to identify the optimal substrate concentration. Test a wide range of this compound concentrations (e.g., from a low µM range up to 100 µM or higher) while keeping the enzyme concentration constant. Plot the initial reaction velocity against the substrate concentration. The resulting curve should show an initial increase in velocity followed by a plateau (at Vmax) and then a decrease at inhibitory concentrations. The optimal substrate concentration will be in the range that gives the maximal velocity before the inhibitory phase.

Possible Cause 2: Inner Filter Effect

  • Solution 1: Measure Absorbance: Before conducting your kinetic assay, measure the absorbance of your highest this compound concentration at the excitation wavelength for AMC (typically around 340-380 nm). If the absorbance is significant (e.g., > 0.1), the inner filter effect is likely contributing to your results.

  • Solution 2: Dilute the sample: If the inner filter effect is suspected, try diluting your reaction mixture after the enzymatic reaction is stopped and before reading the fluorescence. This will decrease the concentration of the unreacted substrate and reduce its light-absorbing effect.

  • Solution 3: Use a correction formula: Mathematical corrections can be applied to the fluorescence data to compensate for the inner filter effect if the absorbance of the substrate is known.

Issue 2: High Background Fluorescence

Possible Cause 1: Substrate Autohydrolysis

  • Solution: this compound can undergo spontaneous hydrolysis, leading to the release of AMC and a high background signal. Always include a "substrate only" control (without enzyme) in your experiments to quantify the rate of autohydrolysis. Prepare fresh substrate solutions for each experiment and protect them from light.

Possible Cause 2: Contaminated Reagents

  • Solution: Use high-purity water and reagents for all buffers and solutions. Ensure that your enzyme preparation is pure and free from contaminating proteases that might cleave the substrate.

Quantitative Data

ParameterTypical Value RangeEnzyme/Substrate Example
Km 10 - 100 µMKallikrein with Z-Phe-Arg-AMC
Concentration for onset of substrate inhibition > 40 µMProteasome with Suc-Leu-Leu-Val-Tyr-AMC

Experimental Protocols

Protocol: Determining the Optimal Substrate Concentration to Avoid Inhibition

This protocol outlines a method to determine the optimal concentration of this compound for your enzyme of interest, minimizing the effects of substrate inhibition and the inner filter effect.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer for your enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength.
  • Enzyme Stock Solution: Prepare a concentrated stock solution of your purified enzyme in a suitable buffer.
  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
  • AMC Standard Curve: Prepare a series of known concentrations of free AMC in the assay buffer to convert relative fluorescence units (RFU) to the concentration of the product formed.

2. Experimental Setup (96-well plate format):

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer to cover a wide range of final concentrations (e.g., 0, 1, 5, 10, 20, 40, 60, 80, 100, 150, 200 µM).
  • In a black, clear-bottom 96-well plate, add a fixed amount of your enzyme to each well (except for the "no enzyme" controls).
  • Add the different concentrations of the this compound dilutions to the wells to initiate the reaction. The final volume in each well should be the same.
  • Include "substrate only" controls for each substrate concentration to measure background fluorescence and autohydrolysis.

3. Data Acquisition:

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature for your enzyme.
  • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

4. Data Analysis:

  • For each substrate concentration, subtract the fluorescence values of the "substrate only" control from the corresponding enzyme-containing wells.
  • Convert the RFU values to the concentration of AMC produced using the AMC standard curve.
  • Calculate the initial reaction velocity (v₀) for each substrate concentration by determining the slope of the linear portion of the product formation curve over time.
  • Plot the initial velocity (v₀) versus the substrate concentration ([S]).
  • Analyze the resulting plot to identify the substrate concentration that yields the maximum velocity (Vmax) before any observable decrease in velocity, which would indicate substrate inhibition.

Visualizations

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) (Active) E->ES k1 S Substrate (S) (this compound) S->ES ES->E k-1 P Product (P) + AMC (Fluorescent) ES->P k_cat ESS Enzyme-Substrate-Substrate Complex (ESS) (Inactive) ES->ESS k2 P->E ESS->ES k-2 S_high High [S] S_high->ESS Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_data 3. Data Acquisition cluster_analysis 4. Data Analysis prep_buffer Assay Buffer setup_plate Prepare dilutions in 96-well plate prep_buffer->setup_plate prep_enzyme Enzyme Stock add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Substrate Stock (this compound) add_substrate Initiate reaction with Substrate prep_substrate->add_substrate prep_amc AMC Standard setup_plate->add_enzyme add_enzyme->add_substrate read_fluorescence Kinetic read in fluorescence plate reader add_substrate->read_fluorescence calc_velocity Calculate initial velocity read_fluorescence->calc_velocity plot_data Plot velocity vs. [Substrate] calc_velocity->plot_data determine_optimal Determine optimal [Substrate] plot_data->determine_optimal

References

Technical Support Center: Pro-Phe-Arg-AMC-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pro-Phe-Arg-AMC-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

The this compound assay is a fluorogenic method used to measure the activity of certain proteases. The substrate consists of a peptide sequence (Pro-Phe-Arg) that is recognized and cleaved by specific proteases. This peptide is linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved state, the substrate is minimally fluorescent. Upon enzymatic cleavage, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity is directly proportional to the protease activity and can be monitored over time using a fluorometer.[1][2]

Q2: Which enzymes can be assayed using this compound?

This substrate is commonly used for assaying the activity of kallikreins (plasma, pancreatic, and urinary) and other trypsin-like serine proteases.[3] It is also known to be cleaved by soybean trypsin-like enzyme.[3][4]

Q3: What are the recommended storage conditions for the this compound substrate?

To ensure stability, the lyophilized peptide should be stored at -20°C or lower, protected from light and moisture.[5] Once reconstituted, typically in a non-protic solvent like DMSO, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] Stock solutions in DMSO are generally stable for up to one month at -20°C or six months at -80°C.[5]

Q4: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?

The released AMC fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.[7][8][9] It is advisable to confirm the optimal settings for your specific instrument.

Troubleshooting Guide

High Background Fluorescence

High background fluorescence can obscure the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio and inaccurate results.[10]

Problem: My blank and negative control wells exhibit high fluorescence.

Potential Cause Recommended Solution
Substrate Instability/Spontaneous Hydrolysis Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[5][10] Run a "substrate only" control to measure the rate of non-enzymatic hydrolysis.[7]
Autofluorescent Compounds Screen all assay components (buffers, test compounds) for intrinsic fluorescence at the assay wavelengths before starting the experiment.[10] If a compound is autofluorescent, its signal can sometimes be subtracted, though this may reduce assay sensitivity.[10]
Contamination Use high-purity, sterile reagents and labware to prevent protease contamination.[10] Ensure pipette tips are changed between samples to avoid cross-contamination.
Labware Some microplates can exhibit intrinsic fluorescence. Use black, opaque-walled plates to minimize background fluorescence.[6]
Low or No Signal

A weak or absent signal may indicate an issue with the enzyme, the substrate, or the overall assay conditions.[10]

Problem: I am not observing an increase in fluorescence over time.

Potential Cause Recommended Solution
Inactive Enzyme Verify the storage conditions and age of your enzyme.[8] Avoid repeated freeze-thaw cycles. Perform a positive control experiment with known optimal conditions to confirm enzyme activity.[8]
Sub-optimal Assay Conditions Ensure the pH, temperature, and buffer composition are optimal for your specific enzyme.[7] For many trypsin-like proteases, a pH between 8.0 and 8.5 is often optimal.[7]
Incorrect Substrate Concentration The substrate concentration should be appropriate for your enzyme. A good starting point is a concentration at or near the Michaelis constant (Km).[8]
Incorrect Instrument Settings Confirm that the fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: 340-380 nm, Em: 440-460 nm).[10] Ensure the gain setting is appropriate to detect the signal without saturating the detector.[7]
Non-Linear Reaction Progress Curves

Results that are not reproducible or do not follow expected kinetic patterns can be caused by various factors, from pipetting errors to complex photophysical phenomena.[10]

Problem: My results are not linear, or I'm observing a decrease in fluorescence at high substrate/enzyme concentrations.

Potential Cause Recommended Solution
Substrate Depletion Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period.[7]
Enzyme Instability The enzyme may be unstable under the assay conditions. Consider adding stabilizing agents like BSA or glycerol (B35011) to the buffer.[7]
Product Inhibition The product of the reaction may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the rate.[7]
Inner Filter Effect As the fluorescent product accumulates, it can absorb both the excitation and emission light, leading to non-linear kinetics. Diluting the sample or using a lower substrate concentration can help minimize this effect.[7]

Experimental Protocols

General Protocol for Measuring Protease Activity

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.

Materials:

  • This compound substrate

  • Purified protease or biological sample

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • DMSO for substrate reconstitution

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute the this compound substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare the assay buffer and equilibrate it to the desired temperature (e.g., 37°C).

    • Dilute the protease to the desired concentration in the assay buffer immediately before use.

  • Set up the Assay:

    • Add 50 µL of the diluted enzyme solution to the appropriate wells of the 96-well plate.

    • Include a "no-enzyme" control by adding 50 µL of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at the assay temperature for 5-10 minutes.

  • Initiate the Reaction:

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to twice the final desired concentration (e.g., 2X).

    • Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).[11]

  • Data Analysis:

    • Subtract the background fluorescence (from the "no-enzyme" control) from the readings of the enzyme-containing wells.[11]

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the linear portion of the curve.[11]

    • To quantify the enzyme activity, a standard curve of free AMC can be generated.[9]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_substrate Prepare Substrate Stock (in DMSO) prep_buffer Prepare Assay Buffer prep_enzyme Prepare Enzyme Dilution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_controls Add Controls (No Enzyme, No Substrate) pre_incubate Pre-incubate Plate add_substrate Initiate with Substrate pre_incubate->add_substrate read_plate Measure Fluorescence (Kinetic Read) subtract_bg Subtract Background read_plate->subtract_bg plot_data Plot Fluorescence vs. Time calc_rate Calculate Initial Rate (V₀)

Caption: General experimental workflow for a this compound-based assay.

troubleshooting_flowchart start Assay Issue Detected issue_type What is the issue? start->issue_type high_bg High Background issue_type->high_bg High Background no_signal Low / No Signal issue_type->no_signal Low/No Signal non_linear Non-linear Kinetics issue_type->non_linear Non-linear check_bg_source Check Controls: - Substrate Only - Buffer Only high_bg->check_bg_source check_signal_source Check: - Enzyme Activity (Positive Control) - Instrument Settings - Assay Conditions (pH, Temp) no_signal->check_signal_source check_linearity_source Check: - Substrate Consumption (<15%) - Enzyme/Substrate Concentration - Inner Filter Effect non_linear->check_linearity_source bg_solution Solution: - Use fresh substrate - Screen for autofluorescence - Use high-purity reagents check_bg_source->bg_solution signal_solution Solution: - Use fresh/active enzyme - Optimize assay conditions - Confirm instrument settings check_signal_source->signal_solution linearity_solution Solution: - Lower enzyme concentration - Reduce reaction time - Dilute samples check_linearity_source->linearity_solution

Caption: Troubleshooting decision tree for common assay pitfalls.

References

Technical Support Center: Refining the Pro-Phe-Arg-AMC Assay for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pro-Phe-Arg-AMC fluorogenic assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you refine this assay for your specific cell type of interest.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a fluorogenic method used to measure the activity of certain proteases. The substrate, this compound, is a short peptide sequence (Proline-Phenylalanine-Arginine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When a protease cleaves the bond between the arginine (Arg) and AMC, the AMC is released and becomes fluorescent upon excitation. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This assay is sensitive to a variety of trypsin-like serine proteases.

Q2: Which enzymes are known to cleave the this compound substrate?

This compound is not specific to a single enzyme. It can be cleaved by a range of proteases, including but not limited to:

  • Plasma Kallikrein

  • Tissue Kallikrein (e.g., hK2)[1]

  • Thrombin

  • Trypsin

  • Factor XIIa

  • Hepsin

  • Matriptase

  • Certain Cysteine Peptidases[2]

This broad reactivity is a critical consideration when interpreting results from complex biological samples like cell lysates or conditioned media, as the measured activity could be a composite of multiple enzymes.

Q3: What are the typical excitation and emission wavelengths for the released AMC fluorophore?

The free AMC fluorophore has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm. It is crucial to consult the specifications of your fluorometer or plate reader to determine the optimal filter set or monochromator settings for your instrument.

Q4: How should I prepare and store the this compound substrate?

The this compound substrate is typically supplied as a lyophilized powder. It is recommended to prepare a concentrated stock solution in a non-protic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For the assay, the stock solution is diluted to the final working concentration in the assay buffer immediately before use.

Troubleshooting Guide

High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to detect true enzyme activity. Here are common causes and solutions:

Potential Cause Troubleshooting Steps
Substrate Autohydrolysis - Prepare fresh substrate dilutions for each experiment. - Avoid prolonged storage of diluted substrate in aqueous buffers. - Run a "substrate only" control (assay buffer + substrate, no sample) to quantify the rate of spontaneous AMC release. Subtract this rate from your sample measurements.
Contaminated Reagents - Use high-purity, nuclease-free water and analytical grade buffer components. - Filter-sterilize buffers if microbial contamination is suspected. - Test individual buffer components for intrinsic fluorescence.
Autofluorescence from Biological Samples - Run a "sample only" control (assay buffer + cell lysate/conditioned media, no substrate). - If high, consider diluting your sample or using a different lysis buffer. For conditioned media, phenol (B47542) red can be a source of fluorescence; consider using phenol red-free media for your experiment.
Non-optimal pH - The optimal pH for most trypsin-like serine proteases is between 7.4 and 8.5. Extreme pH values can increase substrate hydrolysis. Optimize the pH of your assay buffer.
Low or No Signal

A weak or absent signal can be equally frustrating. Here’s how to troubleshoot this issue:

Potential Cause Troubleshooting Steps
Inactive Enzyme - Ensure proper storage of cell lysates or conditioned media (typically at -80°C). - Avoid multiple freeze-thaw cycles of your samples. - If using purified enzyme as a positive control, verify its activity with a fresh batch or a different substrate.
Sub-optimal Assay Conditions - Temperature: Most serine proteases are optimally active at 37°C. Ensure your plate reader is properly heated. - pH: Confirm the pH of your assay buffer is within the optimal range for your target enzyme (see table below). - Cofactors: Some proteases require cofactors (e.g., Ca²⁺). Check the requirements for your enzyme of interest.
Insufficient Enzyme Concentration - The concentration of the target protease in your sample may be below the detection limit of the assay. - Try concentrating your sample (e.g., using centrifugal filters for conditioned media). - Increase the amount of cell lysate or conditioned media in the assay, but be mindful of increasing background fluorescence.
Presence of Inhibitors - Your cell lysate or conditioned media may contain endogenous protease inhibitors (e.g., serpins). - Consider diluting your sample to reduce the inhibitor concentration. - If you are studying a specific protease, you may be able to use inhibitors to block the activity of other interfering proteases.

Experimental Protocols

Protocol 1: Measuring Protease Activity in Cell Lysates

This protocol provides a general framework for measuring intracellular protease activity.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.5) supplemented with a protease inhibitor cocktail (if targeting a specific protease and wanting to inhibit others).

  • This compound substrate stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture your cells of interest to the desired confluency.

  • Cell Lysis:

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Incubate on ice for 10-15 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay). This is crucial for normalizing the enzyme activity.

  • Assay Setup:

    • In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

    • Adjust the volume in each well to 90 µL with assay buffer.

    • Include the following controls:

      • Blank: 100 µL of assay buffer.

      • Substrate Only: 90 µL of assay buffer.

      • Sample Only: Your cell lysate volume topped to 100 µL with assay buffer (no substrate).

  • Initiate Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 100 µM (or as optimized).

    • Add 10 µL of the substrate working solution to each well (except the "Sample Only" and "Blank" controls), bringing the final volume to 100 µL. The final substrate concentration will be 10 µM.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the "Blank" from all readings.

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the "Substrate Only" control from the rates of your samples.

    • Normalize the enzyme activity to the amount of protein added to each well (e.g., RFU/min/µg protein).

Protocol 2: Measuring Protease Activity in Conditioned Media

This protocol is suitable for measuring the activity of secreted proteases.

Materials:

  • Serum-free cell culture medium

  • This compound substrate stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Media Conditioning:

    • Grow cells to near confluency.

    • Wash the cells with serum-free medium to remove any residual serum proteins.

    • Add fresh serum-free medium to the cells and incubate for a defined period (e.g., 24-48 hours).

  • Sample Preparation:

    • Collect the conditioned medium.

    • Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer the supernatant to a new tube.

    • If necessary, concentrate the conditioned media using centrifugal filter units to increase the concentration of secreted proteases.

  • Assay Setup:

    • In a 96-well black microplate, add a specific volume of conditioned media (e.g., 50 µL) to each well.

    • Adjust the volume in each well to 90 µL with assay buffer.

    • Include the same controls as in the cell lysate protocol.

  • Initiate Reaction, Measurement, and Data Analysis: Follow steps 5-7 from the cell lysate protocol. Normalize the activity to the volume of conditioned media used or to the number of cells from which the media was collected.

Quantitative Data Summary

The following tables provide key quantitative parameters to aid in your experimental design and troubleshooting.

Table 1: Optimal pH for Common Proteases Cleaving this compound

EnzymeOptimal pH RangeReference
Plasma Kallikrein7.4 - 7.8[3][4][5]
Thrombin6.5 - 8.3[6]
Trypsin7.8 - 8.5

Table 2: Common Serine Protease Inhibitors and their Target Enzymes

InhibitorTarget ProteasesTypical Working ConcentrationIC50 ValuesReference
Aprotinin Trypsin, Plasmin, Kallikrein1-10 µMKi for Trypsin: ~0.06 pM; Ki for Plasmin: ~1.0 nM[2][7][8]
Leupeptin Trypsin, Thrombin, Plasmin10-100 µMInhibits thrombin and trypsin-induced platelet aggregation[1][9][10][11]
AEBSF Trypsin, Chymotrypsin, Thrombin100 µM - 1 mM
PMSF Serine Proteases (general)0.1 - 1 mM

Note: IC50 and Ki values are highly dependent on assay conditions (substrate concentration, pH, temperature). The provided values are for guidance only.

Cell-Type Specific Considerations

The expression of proteases that cleave this compound can vary significantly between different cell types. Here are some examples:

  • Endothelial Cells: These cells can be responsive to thrombin, which plays a role in regulating endothelial permeability.[12][13] The activity of thrombin on endothelial cells is mediated through Protease-Activated Receptors (PARs).[14]

  • Prostate Cancer Cells: Human glandular kallikrein 2 (hK2) is a serine protease highly expressed in the prostate and is a known biomarker for prostate cancer.[1] The this compound substrate can be used to measure hK2 activity in samples from prostate cancer cell lines.

  • Fibroblasts: Fibroblasts are known to express and secrete various proteases, including trypsin-like enzymes, particularly in the context of wound healing and tissue remodeling.[15][16][17][18][19] Tryptase, a trypsin-like protease, is involved in the proliferation of lung fibroblasts.[15]

  • Immune Cells: Kallikreins are expressed in lymphoid tissues and are implicated in the immune response.[12][20] For instance, KLK6 can promote lymphocyte survival, and KLK7 is involved in macrophage infiltration in adipose tissue.[21][22] Plasma kallikrein can also modulate immune cell trafficking during neuroinflammation.[23]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Identifying a Specific Protease Activity

This workflow outlines the steps to identify the contribution of a specific protease to the total this compound cleaving activity in a biological sample.

experimental_workflow start Biological Sample (Cell Lysate or Conditioned Media) measure_total Measure Total Activity (this compound) start->measure_total add_inhibitor Add Specific Protease Inhibitor measure_total->add_inhibitor measure_remaining Measure Remaining Activity add_inhibitor->measure_remaining compare Compare Activities measure_remaining->compare conclusion Attribute Activity to Specific Protease compare->conclusion

Caption: A logical workflow for dissecting the activity of a specific protease.

Thrombin Signaling in Endothelial Cells

Thrombin can activate endothelial cells through the cleavage of Protease-Activated Receptor 1 (PAR-1), leading to downstream signaling cascades that affect cell permeability and gene expression.[14][24][25]

thrombin_signaling thrombin Thrombin par1 PAR-1 thrombin->par1 cleavage g_protein G-protein (Gq/Gi) par1->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ca_release Ca²⁺ Release ip3->ca_release induces mapk MAPK Pathway (ERK, JNK, p38) pkc->mapk activates ca_release->mapk activates gene_expression Increased Permeability & Gene Expression (e.g., VCAM-1) mapk->gene_expression leads to uPA_signaling upa uPA upar uPAR upa->upar binds plasminogen Plasminogen upar->plasminogen activates integrins Integrins upar->integrins associates with plasmin Plasmin plasminogen->plasmin cleavage ecm Extracellular Matrix Degradation plasmin->ecm leads to src_jak Src/Jak Kinases integrins->src_jak activates stat STATs src_jak->stat phosphorylates migration Cell Migration & Invasion stat->migration promotes

References

impact of buffer components on Pro-Phe-Arg-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Pro-Phe-Arg-AMC fluorogenic substrate in their enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorogenic method used to measure the activity of certain proteases, particularly trypsin-like serine proteases such as kallikrein. The substrate, this compound, is a non-fluorescent peptide conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When a target protease cleaves the peptide bond between Arginine (Arg) and AMC, the free AMC is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for detecting AMC?

The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is in the range of 360-380 nm, and the optimal emission wavelength is between 440-460 nm. It is recommended to confirm the optimal wavelengths for your specific instrument and filter sets.

Q3: How should the this compound substrate be stored?

Lyophilized this compound should be stored at -20°C or lower, protected from light. Once reconstituted, typically in an organic solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

Q4: My test compound is colored or fluorescent. How can I account for this interference?

It is crucial to run parallel control experiments. To correct for interfering signals from a test compound, you should measure the fluorescence of the compound in the assay buffer without the enzyme. This background fluorescence can then be subtracted from the fluorescence values obtained in the presence of the enzyme.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Symptom: The fluorescence signal in the "no enzyme" or "inhibitor" control wells is significantly high, reducing the signal-to-noise ratio.

Potential Cause Recommended Solution
Substrate Instability/Autohydrolysis Prepare fresh substrate solution for each experiment. Avoid prolonged storage of diluted substrate in aqueous buffers. Run a "substrate only" control to assess the rate of spontaneous AMC release.[3]
Contaminated Reagents Use high-purity, sterile-filtered buffers and nuclease-free water. Ensure pipette tips and other labware are free from protease contamination.
Autofluorescence of Buffer Components or Test Compounds Screen all buffer components and test compounds for intrinsic fluorescence at the assay wavelengths. If a component is fluorescent, consider replacing it or subtracting its background signal.[3]
Issue 2: No or Weak Signal

Symptom: There is little to no increase in fluorescence over time, even in the positive control.

Potential Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control substrate or a fresh batch of enzyme.
Suboptimal Assay Conditions Verify that the pH, ionic strength, and temperature of the assay buffer are optimal for your specific enzyme. For many trypsin-like proteases, a pH between 7.5 and 8.5 is ideal.
Incorrect Instrument Settings Confirm that the fluorometer's excitation and emission wavelengths are correctly set for AMC (Ex: 360-380 nm, Em: 440-460 nm). Ensure the instrument's gain setting is appropriate.
Presence of Inhibitors Samples or buffers may contain contaminating protease inhibitors (e.g., EDTA for metalloproteases). Consider purifying your sample or using an assay buffer with known components.
Issue 3: Non-Linear Reaction Kinetics

Symptom: The rate of fluorescence increase is not linear over the measurement period.

Potential Cause Recommended Solution
Substrate Depletion Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed. The initial velocity should be measured in the linear range of the reaction.
Enzyme Instability The enzyme may be unstable under the assay conditions. Consider adding stabilizing agents like BSA or glycerol (B35011) to the buffer.
Inner Filter Effect At high substrate or product concentrations, the emitted fluorescence can be reabsorbed. Dilute the samples or use a plate reader with top-reading optics if possible.

Impact of Buffer Components: Data Summary

The composition of the assay buffer can significantly influence the performance of the this compound assay. Key factors to consider are pH, ionic strength, and the presence of detergents.

Effect of pH

The optimal pH for protease activity is highly dependent on the specific enzyme. For many serine proteases that cleave this compound, the optimal pH is in the neutral to slightly alkaline range.

pH Relative Activity (%) Notes
6.050-70Activity is generally lower in acidic conditions.
7.080-95Approaching optimal activity for many proteases.
7.5 - 8.5 100 Typically the optimal range for trypsin-like serine proteases.
9.070-90Activity may start to decline at higher pH values.
10.040-60Significant loss of activity is often observed at highly alkaline pH.

Note: This is a generalized table. The optimal pH for a specific enzyme should be determined empirically.

Effect of Ionic Strength (NaCl Concentration)

Ionic strength can affect enzyme conformation and substrate binding. The effect is enzyme-specific, with some enzymes being activated and others inhibited by high salt concentrations.

NaCl Concentration (mM) Relative Activity (%) Notes
080-90Some enzymes require a low level of salt for optimal activity.
5090-100Often close to physiological and optimal for many enzymes.
100 - 150 100 Generally considered to be within the optimal range.
25070-90Higher salt concentrations can start to be inhibitory.
50040-60Significant inhibition is often observed at high salt concentrations.

Note: The optimal ionic strength should be determined for each enzyme-substrate pair. Some studies have shown that increased NaCl concentration can enhance protease activity in certain contexts.[4]

Effect of Detergents

Non-ionic detergents are often included in protease assays to prevent enzyme aggregation and reduce non-specific binding of compounds. However, their effects can vary.

Detergent Concentration (%) Effect on Activity Notes
Triton X-100 0.01 - 0.1Can enhance activity up to 2-2.5 fold for some proteases.[5]Often used to identify promiscuous inhibitors that act by aggregation.[6]
Tween-20 0.01 - 0.1Similar to Triton X-100, can enhance protease activity.[5]A common component in wash buffers that can carry over into assays.
CHAPS 0.1 - 0.5Generally has a minimal effect on the activity of many proteases.[5]A zwitterionic detergent that can be a good alternative if non-ionic detergents are problematic.
SDS > 0.01Usually strongly inhibitory due to protein denaturation.An ionic detergent that should generally be avoided in activity assays unless its effect is being studied.

Note: The effect of a detergent can be enzyme and compound-specific and should be validated for each new assay.

Experimental Protocols

Standard this compound Assay Protocol

This protocol provides a general framework for measuring protease activity using this compound in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: A common starting point is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal buffer composition should be determined empirically.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. Just before the assay, dilute the enzyme to the desired working concentration in cold assay buffer.

  • Substrate Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C. For the assay, dilute the stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Inhibitor/Test Compound Solution (if applicable): Dissolve inhibitors or test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in assay buffer.

2. Assay Procedure:

  • Add 50 µL of the appropriate solutions (assay buffer for positive and negative controls, or inhibitor/test compound solution) to the wells of a black, flat-bottom 96-well plate.

  • Add 25 µL of the diluted enzyme solution to the appropriate wells. To the "no enzyme" control wells, add 25 µL of assay buffer.

  • Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitors/compounds to interact.

  • Initiate the reaction by adding 25 µL of the diluted this compound substrate solution to all wells. The final volume in each well will be 100 µL.

  • Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Plot fluorescence intensity versus time for each well.

  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

  • If quantifying enzyme activity, create a standard curve using free AMC to convert the rate of change in relative fluorescence units (RFU/min) to the amount of product formed per unit time (e.g., pmol/min).

  • For inhibitor studies, calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.

Visualizations

Assay_Workflow This compound Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Compounds Plate Add Reagents to 96-well Plate Reagents->Plate Dispense Incubate Incubate at Optimal Temperature Plate->Incubate Pre-incubation Read Measure Fluorescence Kinetically Incubate->Read Initiate Reaction Plot Plot Fluorescence vs. Time Read->Plot Velocity Calculate Initial Reaction Velocity Plot->Velocity Results Determine Enzyme Activity or Inhibition Velocity->Results

Caption: A flowchart of the this compound assay experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for this compound Assay node_sol Check Substrate Stability Check for Contamination Screen for Autofluorescence Start Problem with Assay? High_BG High Background? Start->High_BG No_Signal No/Weak Signal? Start->No_Signal Non_Linear Non-Linear Kinetics? Start->Non_Linear High_BG->node_sol Yes node_sol2 Verify Enzyme Activity Optimize Assay Conditions Check Instrument Settings No_Signal->node_sol2 Yes node_sol3 Adjust Enzyme/Substrate Conc. Check Enzyme Stability Consider Inner Filter Effect Non_Linear->node_sol3 Yes

Caption: A decision tree for troubleshooting common issues in the assay.

References

Validation & Comparative

A Researcher's Guide to Fluorogenic Protease Substrates: Pro-Phe-Arg-AMC in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling and drug discovery, the precise measurement of protease activity is paramount. Fluorogenic substrates serve as indispensable tools for researchers, offering a sensitive and continuous method for monitoring enzyme kinetics. Among these, the synthetic peptide Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) has emerged as a valuable substrate for a range of serine proteases. This guide provides an objective comparison of this compound with other commercially available fluorogenic substrates, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

Overview of Fluorogenic Protease Assays

Fluorogenic assays rely on the principle of fluorescence quenching and dequenching. A non-fluorescent peptide substrate is engineered to contain a specific cleavage sequence for the protease of interest, linked to a fluorescent reporter molecule, most commonly 7-amido-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of AMC is minimal. Upon enzymatic cleavage of the peptide bond, the free AMC is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the protease activity. This allows for real-time monitoring of the enzymatic reaction.

This compound: A Substrate for Diverse Serine Proteases

This compound is recognized and cleaved by a variety of serine proteases that exhibit a preference for arginine at the P1 position of the cleavage site. Its utility has been demonstrated for enzymes including:

  • Kallikreins: Both plasma and tissue kallikreins, which play crucial roles in inflammation and blood pressure regulation.

  • Proteasome: The 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation, displays chymotrypsin-like, trypsin-like, and caspase-like activities. This compound can be utilized to probe the trypsin-like activity of the proteasome.

  • Factor XII: An essential enzyme in the intrinsic pathway of blood coagulation.

  • Human Glandular Kallikrein 2 (hK2): A protease with high homology to prostate-specific antigen (PSA) and a biomarker for prostate cancer.[1]

  • Soybean Trypsin-like Enzyme: A plant-derived protease often used in biochemical studies.[2]

Comparative Analysis of Fluorogenic Substrates

The selection of an appropriate fluorogenic substrate is critical for the accuracy and sensitivity of a protease assay. The ideal substrate exhibits high specificity for the target enzyme and a high turnover rate (kcat) and low Michaelis constant (Km), resulting in a high catalytic efficiency (kcat/Km). Below is a comparison of this compound with other commonly used fluorogenic substrates for various serine proteases.

Data Presentation: Quantitative Comparison of Fluorogenic Substrates
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Thrombin Boc-Val-Pro-Arg-AMC211055.0 x 10⁶
Z-Gly-Gly-Arg-AMC---
Plasmin D-Val-Leu-Lys-AMC---
Chymotrypsin Suc-Ala-Ala-Pro-Phe-AMC151.51.0 x 10⁵
Kallikrein (hK2) This compound---
Proteasome (trypsin-like) This compound---

Key Signaling Pathways

The proteases that cleave this compound are involved in critical physiological and pathological signaling pathways. Understanding these pathways provides context for the application of this substrate in research.

The Kallikrein-Kinin System

Plasma kallikrein is a key component of the contact activation system, which is involved in inflammation, blood pressure regulation, and the intrinsic pathway of coagulation.

Kallikrein_Kinin_System High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Plasma Kallikrein->Factor XII Activates (feedback) HMWK HMWK Plasma Kallikrein->HMWK Cleaves Bradykinin Bradykinin Inflammation Inflammation Bradykinin->Inflammation Vasodilation Vasodilation Bradykinin->Vasodilation Factor XIIa->Prekallikrein Activates Coagulation Cascade Coagulation Cascade Factor XIIa->Coagulation Cascade HMWK->Bradykinin

Kallikrein-Kinin System Activation
The Ubiquitin-Proteasome Pathway

The proteasome is the central enzyme in the ubiquitin-proteasome pathway, responsible for the degradation of ubiquitinated proteins, thereby regulating numerous cellular processes.

Ubiquitin_Proteasome_Pathway Target Protein Target Protein E3 (Ligase) E3 (Ligase) Target Protein->E3 (Ligase) Ubiquitin (Ub) Ubiquitin (Ub) E1 (Activating Enzyme) E1 (Activating Enzyme) Ubiquitin (Ub)->E1 (Activating Enzyme) ATP-dependent E2 (Conjugating Enzyme) E2 (Conjugating Enzyme) E1 (Activating Enzyme)->E2 (Conjugating Enzyme) E2 (Conjugating Enzyme)->E3 (Ligase) Polyubiquitinated Protein Polyubiquitinated Protein E3 (Ligase)->Polyubiquitinated Protein Ubiquitylation 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Recognition Peptide Fragments Peptide Fragments 26S Proteasome->Peptide Fragments Degradation

Ubiquitin-Proteasome Degradation Pathway
The Coagulation Cascade (Intrinsic Pathway)

Factor XII is the initiating factor of the intrinsic pathway of the coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot.

Coagulation_Cascade Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates with Factor VIIIa Factor VIIIa Factor VIIIa Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates with Factor Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot Polymerization

Intrinsic Pathway of Coagulation

Experimental Protocols

The following provides a detailed methodology for a general protease activity assay using a fluorogenic substrate like this compound. It is crucial to optimize buffer conditions, pH, and substrate concentration for each specific enzyme.

General Fluorometric Protease Activity Assay

Materials:

  • Purified protease of interest or cell/tissue lysate containing the protease

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (enzyme-specific, e.g., for kallikrein: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO (for dissolving the substrate)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO. Store aliquots at -20°C, protected from light.

  • Enzyme Preparation: Dilute the purified enzyme or cell/tissue lysate to the desired concentration in the appropriate assay buffer. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted enzyme solution to the sample wells.

    • For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of the enzyme's Km).

    • Add 25 µL of the substrate working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). For AMC, the typical excitation wavelength is 360-380 nm, and the emission wavelength is 440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the readings of the enzyme-containing wells.

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • For determining kinetic parameters (Km and kcat), the assay should be performed with varying substrate concentrations, and the initial velocities plotted against substrate concentration, fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, Buffer) B Assay Setup in 96-well Plate (Buffer, Enzyme/Control) A->B C Pre-incubation at Assay Temperature B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Fluorescence Measurement (Plate Reader) D->E F Data Analysis (Background Subtraction, V₀ Calculation) E->F G Kinetic Parameter Determination (Michaelis-Menten Plot) F->G

General Experimental Workflow

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of several important serine proteases, including kallikreins, the proteasome, and Factor XII. While it offers a valuable tool for researchers, the selection of the optimal substrate requires careful consideration of the target enzyme's specific properties and the experimental context. For robust and reliable results, it is essential to perform thorough kinetic analysis and optimize assay conditions. The detailed protocols and comparative information provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this compound and other fluorogenic substrates in their pursuit of scientific discovery.

References

A Comparative Guide to Pro-Phe-Arg-AMC and Alternative Fluorogenic Substrates for Serine Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of fluorogenic substrates for the accurate quantification of serine protease activity, focusing on Pro-Phe-Arg-AMC and its alternatives for key enzymes like thrombin and kallikrein.

This guide provides an objective comparison of the this compound (PFR-AMC) assay with alternative fluorogenic substrates. The selection of an appropriate substrate is critical for the sensitive and specific measurement of enzyme activity in drug discovery and biomedical research. Here, we present a detailed analysis of the performance of PFR-AMC alongside other commonly used substrates, supported by experimental data and protocols to aid in the selection of the optimal assay for your research needs.

Principle of the Fluorogenic Assay

The this compound assay is a highly sensitive method for detecting the activity of serine proteases such as thrombin and kallikrein. The substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin, is a synthetic peptide that is essentially non-fluorescent in its intact form. Upon enzymatic cleavage of the amide bond between the C-terminal arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.

Performance Comparison of Fluorogenic Substrates

The choice of substrate significantly impacts the sensitivity and specificity of a protease assay. The following tables summarize the kinetic parameters (Km and kcat) for this compound and its alternatives for thrombin and kallikrein. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.

Note: Kinetic parameters can vary depending on the specific experimental conditions, including buffer composition, pH, and temperature. The data presented below is compiled from various sources and should be used for comparative purposes.

Thrombin Substrates
SubstrateSequenceEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound This compoundThrombinNot Widely ReportedNot Widely ReportedNot Widely Reported
Boc-Val-Pro-Arg-AMC Boc-Val-Pro-Arg-AMCα-Thrombin21[1][2][3]105[1][2][3]5,000,000
Z-Gly-Pro-Arg-AMC Z-Gly-Pro-Arg-AMCThrombin21.7[4]18.6[4]857,143
Z-Gly-Gly-Arg-AMC Z-Gly-Gly-Arg-AMCThrombinNot Widely ReportedNot Widely ReportedNot Widely Reported
Kallikrein Substrates
SubstrateSequenceEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound This compoundPlasma Kallikrein---
Z-Phe-Arg-AMC Z-Phe-Arg-AMCPlasma Kallikrein15.48 ± 3[5]--

Signaling Pathways and Experimental Workflow

To provide a better understanding of the context in which these substrates are utilized, the following diagrams illustrate the coagulation cascade, with a focus on thrombin activation, and the Kallikrein-Kinin system. A general experimental workflow for a fluorogenic protease assay is also provided.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa Tenase Tenase Complex (IXa + VIIIa) IXa->Tenase VIIIa Factor VIIIa VIIIa->Tenase X Factor X Tenase->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex (Xa + Va) Xa->Prothrombinase Va Factor Va Va->Prothrombinase Prothrombin Prothrombin (II) Prothrombinase->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: Simplified diagram of the coagulation cascade leading to thrombin activation.

Kallikrein_Kinin_System cluster_plasma Plasma Pathway cluster_tissue Tissue Pathway cluster_receptors Biological Effects Prekallikrein Prekallikrein PlasmaKallikrein Plasma Kallikrein Prekallikrein->PlasmaKallikrein Factor XIIa HMWK High Molecular Weight Kininogen PlasmaKallikrein->HMWK Bradykinin Bradykinin HMWK->Bradykinin B2R B2 Receptor Bradykinin->B2R TissueKallikrein Tissue Kallikrein LMWK Low Molecular Weight Kininogen TissueKallikrein->LMWK Kallidin Kallidin LMWK->Kallidin Kallidin->B2R Inflammation Inflammation, Vasodilation, Pain B2R->Inflammation

Caption: Overview of the Kallikrein-Kinin system.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prepare_reagents plate_setup Plate Setup (Add enzyme and buffer to wells) prepare_reagents->plate_setup pre_incubation Pre-incubate at Assay Temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add substrate) pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->measure_fluorescence data_analysis Data Analysis (Calculate reaction rates) measure_fluorescence->data_analysis end End data_analysis->end

Caption: General experimental workflow for a fluorogenic protease assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are general protocols for performing fluorogenic assays with the discussed substrates. These should be optimized for your specific experimental conditions.

General Fluorogenic Assay Protocol for Thrombin Activity

1. Materials:

  • Purified thrombin

  • Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC or Z-Gly-Pro-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% PEG-8000

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

2. Methods:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of thrombin in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the thrombin solution to the appropriate wells. For a no-enzyme control, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate working solution to each well.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

General Fluorogenic Assay Protocol for Kallikrein Activity

1. Materials:

  • Purified plasma kallikrein

  • Fluorogenic substrate (e.g., this compound or Z-Phe-Arg-AMC)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

2. Methods:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired working concentration in Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of plasma kallikrein in Assay Buffer.

  • Assay Procedure:

    • To each well, add 50 µL of the kallikrein solution. Include a buffer-only control.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Start the reaction by adding 50 µL of the substrate solution to each well.

    • Monitor the increase in fluorescence kinetically at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

    • To determine kinetic constants, vary the substrate concentration and analyze the data using Michaelis-Menten kinetics.

Conclusion

The selection of a fluorogenic substrate is a critical decision in the design of protease activity assays. While this compound is a versatile substrate for several serine proteases, its kinetic parameters for specific enzymes like thrombin are not as well-documented as some alternatives. For thrombin activity, substrates such as Boc-Val-Pro-Arg-AMC and Z-Gly-Pro-Arg-AMC offer high catalytic efficiency and are well-characterized, making them reliable choices for sensitive and quantitative measurements. For kallikrein, both this compound and Z-Phe-Arg-AMC are commonly used, and the choice may depend on the specific kallikrein isoform and the experimental context.

Researchers should carefully consider the kinetic properties of the available substrates and validate their performance under their specific assay conditions to ensure the generation of accurate and reproducible data. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision to advance your research.

References

A Comparative Guide to the Cross-Reactivity of Pro-Phe-Arg-AMC with Various Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic peptide substrate Pro-Phe-Arg-AMC (PFR-AMC) is a valuable tool for the sensitive detection of protease activity. Its utility, however, is critically dependent on understanding its specificity and potential for cross-reactivity with a range of proteases. This guide provides an objective comparison of the performance of this compound with several key protease families, supported by available experimental data. Detailed methodologies for key experiments are also provided to aid in experimental design and data interpretation.

Overview of this compound

This compound is a synthetic peptide consisting of proline, phenylalanine, and arginine residues covalently linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.

Protease Specificity and Cross-Reactivity

This compound is widely recognized as a substrate for trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues. However, its reactivity is not limited to this class of enzymes. The following sections detail the known interactions of this compound and its close analog, Z-Phe-Arg-AMC, with various proteases.

Kallikreins

This compound is a well-established and highly sensitive substrate for plasma, pancreatic, and urinary kallikreins, as well as human glandular kallikrein 2 (hK2).[1][2][3] These serine proteases are key components of the kallikrein-kinin system, which is involved in the regulation of blood pressure, inflammation, and coagulation.

Proteasome

The proteasome, a multi-catalytic protease complex essential for protein degradation, exhibits chymotrypsin-like, trypsin-like, and caspase-like activities. This compound can serve as a substrate for the trypsin-like activity of the proteasome.[2]

Trypsin and Trypsin-like Enzymes

As expected from its peptide sequence, this compound is readily cleaved by trypsin.[4] It is also rapidly hydrolyzed by soybean trypsin-like enzyme.[1]

Cathepsins

The cysteine cathepsins are a family of proteases primarily found in lysosomes. While not its primary target, the closely related substrate Z-Phe-Arg-AMC is known to be cleaved by several cathepsins, including cathepsin B, K, L, and S.[5] This suggests a high potential for cross-reactivity of this compound with these proteases. It is important to note that Z-Phe-Arg-AMC is not a specific substrate for cathepsin B and shows activity with other cysteine cathepsins.[6]

Plasmin

Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving blood clots. This compound has been utilized as a substrate in assays for plasmin activity.[4]

Quantitative Comparison of Protease Activity

The efficiency of a protease in cleaving a substrate is best described by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme. While comprehensive, directly comparable kinetic data for this compound across a wide range of proteases is limited in the literature, available data for it and its close analog Z-Phe-Arg-AMC are summarized below.

Table 1: Kinetic Parameters for the Hydrolysis of this compound and Z-Phe-Arg-AMC by Various Proteases

ProteaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)pHNotes
Human Cathepsin LZ-Phe-Arg-AMC0.771.51.95 x 1065.5[7]
Human Cathepsin BZ-Phe-Arg-AMCNot ReportedNot ReportedModerate7.2Catalytic efficiency is described as moderate compared to other substrates.[6]
Human Cathepsin BZ-Phe-Arg-AMCNot ReportedNot ReportedModerate4.6Catalytic efficiency is described as moderate compared to other substrates.[6]

It is crucial to note that kinetic parameters are highly dependent on assay conditions (e.g., buffer composition, temperature, and specific enzyme preparation). The data presented here are for comparative purposes and should be confirmed under specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for assessing the activity of different protease classes using this compound or similar fluorogenic substrates.

General Fluorogenic Protease Assay Protocol

This protocol can be adapted for most of the proteases discussed.

Materials:

  • Purified protease of interest

  • This compound substrate

  • Assay Buffer (specific to the protease, see tables below)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

  • AMC (7-amino-4-methylcoumarin) standard for calibration

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a stock solution of AMC in DMSO.

    • Perform serial dilutions in assay buffer to generate a standard curve (e.g., 0-10 µM).

    • Add a fixed volume of each standard to triplicate wells of the microplate.

  • Enzyme Preparation:

    • Prepare a stock solution of the purified protease in an appropriate buffer.

    • Dilute the enzyme to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the substrate to the desired final concentration in the assay buffer. The optimal concentration is typically at or below the Km value.

  • Reaction Setup:

    • Add the diluted enzyme solution to the wells of the microplate.

    • Include a "no-enzyme" control containing only assay buffer for background fluorescence measurement.

    • Initiate the reaction by adding the diluted substrate solution to all wells. The final volume should be consistent across all wells (e.g., 100-200 µL).

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no-enzyme" control) from all readings.

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Use the AMC standard curve to convert the V₀ from relative fluorescence units (RFU)/min to moles of AMC produced/min.

    • Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

Specific Assay Conditions for Different Proteases

Table 2: Recommended Assay Buffers for Various Proteases

Protease FamilyRecommended Assay Buffer
Kallikreins20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100[4]
Proteasome (Trypsin-like)25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.01% SDS (for purified 20S proteasome)
Trypsin50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂
Cathepsins (e.g., B, L, S)100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT
Plasmin50 mM Tris-HCl, pH 7.4, 100 mM NaCl

Signaling Pathways and Experimental Workflows

Understanding the biological context of the proteases that interact with this compound is crucial for interpreting experimental results.

Kallikrein-Kinin System Signaling

The kallikrein-kinin system is a cascade of proteins that plays a significant role in inflammation, blood pressure regulation, coagulation, and pain.[8][9] Plasma kallikrein, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator bradykinin. Tissue kallikreins, on the other hand, primarily act on low-molecular-weight kininogen (LMWK) to produce kallidin. These kinins then exert their effects by binding to specific G-protein coupled receptors, B1 and B2.

Kallikrein_Kinin_System cluster_activation Activation cluster_kinin_generation Kinin Generation cluster_signaling Signaling Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Factor XIIa HMWK HMWK Bradykinin Bradykinin HMWK->Bradykinin Plasma Kallikrein B2 Receptor B2 Receptor Bradykinin->B2 Receptor LMWK LMWK Kallidin Kallidin LMWK->Kallidin Tissue Kallikrein Kallidin->B2 Receptor Cellular\nResponses Cellular Responses B2 Receptor->Cellular\nResponses Gq/Gi

Kallikrein-Kinin System Signaling Pathway.
Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes including cell cycle progression, signal transduction, and apoptosis.[10][11][12] Proteins targeted for degradation are first tagged with a polyubiquitin (B1169507) chain by a cascade of three enzymes (E1, E2, and E3). The 26S proteasome then recognizes, unfolds, and degrades the ubiquitinated protein into small peptides.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ub E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Polyubiquitinated\nProtein Polyubiquitinated Protein E3->Polyubiquitinated\nProtein Ub Target Protein Target Protein Target Protein->E3 26S Proteasome 26S Proteasome Polyubiquitinated\nProtein->26S Proteasome Cellular Regulation Cellular Regulation Polyubiquitinated\nProtein->Cellular Regulation Peptides Peptides 26S Proteasome->Peptides ATP

Ubiquitin-Proteasome Degradation Pathway.
Experimental Workflow for Protease Inhibitor Screening

Fluorogenic substrates like this compound are highly suitable for high-throughput screening (HTS) of protease inhibitors.

Inhibitor_Screening_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Dispense Compounds (e.g., 384-well plate) Enzyme Addition Enzyme Addition Assay Plate Preparation->Enzyme Addition Add Protease Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Initiate Reaction Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading Kinetic Measurement Data Analysis Data Analysis Fluorescence Reading->Data Analysis Calculate % Inhibition Hit Identification Hit Identification Data Analysis->Hit Identification

High-Throughput Screening Workflow.

Conclusion

This compound is a versatile and sensitive substrate for a variety of trypsin-like serine proteases, most notably kallikreins and the proteasome. However, its utility is tempered by significant cross-reactivity with other proteases, particularly certain cysteine cathepsins. For researchers studying complex biological systems where multiple proteases may be active, it is imperative to use specific inhibitors or employ orthogonal methods to confirm the identity of the protease responsible for substrate cleavage. The experimental protocols and pathway diagrams provided in this guide offer a framework for the rigorous and informed use of this compound in protease research and drug discovery. The lack of comprehensive, directly comparable kinetic data highlights the need for researchers to empirically determine the kinetic parameters of this substrate with their specific protease of interest under their unique experimental conditions.

References

A Comparative Guide to Alternative Substrates for Kallikrein Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic substrate Pro-Phe-Arg-AMC (Proline-Phenylalanine-Arginine-7-amino-4-methylcoumarin) is a widely utilized tool for the measurement of kallikrein activity. However, the diverse family of kallikrein-related peptidases (KLKs) exhibits a range of substrate specificities. Consequently, a single substrate may not be optimal for all research applications. This guide provides an objective comparison of alternative substrates to this compound, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific kallikrein of interest and experimental context.

Performance Comparison of Kallikrein Substrates

The selection of an appropriate substrate is critical for the accurate and sensitive detection of kallikrein activity. The following table summarizes the performance of this compound and its alternatives based on available kinetic data. It is important to note that kinetic parameters can vary depending on the specific kallikrein, assay conditions (e.g., pH, temperature, buffer composition), and the source of the enzyme.

Substrate NamePeptide SequenceReporter GroupTarget KallikreinsKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Key Features & Limitations
This compound Pro-Phe-ArgAMCPlasma Kallikrein, Tissue Kallikrein (KLK1), KLK2Varies significantly with KLK and conditionsVariesVariesWidely used, commercially available. Not specific to a single kallikrein.[1]
Z-Phe-Arg-AMC Z-Phe-ArgAMCPlasma Kallikrein, Cathepsins B, K, L, S, Papain, TrypsinVariesVariesVariesBroad reactivity with other serine proteases.[2]
H-D-Pro-Phe-Arg-pNA D-Pro-Phe-Argp-nitroanilide (pNA)Plasma Kallikrein~200 (for plasma kallikrein activation)--Chromogenic substrate, suitable for colorimetric assays. May be less sensitive than fluorogenic substrates.[3][4]
Boc-VPR-AMC Boc-Val-Pro-ArgAMCKLK4, KLK5, KLK8, KLK13, KLK14, Coagulation FactorsVariesVariesVariesSubstrate for multiple KLKs and other proteases.[5][6]
Abz-FRSR-EDDnp Abz-Phe-Arg-Ser-ArgEDDnp (FRET)Tissue Kallikreins--High for tissue kallikreinsFRET-based substrate, potentially offering higher sensitivity and specificity.
Abz-FRLVR-EDDnp Abz-Phe-Arg-Leu-Val-ArgEDDnp (FRET)Rat Kallikrein 10 (rK10)--2,310Demonstrates specificity for certain kallikreins.[7]
Abz-TSVIRRPQ-EDDnp Abz-Thr-Ser-Val-Ile-Arg-Arg-Pro-GlnEDDnp (FRET)Rat Kallikrein 1 (rK1)--12,400Highly specific and efficient for rat tissue kallikrein 1.[7]

Note: Kinetic data presented here is compiled from various sources and should be used as a comparative guide. For precise quantitative analysis, it is recommended to determine the kinetic parameters under your specific experimental conditions.

Experimental Protocols

General Protocol for Kallikrein Activity Assay using a Fluorogenic AMC-based Substrate

This protocol provides a general framework for measuring kallikrein activity. Optimal conditions, including buffer composition, pH, and substrate concentration, should be determined empirically for each specific kallikrein and experimental setup.

Materials:

  • Purified kallikrein enzyme or biological sample containing kallikrein activity.

  • Fluorogenic substrate (e.g., this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • 96-well black microplate.

  • Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 380/460 nm for AMC).

  • Inhibitor (optional, for control experiments).

Procedure:

  • Prepare Reagents:

    • Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentration.

    • Prepare a dilution series of the kallikrein enzyme in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well microplate, add 50 µL of the kallikrein enzyme dilution (or sample).

    • Include wells with Assay Buffer only as a blank control.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiate Reaction:

    • Add 50 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Measurement:

    • Immediately place the microplate in the fluorometric reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic analysis, plot the reaction rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Experimental Workflows

The Kallikrein-Kinin System

Kallikreins are key enzymes in the kallikrein-kinin system, a complex signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation. Tissue kallikrein (KLK1) cleaves low-molecular-weight kininogen (LMWK) to release kallidin, which is subsequently converted to the potent vasodilator bradykinin. Plasma kallikrein, on the other hand, cleaves high-molecular-weight kininogen (HMWK) to directly produce bradykinin.

Kallikrein_Kinin_System cluster_plasma Plasma Pathway cluster_tissue Tissue Pathway Factor XII Factor XII Prekallikrein Prekallikrein Factor XII->Prekallikrein activates Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein cleavage HMWK High-Molecular-Weight Kininogen Plasma Kallikrein->HMWK cleaves Bradykinin Bradykinin HMWK->Bradykinin Tissue Kallikrein (KLK1) Tissue Kallikrein (KLK1) LMWK Low-Molecular-Weight Kininogen Tissue Kallikrein (KLK1)->LMWK cleaves Kallidin Kallidin LMWK->Kallidin Kallidin->Bradykinin conversion Bradykinin Receptors Bradykinin Receptors Bradykinin->Bradykinin Receptors activates Physiological Effects Vasodilation Inflammation Pain Bradykinin Receptors->Physiological Effects

Caption: The Kallikrein-Kinin System.

Experimental Workflow for Comparing Kallikrein Substrates

A systematic approach is essential for the objective comparison of different kallikrein substrates. The following workflow outlines the key steps for such a comparative study.

Substrate_Comparison_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Purified Kallikrein Enzyme Assay_Setup Set up Reactions with Varying Substrate Concentrations Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Stock Solutions of Substrates Substrate_Prep->Assay_Setup Buffer_Prep Prepare Standardized Assay Buffer Buffer_Prep->Assay_Setup Measurement Measure Kinetic Data (Fluorescence/Absorbance vs. Time) Assay_Setup->Measurement Data_Processing Calculate Initial Velocities (V₀) Measurement->Data_Processing Kinetic_Analysis Determine Km and kcat using Michaelis-Menten Plot Data_Processing->Kinetic_Analysis Comparison Compare kcat/Km for Substrate Efficiency Kinetic_Analysis->Comparison

Caption: Workflow for substrate comparison.

References

A Comparative Guide: Pro-Phe-Arg-AMC vs. Chromogenic Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protease research and drug development, the selection of an appropriate substrate is paramount for obtaining accurate and reliable data. This guide provides a comprehensive comparison of the fluorogenic substrate Pro-Phe-Arg-AMC with traditional chromogenic substrates, offering insights into their respective performance characteristics. This analysis is supported by experimental data to facilitate an informed choice for your specific research needs.

At a Glance: Key Performance Characteristics

The fundamental difference between fluorogenic and chromogenic substrates lies in their detection method and sensitivity. Fluorogenic substrates, upon enzymatic cleavage, release a fluorescent molecule (in this case, 7-amino-4-methylcoumarin (B1665955) or AMC), while chromogenic substrates release a colored molecule (a chromophore), typically p-nitroaniline (pNA). This distinction leads to significant differences in assay sensitivity.

FeatureThis compound (Fluorogenic)Chromogenic Substrates (e.g., Bz-Pro-Phe-Arg-pNA, S-2238)
Detection Method FluorescenceColorimetric (Absorbance)
Signal Output Emission of light at a specific wavelengthChange in color intensity
Sensitivity HighModerate to Low
Instrumentation Fluorometer or fluorescence plate readerSpectrophotometer or colorimetric plate reader
Typical Enzymes Kallikreins, Cysteine Peptidases, ProteasomeSerine proteases (e.g., Thrombin, Kallikreins, Factor Xa)

Quantitative Performance Comparison: A Case Study with Human Glandular Kallikrein 2 (KLK2)

To provide a direct quantitative comparison, let's examine the kinetic parameters of this compound and a comparable chromogenic substrate, Bz-Pro-Phe-Arg-pNA, with the serine protease human glandular kallikrein 2 (KLK2).

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
H-Pro-Phe-Arg-AMCKLK2160 ± 201.8 ± 0.111,250
Bz-Pro-Phe-Arg-pNAKLK2250 (approx.)Not explicitly statedNot explicitly stated

As the data indicates, H-Pro-Phe-Arg-AMC exhibits a lower Michaelis constant (Km) compared to the chromogenic alternative for KLK2, suggesting a higher affinity of the enzyme for this fluorogenic substrate. The catalytic efficiency (kcat/Km) for H-Pro-Phe-Arg-AMC with KLK2 is 11,250 M⁻¹s⁻¹. While the full kinetic parameters for the chromogenic substrate were not detailed in the same manner, the higher Km value generally points towards lower sensitivity.

For another key serine protease, thrombin, the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) is commonly used. The Michaelis constant (Km) for human thrombin with S-2238 is approximately 7 µM.[1][2] Another study reported a Km of 3.65 ± 0.3 µM for bovine α-thrombin with S-2238.[3]

Signaling Pathways and Experimental Workflows

The substrates discussed are instrumental in studying proteases involved in critical signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow.

experimental_workflow General Experimental Workflow for Protease Assays cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Plate Pipette Reagents into Microplate Reagents->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Initiate Reaction Read Measure Signal (Fluorescence or Absorbance) Incubate->Read Calculate Calculate Enzyme Activity (e.g., initial velocity) Read->Calculate Plot Plot Data and Determine Kinetic Parameters Calculate->Plot kallikrein_kinin_system Kallikrein-Kinin System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein cleaves Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein activates HMWK High Molecular Weight Kininogen Kallikrein->HMWK cleaves Bradykinin Bradykinin HMWK->Bradykinin Inflammation Inflammation, Vasodilation, Pain Bradykinin->Inflammation thrombin_signaling Thrombin Signaling Pathway Thrombin Thrombin PARs Protease-Activated Receptors (PARs) Thrombin->PARs cleaves and activates G_proteins G-proteins (Gq, G12/13) PARs->G_proteins activates PLC Phospholipase C (PLC) G_proteins->PLC activates RhoGEF RhoGEF G_proteins->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Cellular_responses Platelet Aggregation, Cell Proliferation, Inflammation Ca_PKC->Cellular_responses RhoA->Cellular_responses ubiquitin_proteasome_pathway Ubiquitin-Proteasome Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP-dependent activation E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 Ub transfer Target_Protein Target Protein E3->Target_Protein recognizes Polyubiquitinated_Protein Polyubiquitinated Protein Target_Protein->Polyubiquitinated_Protein polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome degradation Peptides Peptides Proteasome->Peptides

References

A Comparative Guide to the Fluorogenic Substrate Pro-Phe-Arg-AMC for Enzyme Specificity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorogenic peptide substrate Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) and its alternatives for the kinetic analysis of various serine proteases. Understanding the specificity of this substrate is crucial for accurate enzyme activity assays, inhibitor screening, and research in areas such as coagulation, inflammation, and cancer.

Principle of AMC-Based Fluorogenic Assays

This compound is a synthetic peptide that is intrinsically non-fluorescent. When cleaved by a protease at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This allows for real-time, continuous monitoring of the enzymatic reaction. The excitation and emission wavelengths for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.

Enzyme Specificity of this compound

This compound is a substrate for a range of trypsin-like serine proteases. Its primary targets include:

  • Kallikreins: It is a highly sensitive substrate for plasma kallikrein, as well as pancreatic and urinary (tissue) kallikreins.[1][2] It is also a substrate for human glandular kallikrein 2 (hK2).[3]

  • Factor XIIa (FXIIa): This enzyme of the contact pathway of coagulation readily cleaves this compound.

  • Proteasome: The proteasome complex can also hydrolyze this substrate.[1]

  • Other Enzymes: this compound can also be cleaved by soybean trypsin-like enzyme.[2]

While versatile, the broad reactivity of this compound necessitates careful experimental design, often involving specific inhibitors, to dissect the activity of a particular enzyme in complex biological samples.

Quantitative Comparison of Fluorogenic Substrates

The selection of an appropriate fluorogenic substrate is critical for the sensitivity and specificity of an enzyme assay. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters for comparing the efficiency of different substrates. A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency is best represented by the kcat/Km ratio.

Table 1: Kinetic Parameters of Fluorogenic Substrates for Various Serine Proteases

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Thrombin Boc-Val-Pro-Arg-AMC211055.0 x 10⁶
Thrombin-Staphylocoagulase ComplexBoc-Val-Pro-Arg-AMC25893.6 x 10⁶
Plasma Kallikrein Z-Phe-Arg-AMC10.3 - 15.48NDND
Tryptase Ac-Orn-Phe-Arg-AMCNDNDND

ND: Not Determined in the provided search results.

Note: The kinetic parameters for Z-Phe-Arg-AMC with plasma kallikrein were reported as apparent Km (KMapp) values from a study using an immobilized enzyme system.[4] Kinetic data for Ac-Orn-Phe-Arg-AMC with tryptase was not found in the provided search results.

Alternative Fluorogenic Substrates

Several alternative fluorogenic substrates are available for the enzymes that cleave this compound. The choice of substrate will depend on the specific enzyme of interest and the desired assay characteristics.

For Kallikreins:

  • Z-Phe-Arg-AMC: A widely used substrate for plasma kallikrein.[5] Tissue kallikrein from human urine has been shown to hydrolyze other novel substrates more readily than both Z-Phe-Arg-AMC and this compound, suggesting that for tissue kallikrein, other options might be more sensitive.[6]

For Thrombin:

  • Boc-Val-Pro-Arg-AMC: A highly sensitive and specific substrate for α-thrombin, with well-characterized kinetic parameters.[7][8][9][10][11]

For Tryptase:

  • Ac-Orn-Phe-Arg-AMC: A fluorogenic substrate specifically designed for tryptase, a serine protease released from mast cells.[12][13][14]

Experimental Protocols

General Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)

This protocol outlines the general steps to determine the kinetic parameters of a protease with a fluorogenic substrate like this compound.

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (optimized for the specific enzyme, e.g., Tris-HCl or HEPES buffer at a specific pH, containing necessary salts and additives)

  • DMSO (for dissolving the substrate)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm for AMC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.

    • Prepare a series of substrate dilutions in assay buffer, ranging from approximately 0.1 to 10 times the expected Km value.

    • Prepare a working solution of the purified enzyme in pre-warmed assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of assay buffer.

    • Add a small volume of each substrate dilution to triplicate wells.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Equilibrate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the enzyme working solution to all wells simultaneously (a multi-channel pipette is recommended).

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes), with readings taken at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • For each substrate concentration, subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the enzyme-containing wells.

    • Convert the fluorescence readings (Relative Fluorescence Units, RFU) to the concentration of product (AMC) formed using a standard curve of free AMC.

    • Plot the initial reaction velocity (V₀), determined from the linear portion of the product concentration vs. time curve, against the substrate concentration ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software to determine the Vmax and Km values. The kcat can then be calculated using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Kinetic Analysis

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare Substrate Dilutions initiate Initiate Reaction prep_sub->initiate prep_enz Prepare Enzyme Solution prep_enz->initiate prep_plate Prepare 96-well Plate prep_plate->initiate measure Kinetic Fluorescence Measurement initiate->measure calc_v0 Calculate Initial Velocities (V₀) measure->calc_v0 plot Plot V₀ vs. [S] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Caption: Workflow for determining enzyme kinetic parameters using a fluorogenic substrate.

Signaling Context: The Contact Activation Pathway

This compound is a substrate for key enzymes in the contact activation (intrinsic) pathway of coagulation, such as Factor XIIa and plasma kallikrein.

G FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation PK Prekallikrein FXIIa->PK Cleavage Substrate This compound FXIIa->Substrate Cleavage Kallikrein Kallikrein PK->Kallikrein Kallikrein->FXII Feedback Activation HK High Molecular Weight Kininogen Kallikrein->HK Cleavage Kallikrein->Substrate Cleavage Bradykinin Bradykinin HK->Bradykinin Product Fluorescent Product (AMC) Substrate->Product

Caption: Role of Factor XIIa and Kallikrein in the contact activation pathway and cleavage of this compound.

References

Confirming Enzyme Specificity for Pro-Phe-Arg-AMC Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and cellular signaling studies, the accurate measurement of protease activity is paramount. The fluorogenic substrate Pro-Phe-Arg-AMC is a valuable tool for assaying certain serine proteases. However, ensuring that the observed activity is attributable to a specific enzyme requires a thorough understanding of its cleavage kinetics and potential cross-reactivity with other proteases. This guide provides a comparative analysis of enzyme specificity for the this compound substrate, supported by available experimental data and detailed protocols to aid in the design of robust and unambiguous assays.

Enzyme Specificity and Performance Comparison

The tripeptide sequence Pro-Phe-Arg is a recognition motif for several serine proteases, primarily kallikreins and trypsin. The specificity of these and other enzymes for this substrate can be compared using kinetic parameters such as the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). While direct comparative kinetic data for this compound across a wide range of proteases is not extensively consolidated in the literature, we can infer specificity from studies on this substrate and closely related analogues.

Primary Enzymes Cleaving this compound:

  • Kallikreins: Both plasma and tissue kallikreins are known to cleave this compound. This substrate is frequently used to assay their activity. For instance, recombinant tissue kallikrein 1 (hK1) and tissue kallikrein 2 (hK2) have been assayed using this substrate.[1] The chromogenic analogue, H-D-Pro-Phe-Arg-pNA (Chromozym PK), has been noted as being relatively specific for plasma kallikrein.[2]

  • Trypsin: As a serine protease with a preference for cleaving after basic amino acid residues (Arg, Lys), trypsin also efficiently hydrolyzes this compound.[1]

Other Potential Enzymes and Their Specificity:

  • Cathepsin B: This cysteine protease primarily functions within the acidic environment of lysosomes. While it can cleave substrates after arginine residues, its activity is highly pH-dependent.[3][4][5] Studies on the related substrate Z-Phe-Arg-AMC show that cathepsin B is active at both acidic (pH 4.6) and neutral (pH 7.2) conditions.[3][4] However, bradykinin (B550075) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is resistant to cathepsin B cleavage due to the presence of proline residues, suggesting that the Pro-Phe-Arg sequence might be a suboptimal substrate for this enzyme.[6]

  • Proteasome: The 20S proteasome possesses chymotrypsin-like, trypsin-like, and caspase-like activities. While it can cleave after arginine residues, its substrate specificity is complex and often dependent on the surrounding amino acid sequence. This compound has been listed as a substrate for the proteasome.[7]

  • Other Serine Proteases: Enzymes like hepsin and matriptase have also been assayed using this compound.[1]

Quantitative Data on Enzyme Kinetics

The following table summarizes available kinetic data for the cleavage of this compound and related fluorogenic substrates by various proteases. It is important to note that direct comparisons should be made with caution, as experimental conditions such as pH and buffer composition can significantly influence enzyme activity.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHReference(s)
Human Plasma Kallikrein Extended N-aminoacyl-L-arginine methyl esters (based on -Pro-Phe-Arg)----[8]
Human Kallikrein 2 (hK2) H-Pro-Phe-Arg-pNA---7.5[9]
Trypsin This compound10 (for inhibition assay)---[1]
Cathepsin B Z-Phe-Arg-AMC21 (pH 4.6), 200 (pH 7.2)1.9 (pH 4.6), 10.4 (pH 7.2)90,476 (pH 4.6), 52,000 (pH 7.2)Acidic/Neutral[3][4]
Cathepsin B Z-Arg-Arg-AMC211 (pH 4.6), 205 (pH 7.2)0.2 (pH 4.6), 1.1 (pH 7.2)948 (pH 4.6), 5,366 (pH 7.2)Neutral[3][4]

Note: Data for human plasma kallikrein is for a related methyl ester substrate, not the AMC conjugate. Kinetic constants for trypsin with this compound are not explicitly provided in the search results, but the substrate is used in inhibitor screening. Data for cathepsin B is for related substrates, highlighting its pH-dependent activity.

Experimental Protocols

To empirically determine the specificity of an enzyme for this compound, a continuous fluorometric enzyme assay is employed.

General Protocol for Fluorometric Enzyme Assay:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl for kallikreins and trypsin; 40 mM citrate (B86180) phosphate (B84403) buffer for cathepsin B at desired pH).

    • Enzyme Solution: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.

    • Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

    • AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin (B1665955) (AMC) in DMSO to a concentration of 1 mM for generating a standard curve.

  • Assay Procedure:

    • Set up the assay in a 96-well black microplate.

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the diluted enzyme solution to the experimental wells. For no-enzyme control wells, add 25 µL of assay buffer.

    • Initiate the reaction by adding 25 µL of the working substrate solution (diluted from the stock in assay buffer to the desired final concentration).

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Generate an AMC standard curve to convert the relative fluorescence units (RFU) per minute to the molar amount of product formed per minute.

    • To determine Km and Vmax, perform the assay with a range of substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

The primary enzymes that cleave this compound, namely kallikreins, are key components of the Kallikrein-Kinin System (KKS), which is involved in inflammation, blood pressure regulation, and coagulation.

Kallikrein_Kinin_System Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage of HMWK HMWK High Molecular Weight Kininogen (HMWK) B2R Bradykinin B2 Receptor Bradykinin->B2R Activation Inflammation Inflammation, Vasodilation, Pain B2R->Inflammation

Kallikrein-Kinin System Activation

An experimental workflow to confirm enzyme specificity involves comparing the cleavage of this compound by the target enzyme against a panel of other relevant proteases.

Enzyme_Specificity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Enzyme Solutions (Target Enzyme & Other Proteases) A1 Incubate each enzyme with this compound P1->A1 P2 Prepare this compound Substrate Solution P2->A1 P3 Prepare AMC Standard Curve D1 Calculate Initial Velocity (V₀) for each enzyme P3->D1 A2 Monitor Fluorescence Increase (Ex: 360-380 nm, Em: 440-460 nm) A1->A2 A2->D1 D2 Determine Kinetic Parameters (Km, kcat/Km) D1->D2 D3 Compare Catalytic Efficiency across all enzymes D2->D3

Workflow for Confirming Enzyme Specificity

By following these protocols and considering the comparative data, researchers can confidently assess the specificity of their target enzyme for the this compound substrate and ensure the reliability of their experimental findings.

References

A Researcher's Guide to Controls and Standards in Pro-Phe-Arg-AMC Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust design of any enzyme assay is paramount to generating reliable and reproducible data. When utilizing the fluorogenic substrate Pro-Phe-Arg-AMC, careful selection and implementation of controls and standards are critical for accurate interpretation of results. This guide provides a comparative overview of common controls and standards, supported by experimental protocols and data presentation formats.

The this compound substrate is a sensitive tool for measuring the activity of a variety of proteases, including kallikreins, thrombin, trypsin, and the proteasome.[1][2] The enzymatic cleavage of the bond between arginine (Arg) and 7-amino-4-methylcoumarin (B1665955) (AMC) releases the highly fluorescent AMC molecule, providing a real-time measure of enzyme activity.[3]

I. Comparative Overview of Assay Controls

Effective assay design incorporates a suite of controls to validate the results. Positive controls ensure the assay is performing as expected, while negative controls help to identify and troubleshoot sources of background signal or inhibition.

Control Type Example Purpose Expected Outcome Considerations
Positive Enzyme Control Purified Trypsin, Thrombin, or KallikreinTo confirm the substrate and buffer system are viable and the detection instrument is functioning correctly.A robust, time-dependent increase in fluorescence.The choice of enzyme should ideally match the class of protease being investigated in the experimental samples. Some commercial kits provide a generic protease positive control, often trypsin.[4][5]
Negative Control (No Enzyme) Assay buffer without the addition of any enzyme source.To determine the background fluorescence of the substrate and buffer.Minimal to no increase in fluorescence over time.This is the most fundamental negative control and should be included in every experiment.[3]
Negative Control (Inhibitor) Specific inhibitors for the target protease (e.g., Aprotinin for Kallikrein/Trypsin, MG-132 for Proteasome).To confirm the specificity of the enzymatic activity being measured in the experimental samples.Significant reduction in the rate of fluorescence increase compared to the uninhibited enzyme.The choice of inhibitor must be specific to the target enzyme to avoid off-target effects.
Vehicle Control The solvent used to dissolve test compounds (e.g., DMSO).To account for any effects of the solvent on enzyme activity or fluorescence.The fluorescence signal should be comparable to the "enzyme-only" control unless the solvent itself is inhibitory.It is crucial to maintain a consistent final concentration of the vehicle across all relevant wells.

II. The AMC Standard Curve: Quantifying Protease Activity

To convert the relative fluorescence units (RFU) generated in the assay into a quantitative measure of product formation (i.e., moles of AMC released), a standard curve using free AMC is essential.[3][6][7]

Parameter Recommendation Rationale
AMC Concentration Range 0 - 50 µM (or tailored to the expected range of AMC produced in the assay)[3][8]To ensure the experimental data points fall within the linear range of the standard curve for accurate interpolation.
Solvent for Stock Solution DMSOAMC is readily soluble in DMSO.[3]
Diluent for Working Standards Assay BufferTo mimic the conditions of the enzymatic reaction, ensuring that pH, ionic strength, and other buffer components do not differentially affect the fluorescence of the standard compared to the assay.
Plate Type Black, clear-bottom 96-well platesThe black walls minimize well-to-well crosstalk and background fluorescence, while the clear bottom allows for detection.[3] The type of microplate can influence fluorescence readings.[7]
Data Analysis Linear RegressionPlot RFU versus AMC concentration and fit a linear regression line. The resulting equation (y = mx + c) is used to calculate the concentration of AMC produced in the enzymatic reactions.[8]

III. Experimental Protocols

A. Protocol for Generating an AMC Standard Curve
  • Prepare a 10 mM AMC stock solution: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO.

  • Prepare a 100 µM intermediate dilution: Dilute the 10 mM stock solution 1:100 in assay buffer.

  • Create serial dilutions: Perform a serial dilution of the 100 µM intermediate solution in assay buffer to generate a range of concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 µM).

  • Plate the standards: Add a defined volume (e.g., 100 µL) of each standard dilution to triplicate wells of a black 96-well plate.

  • Measure fluorescence: Read the plate on a fluorometer with excitation at 360-380 nm and emission at 440-460 nm.[3][9]

B. Protocol for a this compound Protease Assay
  • Prepare reagents:

    • Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., for kallikrein, 50 mM Tris-HCl, pH 8.0).

    • Enzyme Solution: Prepare dilutions of the enzyme (experimental sample or positive control) in assay buffer.

    • Substrate Solution: Prepare a working solution of this compound in assay buffer (e.g., a 2X final concentration). Stock solutions are typically prepared in DMSO.[2]

  • Set up the reaction plate:

    • Add 50 µL of the enzyme dilutions, positive controls, and negative controls (assay buffer only) to the appropriate wells of a 96-well plate.[3]

    • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiate the reaction: Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.[3]

  • Measure fluorescence: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time (kinetic mode) at Ex/Em wavelengths of 360-380/440-460 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min).

    • Convert the V₀ from RFU/min to moles/min using the slope of the AMC standard curve.

IV. Visualizing the Workflow and Reaction

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products This compound This compound (Substrate) (Weakly Fluorescent) Cleavage This compound->Cleavage Enzyme Protease (e.g., Kallikrein) Enzyme->Cleavage Pro-Phe-Arg Pro-Phe-Arg (Peptide Fragment) AMC AMC (Highly Fluorescent) Cleavage->Pro-Phe-Arg Cleavage->AMC

Figure 1. Enzymatic cleavage of this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare AMC Standards G Generate AMC Standard Curve A->G B Prepare Enzyme & Controls D Dispense Enzyme/Controls into 96-well Plate B->D C Prepare Substrate Solution E Initiate Reaction with Substrate C->E D->E F Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) E->F H Calculate Initial Velocities F->H I Quantify Enzyme Activity G->I H->I

Figure 2. General workflow for a this compound assay.

References

A Comparative Analysis of Pro-Phe-Arg-AMC Kinetic Parameters for Protease Activity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic peptide substrate L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) is a valuable tool for the sensitive detection of protease activity. Its utility stems from the highly fluorescent nature of the 7-amino-4-methylcoumarin (B1665955) (AMC) leaving group, which is released upon enzymatic cleavage of the amide bond. This guide provides a comparative overview of the kinetic parameters of this compound with various proteases, supported by experimental data to aid in assay design and interpretation.

Principle of the Assay

The core of the assay lies in the enzymatic hydrolysis of the this compound substrate. The protease of interest recognizes the tripeptide sequence and cleaves the peptide bond between Arginine and the AMC moiety. This cleavage event liberates the AMC group, which is highly fluorescent, from the non-fluorescent peptide, leading to a measurable increase in fluorescence intensity over time. The rate of this increase is directly proportional to the activity of the protease.

Quantitative Comparison of Kinetic Parameters

The efficiency of an enzyme's cleavage of a substrate is defined by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value signifies a higher affinity of the enzyme for the substrate, while a higher k_cat indicates a faster turnover rate. The overall catalytic efficiency is represented by the k_cat/K_m ratio.

Below is a summary of the reported kinetic parameters for the hydrolysis of this compound by human glandular kallikrein 2 (hK2). While this compound is also known to be a substrate for other proteases such as pancreatic/urinary kallikrein and the proteasome, directly comparable kinetic data for these enzymes with this specific substrate is not as readily available in the literature.[1]

EnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Source
Human Glandular Kallikrein 2 (hK2)400.9223,000[2][3]

Note: Kinetic parameters are highly dependent on the specific assay conditions, including pH, temperature, and buffer composition. The values presented here are for comparative purposes.

Experimental Protocols

To ensure accurate and reproducible determination of kinetic parameters for this compound, a standardized experimental protocol is essential. The following is a general methodology that can be adapted for specific proteases.

Materials:
  • Purified protease of interest (e.g., hK2)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Reagent Preparation:
  • Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be sufficiently high to allow for dilution into the desired range for the kinetic assay.

  • Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to a working concentration that results in a linear rate of fluorescence increase over the desired assay time.

  • Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer. The final concentrations in the assay should typically span from 0.1 to 10 times the expected K_m value.

Assay Procedure:
  • Plate Setup: To the wells of a 96-well black microplate, add the diluted substrate solutions. Include wells with Assay Buffer only to serve as a blank control.

  • Temperature Equilibration: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Add the enzyme working solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period sufficient to determine the initial linear rate of the reaction.

Data Analysis:
  • Blank Subtraction: Subtract the rate of fluorescence increase in the blank wells from the rates of the sample wells.

  • Initial Velocity Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

  • Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations.

  • Kinetic Parameter Determination: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values. The k_cat can then be calculated if the active enzyme concentration is known (k_cat = V_max / [E]).

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated.

Enzymatic_Cleavage cluster_0 Enzymatic Reaction This compound This compound (Substrate) (Non-fluorescent) Cleavage Cleavage This compound->Cleavage Protease Protease (e.g., hK2) Protease->Cleavage Products Pro-Phe-Arg + AMC (Fluorescent) Cleavage->Products

Enzymatic cleavage of this compound.

Experimental_Workflow cluster_workflow Kinetic Assay Workflow prep Reagent Preparation (Enzyme, Substrate) setup Assay Plate Setup (Substrate Dilutions) prep->setup incubate Temperature Equilibration setup->incubate initiate Initiate Reaction (Add Enzyme) incubate->initiate measure Kinetic Fluorescence Measurement initiate->measure analyze Data Analysis (Michaelis-Menten Plot) measure->analyze results Determine Km, Vmax, kcat analyze->results

General workflow for kinetic parameter determination.

References

Navigating the Nuances of Protease Research: A Comparative Guide to Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the practical limitations and viable alternatives of the fluorogenic substrate Pro-Phe-Arg-AMC offers researchers a clearer path to accurate and specific protease activity analysis. This guide provides a comprehensive comparison with other commercially available substrates, supported by experimental data and detailed protocols to inform assay selection and optimization.

In the landscape of protease research, the fluorogenic substrate Pro-Phe-Arg-7-amido-4-methylcoumarin (this compound) has been a widely utilized tool for the study of a variety of serine proteases. Its utility, however, is not without limitations. This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison of this compound's performance against key alternatives, enabling more informed decisions in experimental design.

This compound is recognized as a substrate for several important enzymes, including plasma kallikrein, tissue kallikreins (such as human glandular kallikrein 2, hK2), and Factor XIIa. Upon cleavage of the amide bond by a target protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released, providing a readily detectable signal proportional to enzyme activity.

The Challenge of Specificity

A primary limitation of this compound is its lack of absolute specificity. Research has demonstrated that this substrate can be cleaved by a range of proteases, including trypsin, plasmin, and certain cysteine proteases. This cross-reactivity can lead to ambiguous results, particularly when analyzing complex biological samples containing multiple proteases. For instance, while useful for assessing general kallikrein-like activity, pinpointing the contribution of a specific kallikrein in a mixed sample can be challenging without the use of specific inhibitors.

Performance Comparison: A Data-Driven Approach

To facilitate a direct comparison, the following tables summarize key performance indicators of this compound and its alternatives for Plasma Kallikrein and Human Glandular Kallikrein 2 (hK2).

Table 1: Comparison of Fluorogenic and Chromogenic Substrates for Plasma Kallikrein

Substrate SequenceSubstrate TypeEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
This compound FluorogenicPlasma KallikreinNot widely reportedNot widely reportedNot widely reportedCommonly used, but specificity can be a limitation.
Z-Phe-Arg-AMCFluorogenicImmobilized Kallikrein15.48 ± 3Not ReportedNot ReportedN-terminal modification may alter binding affinity.
H-D-Pro-Phe-Arg-pNA (S-2302)ChromogenicPlasma Kallikrein200Not ReportedNot ReportedWidely used chromogenic alternative.
Bz-Pro-Phe-Arg-pNA (Chromozym-PK)ChromogenicPlasma KallikreinNot widely reportedNot widely reportedNot widely reportedAnother common chromogenic option.

Table 2: Comparison of Substrates for Human Glandular Kallikrein 2 (hK2)

Substrate SequenceSubstrate TypeEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
This compound FluorogenichK2Not widely reportedNot widely reportedNot widely reportedCleaved by hK2, but comparative efficiency data is limited.
Novel ROCO-Phe-Arg-AMC derivativesFluorogenicTissue KallikreinNot ReportedNot ReportedNot ReportedReported to be hydrolyzed more readily than this compound by tissue kallikrein.[1]
Z-Phe-Arg-AMCFluorogenicTissue KallikreinNot ReportedNot ReportedNot ReportedAlso cleaved by hK2.

Signaling Pathways and Experimental Workflows

To understand the context in which these substrates are used, it is essential to visualize the relevant biological pathways and the general workflow of a protease activity assay.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Cleavage Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Cleavage This compound This compound Factor XIIa->this compound Hydrolysis Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Cleavage Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Cleavage Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Activation Factor VIIa->Factor X Cleavage Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Cleavage Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->Factor XII Positive Feedback Kallikrein->this compound Hydrolysis

Diagram 1: Role of Kallikrein and Factor XIIa in the Coagulation Cascade.

experimental_workflow Start Start Prepare Reagents Prepare Enzyme, Substrate, and Buffer Solutions Start->Prepare Reagents Assay Setup Pipette Reagents into 96-well Plate Prepare Reagents->Assay Setup Incubation Incubate at Optimal Temperature (e.g., 37°C) Assay Setup->Incubation Measurement Measure Fluorescence Increase over Time (Kinetic Read) Incubation->Measurement Data Analysis Calculate Initial Velocity (V₀) and Determine Enzyme Activity Measurement->Data Analysis End End Data Analysis->End

Diagram 2: General Experimental Workflow for a Fluorogenic Protease Assay.

Experimental Protocols

General Protocol for Determining Protease Activity using a Fluorogenic Substrate

This protocol outlines the general steps for measuring protease activity using this compound or a similar fluorogenic substrate in a 96-well plate format.

1. Materials:

  • Purified enzyme (e.g., Plasma Kallikrein, Factor XIIa)

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360-380/440-460 nm for AMC-based substrates)

2. Methods:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Store aliquots at -20°C.

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low to mid µM range).

    • Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration in the assay will typically be in the low nM range and should be optimized for linear reaction kinetics.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells. Include a no-enzyme control (add 25 µL of assay buffer instead).

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

  • Measurement:

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

    • Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve for each sample.

    • Subtract the V₀ of the no-enzyme control from the V₀ of the enzyme-containing wells.

    • To quantify the enzyme activity, a standard curve of free AMC can be generated to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (e.g., pmol/min).

Protocol for Plasma Kallikrein Activity Assay in Plasma

This protocol is adapted for measuring kallikrein-like activity in plasma samples, which requires specific handling to avoid unwanted activation of prekallikrein.

1. Materials:

  • Citrated plasma sample

  • Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA) or Fluorogenic substrate (this compound)

  • Tris-NaCl Buffer (0.05 M, pH 7.5)

  • Acetic acid (20%) or Citric acid (2%) for chromogenic endpoint assays

  • Spectrophotometer (405 nm) or Fluorometer

2. Methods:

  • Sample Collection and Handling:

    • Collect blood in 0.1 M sodium citrate (B86180) (9 parts blood to 1 part citrate).

    • Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain plasma.

    • To avoid cold activation of prekallikrein, handle plasma at 15-25°C and use promptly or freeze at -20°C or lower.

  • Assay Procedure (Endpoint Chromogenic):

    • Dilute plasma sample in Tris-NaCl buffer.

    • Incubate the diluted sample at 37°C for 3-4 minutes.

    • Add the pre-warmed chromogenic substrate and incubate at 37°C for a fixed time (e.g., 10 minutes).

    • Stop the reaction by adding acetic acid or citric acid.

    • Read the absorbance at 405 nm against a plasma blank.

  • Assay Procedure (Kinetic Fluorogenic):

    • Follow the general kinetic protocol described above, substituting the purified enzyme with the diluted plasma sample.

Conclusion

While this compound remains a useful tool in the researcher's arsenal, a thorough understanding of its limitations is crucial for the generation of reliable and unambiguous data. Its broad reactivity necessitates careful experimental design, including the use of specific inhibitors when dissecting the activity of individual proteases in complex mixtures. For applications demanding high specificity, alternative substrates, such as those with modified peptide sequences or different fluorophores, should be considered. By carefully selecting the appropriate substrate and optimizing assay conditions, researchers can enhance the accuracy and reliability of their findings in the dynamic field of protease research.

References

A Researcher's Guide to Orthogonal Assays for Confirming Protease Activity Findings from Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common orthogonal assays to confirm results initially obtained using the Pro-Phe-Arg-AMC substrate. We present comparative data, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing the most appropriate validation strategies.

Data Presentation: Comparative Analysis of a Hypothetical Thrombin Inhibitor

To illustrate the importance of orthogonal validation, the following table summarizes the inhibitory potency (IC50) of a hypothetical compound, "Inhibitor X," against human α-thrombin, as determined by three distinct assay methodologies.

Assay Type Principle Substrate Detection Method Inhibitor X IC50 (nM)
Primary Assay: Fluorogenic Enzymatic cleavage releases a fluorescent group.This compoundFluorescence Intensity (Ex: 360-380 nm, Em: 440-460 nm)52.3
Orthogonal Assay 1: Chromogenic Enzymatic cleavage releases a colored group (p-nitroaniline).[6]N-Bz-Phe-Val-Arg-pNAAbsorbance (405 nm)61.8
Orthogonal Assay 2: Mass Spectrometry Direct measurement of substrate and cleavage product masses.[7]Unlabeled Pro-Phe-Arg PeptideLC-MS/MS48.9

Experimental Protocols

Detailed methodologies for the primary fluorogenic assay and two orthogonal assays are provided below.

Primary Assay: Fluorogenic this compound Cleavage Assay

This kinetic assay measures the real-time increase in fluorescence as the protease cleaves the this compound substrate.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0

  • Human α-Thrombin (e.g., 1 nM final concentration)

  • This compound Substrate (e.g., 100 µM final concentration)

  • Inhibitor X (serial dilutions)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of Inhibitor X in Assay Buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution (Human α-Thrombin diluted in Assay Buffer).

  • Add 25 µL of the appropriate Inhibitor X dilution or vehicle control to the wells.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 25 µL of the this compound substrate solution.

  • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 60 seconds for 30 minutes.[5][8]

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

  • Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Orthogonal Assay 1: Chromogenic Substrate Cleavage Assay

This assay is analogous to the fluorogenic method but utilizes a substrate that releases a chromophore (p-nitroaniline, pNA), which can be detected by absorbance.[6][9]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0

  • Human α-Thrombin (e.g., 2 nM final concentration)

  • Chromogenic Substrate (e.g., N-Bz-Phe-Val-Arg-pNA, 200 µM final concentration)

  • Inhibitor X (serial dilutions)

  • Clear, flat-bottom 96-well plate

  • Absorbance plate reader

Protocol:

  • Prepare serial dilutions of Inhibitor X in Assay Buffer.

  • Add 50 µL of the enzyme solution to the wells of a 96-well plate.

  • Add 25 µL of the Inhibitor X dilutions or vehicle control.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

  • Measure the absorbance at 405 nm every 60 seconds for 30 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Determine IC50 values as described for the fluorogenic assay.

Orthogonal Assay 2: Mass Spectrometry-Based Protease Assay

This label-free method directly quantifies the enzymatic cleavage of an unlabeled peptide substrate by measuring the mass-to-charge ratio of the substrate and its resulting cleavage products.[7][10] This approach is highly specific and less prone to interference from colored or fluorescent compounds.

Materials:

  • Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Human α-Thrombin (e.g., 5 nM final concentration)

  • Unlabeled Substrate: Pro-Phe-Arg peptide (e.g., 10 µM final concentration)

  • Inhibitor X (serial dilutions)

  • Reaction Quenching Solution: 10% Formic Acid

  • LC-MS/MS system

Protocol:

  • Prepare serial dilutions of Inhibitor X in Assay Buffer.

  • In microcentrifuge tubes, combine the enzyme, Inhibitor X (or vehicle), and buffer.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the unlabeled Pro-Phe-Arg peptide substrate.

  • Allow the reaction to proceed for a fixed time point (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding an equal volume of the Reaction Quenching Solution.

  • Analyze the samples by injecting them into an LC-MS/MS system.

  • Quantify the peak areas corresponding to the intact substrate and the cleaved product.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Methodologies

To further clarify the relationships and workflows, the following diagrams have been generated.

AssayPrincipleComparison cluster_fluorogenic Fluorogenic Assay cluster_chromogenic Chromogenic Assay F_Substrate This compound (Non-fluorescent) F_Product Pro-Phe-Arg + AMC (Fluorescent) F_Substrate->F_Product Protease Cleavage C_Substrate Peptide-pNA (Colorless) C_Product Peptide + pNA (Yellow) C_Substrate->C_Product Protease Cleavage

Caption: Comparison of fluorogenic and chromogenic assay principles.

ExperimentalWorkflow cluster_detection 3. Detection Step start Start: Prepare Reagents (Enzyme, Inhibitor, Buffer) mix_enzyme_inhibitor 1. Mix Enzyme + Inhibitor Incubate start->mix_enzyme_inhibitor initiate_reaction 2. Initiate Reaction Add Substrate mix_enzyme_inhibitor->initiate_reaction fluor_detect Fluorogenic: Real-time Fluorescence Measurement initiate_reaction->fluor_detect chromo_detect Chromogenic: Real-time Absorbance Measurement initiate_reaction->chromo_detect ms_detect Mass Spec: Quench Reaction & Inject into LC-MS/MS initiate_reaction->ms_detect analyze 4. Data Analysis (Calculate V₀, % Inhibition, IC50) fluor_detect->analyze chromo_detect->analyze ms_detect->analyze

Caption: General experimental workflow for protease inhibitor assays.

LogicalRelationship cluster_validation Orthogonal Validation initial_finding Initial Finding: Inhibition with This compound val_chromo Chromogenic Assay: Confirms activity with a different reporter system initial_finding->val_chromo val_ms Mass Spectrometry: Confirms activity with a label-free, direct detection method initial_finding->val_ms conclusion Robust Conclusion: Inhibitor is a bona fide protease inhibitor val_chromo->conclusion val_ms->conclusion

References

Safety Operating Guide

Proper Disposal of Pro-Phe-Arg-AMC: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the fluorogenic peptide substrate Pro-Phe-Arg-AMC, ensuring laboratory safety and regulatory compliance.

For researchers and scientists engaged in drug development and related fields, the responsible management of chemical reagents is paramount. This document provides detailed, step-by-step procedures for the proper disposal of this compound (Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin), a commonly used fluorogenic substrate in enzyme activity assays. Adherence to these protocols is crucial for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate care. Based on available safety data for the compound and its components, the following personal protective equipment (PPE) is recommended:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety goggles or a face shield are necessary to prevent eye contact.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: In cases of handling the powder form where dust may be generated, a type N95 (US) or equivalent respirator is advised.[2]

All handling of this compound, especially outside of a solution, should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative and safety information for this compound acetate, the common salt form of this substrate.

PropertyValueSource(s)
Chemical Formula C₃₀H₃₇N₇O₅ · C₂H₄O₂[2]
CAS Number 65147-21-9[2]
Molecular Weight 635.71 g/mol [2]
Form Powder[2]
Solubility Soluble in methanol (B129727) (50 mg/mL)[2]
Storage Temperature -20°C[2]
Hazard Classification Water Hazard Class (WGK) 3: Severely hazardous to water[2]

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. Due to its classification as severely hazardous to water, it must not be disposed of down the drain or in regular waste streams.[2]

Solid Waste Disposal (Unused/Expired Powder)
  • Containerization: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for chemical waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound acetate".

  • Storage: Store the sealed waste container in a designated, secure secondary containment area, away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste contractor.

Liquid Waste Disposal (Solutions and Contaminated Buffers)
  • Segregation: Collect all solutions containing this compound, including experimental buffers and solvent rinses, in a dedicated, labeled liquid waste container. Do not mix with other waste streams unless approved by your EHS department.

  • Labeling: Clearly label the container as "Hazardous Liquid Waste" and list all chemical components, including "this compound" and any solvents used (e.g., methanol, DMSO).

  • Storage: Store the liquid waste container in secondary containment in a designated waste accumulation area.

  • Disposal: Arrange for collection by your institution's EHS or a licensed waste disposal service.

Disposal of Contaminated Materials
  • Sharps: Needles, syringes, or other contaminated sharps should be placed immediately into a designated sharps container for chemical waste.

  • Consumables: All disposable materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be collected in a sealed bag or container labeled as "Hazardous Waste" and disposed of as solid chemical waste.

  • Decontamination of Labware: Reusable glassware and equipment should be decontaminated. A standard procedure involves:

    • Rinsing with a suitable solvent (e.g., methanol) to remove residual this compound. Collect this solvent rinse as hazardous liquid waste.

    • Washing with an appropriate laboratory detergent.

    • Rinsing thoroughly with deionized water.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Identification cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Waste Identify this compound Waste Solid Solid Waste (Unused Powder, Contaminated Consumables) Waste->Solid Liquid Liquid Waste (Solutions, Buffers, Rinsates) Waste->Liquid Sharps Contaminated Sharps Waste->Sharps ContainerSolid Seal in Labeled 'Hazardous Waste' Container Solid->ContainerSolid ContainerLiquid Collect in Labeled 'Hazardous Liquid Waste' Container (List all components) Liquid->ContainerLiquid ContainerSharps Place in Labeled 'Chemical Sharps' Container Sharps->ContainerSharps Storage Store in Designated Secondary Containment Area ContainerSolid->Storage ContainerLiquid->Storage ContainerSharps->Storage EHS Contact EHS for Pickup by Licensed Waste Contractor Storage->EHS

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.